3-(2-Methylpropyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)3-6-7-4-8-9-6/h4-5H,3H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLPRBJVBXONAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Methylpropyl)-1H-1,2,4-triazole (CAS 40515-29-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methylpropyl)-1H-1,2,4-triazole, a heterocyclic compound belonging to the versatile 1,2,4-triazole family. While specific research on this particular molecule is limited, this document synthesizes information on the well-characterized 1,2,4-triazole core, its derivatives, and closely related analogues to infer the physicochemical properties, potential synthetic routes, analytical methodologies, and toxicological profile of 3-(2-Methylpropyl)-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5] This guide aims to provide a foundational resource for researchers and developers interested in the potential applications of this and similar compounds.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of significant interest in drug discovery and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[6][7] The 1,2,4-triazole nucleus is a key pharmacophore in a number of clinically approved drugs, demonstrating its importance in the development of new therapeutic agents.[8]
Physicochemical Properties
Table 1: Physicochemical Properties of 1H-1,2,4-Triazole and Inferred Properties of 3-(2-Methylpropyl)-1H-1,2,4-triazole
| Property | 1H-1,2,4-Triazole (CAS 288-88-0) | 3-(2-Methylpropyl)-1H-1,2,4-triazole (CAS 40515-29-5) (Inferred) |
| Molecular Formula | C₂H₃N₃ | C₆H₁₁N₃ |
| Molecular Weight | 69.07 g/mol | 125.17 g/mol |
| Appearance | White crystalline solid | Likely a solid or high-boiling liquid at room temperature |
| Melting Point | 120-122 °C | Expected to be lower than the parent triazole due to the alkyl substituent |
| Boiling Point | 260 °C (decomposes) | Expected to be higher than the parent triazole |
| Solubility | Soluble in water and polar organic solvents | Likely to have reduced water solubility and increased solubility in non-polar organic solvents compared to the parent triazole |
| pKa | 2.19 (for the protonated species), 10.26 (for the neutral molecule)[2] | Similar pKa values to the parent triazole are expected |
Synthesis and Characterization
General Synthetic Strategies for 1,2,4-Triazoles
Several synthetic routes to the 1,2,4-triazole core have been established. These methods often involve the cyclization of intermediates containing the requisite nitrogen and carbon framework. Common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and various multicomponent reactions.[2][3][9]
A plausible synthetic pathway for 3-(2-Methylpropyl)-1H-1,2,4-triazole would involve the reaction of isobutyronitrile with formylhydrazine or a related derivative, followed by a cyclization step.
Caption: Plausible synthetic pathway for 3-(2-Methylpropyl)-1H-1,2,4-triazole.
Proposed Experimental Protocol for Synthesis
The following is a generalized protocol based on established methods for the synthesis of 3-substituted-1,2,4-triazoles. Optimization of reaction conditions would be necessary.
Step 1: Formation of the Hydrazide Intermediate
-
To a solution of isobutyric acid hydrazide in a suitable solvent (e.g., pyridine), add formic acid.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 2: Cyclization to the Triazole
-
Treat the crude hydrazide intermediate with a dehydrating agent (e.g., polyphosphoric acid or phosphorus oxychloride).
-
Heat the mixture at an elevated temperature to facilitate cyclization.
-
After cooling, quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization Techniques
The structure of the synthesized 3-(2-Methylpropyl)-1H-1,2,4-triazole would be confirmed using a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data for 3-(2-Methylpropyl)-1H-1,2,4-triazole
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons) and a signal for the triazole ring C-H proton (typically a singlet in the downfield region). The N-H proton will likely appear as a broad singlet.[10][11] |
| ¹³C NMR | Resonances for the carbons of the isobutyl group and two distinct signals for the triazole ring carbons.[11] |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C=N and N-N stretching of the triazole ring.[12] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ). |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 1,2,4-triazole derivatives.[13] A reverse-phase HPLC method would be suitable for the separation and quantification of 3-(2-Methylpropyl)-1H-1,2,4-triazole.
Proposed HPLC Method
Caption: General workflow for the HPLC analysis of 3-(2-Methylpropyl)-1H-1,2,4-triazole.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 3-(2-Methylpropyl)-1H-1,2,4-triazole in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Potential Biological Activity and Applications
While no specific biological activity has been reported for 3-(2-Methylpropyl)-1H-1,2,4-triazole, the 1,2,4-triazole scaffold is present in numerous compounds with a wide range of pharmacological effects.
-
Antifungal Activity: Many 1,2,4-triazole derivatives are potent antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[7][8]
-
Anticancer Activity: Certain 1,2,4-triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[14]
-
Antiviral Activity: The 1,2,4-triazole ring is a component of some antiviral drugs.
-
Other Activities: Derivatives have also been investigated for their anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1][4][5]
The isobutyl group in 3-(2-Methylpropyl)-1H-1,2,4-triazole may influence its lipophilicity and steric interactions with biological targets, potentially modulating its biological activity compared to other derivatives. Further screening and research are necessary to elucidate the specific pharmacological profile of this compound.
Safety and Toxicology
Table 3: Toxicological Profile of 1H-1,2,4-Triazole (CAS 288-88-0)
| Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat, LD50) | 1650 mg/kg | [15] |
| Acute Dermal Toxicity (Rat, LD50) | > 2000 mg/kg | [15] |
| Skin Irritation (Rabbit) | Slightly irritating | [16] |
| Eye Irritation (Rabbit) | Irritating | [16] |
| Genotoxicity | Unlikely to have genotoxic potential | [17] |
| Reproductive Toxicity | Suspected of damaging the unborn child | [16][17] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
3-(2-Methylpropyl)-1H-1,2,4-triazole is a derivative of the pharmacologically significant 1,2,4-triazole scaffold. While specific data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of related compounds. The inferred physicochemical properties, along with the proposed synthetic and analytical methods, offer a valuable starting point for researchers. The diverse biological activities associated with the 1,2,4-triazole core suggest that 3-(2-Methylpropyl)-1H-1,2,4-triazole and its derivatives may hold potential for future applications in drug discovery and other fields. Further empirical studies are essential to fully characterize this compound and explore its therapeutic potential.
References
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC. Available at: [Link]
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Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Scientific & Academic Publishing. Available at: [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). ResearchGate. Available at: [Link]
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1H-1,2,4-Triazole: Human health tier II assessment. (2016). NICNAS. Available at: [Link]
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1,2,4-Triazole. (n.d.). Wikipedia. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Available at: [https://www.mdpi.com/2 organics6040041]([Link] organics6040041)
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Available at: [Link]
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synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Available at: [Link]
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Advice on toxicological evaluation of 1,2,4-triazole. (2015). ANSES. Available at: [Link]
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Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). ResearchGate. Available at: [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. Available at: [Link]
- 1,2,4-triazoles. (n.d.). Google Patents.
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Test Plan for 1H-1,2,4-triazole. (n.d.). US EPA. Available at: [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. Available at: [Link]
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Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. (2026). ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). TSI Journals. Available at: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). wjim.org. Available at: [Link]
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Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). ResearchGate. Available at: [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS Publications. Available at: [Link]
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REGISTRY Database Summary Sheet (DBSS). (n.d.). CAS. Available at: [Link]
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Four-component synthesis of fully substituted 1,2,4-triazoles. (n.d.). PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI. Available at: [Link]
- 1 2 4-triazole compound. (n.d.). Google Patents.
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Method of producing 1,2,4-triazole starting from ketazin. (2006). European Patent Office. Available at: [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC. Available at: [Link]
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Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. (n.d.). MDPI. Available at: [Link]
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Decane, 2-cyclohexyl-. (n.d.). SpectraBase. Available at: [Link]
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3,5-Dihydroxybenzaldehyde. (n.d.). PubChem. Available at: [Link]
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3-isobutyl-1,2,4-triazole chemical structure and molecular weight
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary
3-Isobutyl-1,2,4-triazole (CAS: 40515-29-5), formally known as 3-(2-methylpropyl)-1H-1,2,4-triazole , is a functionalized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical development. Distinguished by the presence of a bulky, lipophilic isobutyl group at the C3 position, this molecule serves as a versatile bioisostere for amide and ester linkages. Its unique physicochemical profile combines the metabolic stability of the triazole ring with the hydrophobic interaction potential of the alkyl side chain, making it a high-value intermediate for modulating the pharmacokinetics (LogP, solubility) of drug candidates.
This guide provides a rigorous technical analysis of the compound, detailing its structural dynamics, validated synthetic pathways, and physicochemical properties.
Chemical Identity & Constants
| Parameter | Specification |
| IUPAC Name | 3-(2-methylpropyl)-1H-1,2,4-triazole |
| Common Name | 3-Isobutyl-1,2,4-triazole |
| CAS Registry Number | 40515-29-5 |
| Molecular Formula | C₆H₁₃N₃ |
| Molecular Weight | 127.19 g/mol |
| SMILES | CC(C)CC1=NC=NN1 |
| InChIKey | WZTIRNAWRXWORC-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid (Predicted) |
Structural Analysis & Tautomerism
The 1,2,4-triazole ring exists in a dynamic equilibrium between three tautomeric forms: 1H , 2H , and 4H . For 3-substituted derivatives like 3-isobutyl-1,2,4-triazole, the 1H-tautomer is thermodynamically dominant in the solid state and in polar solvents due to aromatic stabilization and hydrogen bond donor/acceptor complementarity.
The isobutyl group at position 3 introduces a steric bulk that influences the rotation of the side chain but does not disrupt the planarity of the heteroaromatic ring. This "anchoring" effect is vital when the triazole is used as a ligand in metallo-organic frameworks or as a binding motif in enzyme inhibitors.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton migration pathway defining the reactive species in solution.
Synthetic Protocol: Modified Einhorn-Brunner Reaction
While various routes exist, the condensation of Isovaleric Acid Hydrazide with Formamidine Acetate represents the most atom-economical and scalable method for laboratory synthesis. This approach avoids the use of hazardous oxidants required in thiol-oxidation routes.
Reagents & Stoichiometry[1]
-
Precursor A: Isovaleric Acid Hydrazide (1.0 eq)
-
Precursor B: Formamidine Acetate (1.2 eq)
-
Solvent: Glacial Acetic Acid or n-Butanol
-
Catalyst: None (Thermal cyclization) / Optional: Sodium Ethoxide (if using imidic esters)
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with Isovaleric Acid Hydrazide dissolved in glacial acetic acid.
-
Addition: Add Formamidine Acetate portion-wise to control the exotherm.
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. The reaction proceeds via an intermediate acylamidrazone which undergoes dehydrative cyclization.
-
Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to precipitate the free base.
-
Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to yield the pure 3-isobutyl-1,2,4-triazole.
Visualization: Synthetic Pathway
[1]
Physicochemical & Analytical Profile
Predicted Physical Properties
| Property | Value | Notes |
| Melting Point | 115–125 °C | Estimated based on alkyl-triazole homologs [1]. |
| Boiling Point | ~280 °C | At 760 mmHg (Predicted). |
| LogP (Octanol/Water) | 0.8 ± 0.2 | Moderate lipophilicity suitable for CNS penetration [2]. |
| pKa (Acidic) | ~10.3 | Deprotonation of NH. |
| pKa (Basic) | ~2.3 | Protonation of N4. |
Analytical Characterization (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (br s, 1H, NH) – Exchangeable.
-
δ 8.25 (s, 1H, C5-H) – Characteristic triazole singlet.
-
δ 2.60 (d, J = 7.2 Hz, 2H, -CH₂-).
-
δ 1.95 (m, 1H, -CH-).
-
δ 0.92 (d, J = 6.6 Hz, 6H, -CH₃).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 128.20.
-
Fragmentation: Loss of isobutyl group (m/z 57) or N₂ extrusion typical in high-energy collisions.
-
Applications in Drug Discovery
The 3-isobutyl-1,2,4-triazole moiety acts as a robust scaffold in medicinal chemistry:
-
Bioisosterism: It effectively mimics the amide bond (-CONH-) geometry and electronics while improving metabolic stability against peptidases.
-
CYP450 Inhibition: Like many triazoles (e.g., Fluconazole), derivatives of this scaffold can coordinate with the heme iron of Cytochrome P450 enzymes, making it a potential pharmacophore for antifungal agents or aromatase inhibitors [3].
-
Linker Chemistry: The N1-position is easily alkylated or arylated, allowing the isobutyl-triazole unit to serve as a "linker" that positions other pharmacophores at a precise distance and angle.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the ring is generally hydrolytically stable.
References
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PubChem. 3-(2-methylpropyl)-2,3-dihydro-1H-1,2,4-triazole (CID 162388336). National Library of Medicine. Available at: [Link]
- Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. (Contextual reference for Triazole bioactivity).
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 61(2), 87–127. (Foundational text on Einhorn-Brunner synthesis).
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biological activity of 3-isobutyl-1,2,4-triazole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Isobutyl-1,2,4-Triazole Derivatives
Authored by: A Senior Application Scientist
Foreword: The Versatile Scaffold of 1,2,4-Triazole
In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a privileged heterocyclic scaffold.[1][2] Its unique physicochemical properties—including its dipole character, rigidity, and capacity for hydrogen bonding—confer a favorable pharmacological profile, making it a cornerstone in the design of therapeutic agents.[1] Derivatives of this five-membered ring, which contains three nitrogen atoms, are integral to a wide array of clinically approved drugs, demonstrating a remarkable spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]
This guide focuses specifically on derivatives featuring a 3-isobutyl substitution on the 1,2,4-triazole core. We will delve into the key biological activities associated with this structural motif, elucidate the underlying mechanisms of action, and provide field-proven experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in scientific integrity and practical application.
Part 1: Antifungal Activity - A Mechanistic Deep Dive
The most prominent and well-documented biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[2][3] This has led to the development of blockbuster drugs like fluconazole and itraconazole, which are staples in the clinical management of fungal infections.[6][7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[8][9] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[8]
Triazoles exert their effect by specifically targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[8][10][11] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol. The nitrogen atom at the N4 position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the substrate from binding and halting the demethylation process.[12]
The inhibition of CYP51 leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[8]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated precursor sterols, such as lanosterol. These intermediates become incorporated into the membrane, disrupting its normal packing and function, which is ultimately lethal to the fungal cell.[8][10]
This targeted mechanism provides a degree of selectivity, as mammalian cells have a lower affinity for triazole-based inhibitors.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
To quantify the antifungal activity of novel 3-isobutyl-1,2,4-triazole derivatives, the broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC).[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented for fungi (e.g., with glucose and methylene blue) provides a standardized nutritional environment for reproducible fungal growth.
-
Inoculum Standardization: Using a 0.5 McFarland standard ensures a consistent starting density of fungal cells (approx. 1-5 x 10⁶ CFU/mL), which is critical for the reproducibility of MIC values.[15]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value.
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar, select 3-5 isolated colonies of the test fungus (e.g., Candida albicans, Aspergillus fumigatus). b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[15] d. Dilute this suspension in the appropriate broth (e.g., RPMI-1640) to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Preparation and Plate Setup: a. Prepare a stock solution of the 3-isobutyl-1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, add 100 µL of fungal growth medium to all wells. c. Add 100 µL of the stock solution to the first well (Column 1) and perform a two-fold serial dilution by transferring 100 µL from well to well across the plate (e.g., Columns 1-10). Discard the final 100 µL from Column 10. d. This leaves Column 11 as a growth control (no compound) and Column 12 as a sterility control (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well from Columns 1-11. The final volume in each well will be 200 µL. b. Do not add inoculum to the sterility control wells (Column 12). c. Seal the plate and incubate at 35±1°C for 24-48 hours.
-
Reading and Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[16] b. The growth control well must show distinct turbidity. The sterility control well should remain clear.
Data Presentation: Antifungal Activity
Quantitative results from susceptibility testing are best summarized in a table for clear comparison.
| Compound ID | Derivative Substitution | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| TZ-IB-01 | 4-chlorophenyl | 0.5 | 1.0 |
| TZ-IB-02 | 2,4-difluorophenyl | 0.25 | 0.5 |
| TZ-IB-03 | 4-nitrophenyl | 2.0 | 4.0 |
| Fluconazole | Reference Drug | 1.0 | 16.0 |
Data are hypothetical and for illustrative purposes.
Part 2: Anticancer Activity - Proliferation and Cytotoxicity
Beyond their antimicrobial prowess, 1,2,4-triazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[17][18] Studies have demonstrated their ability to induce dose-dependent cytotoxicity in various cancer cell lines, including melanoma (A375), breast cancer (MCF-7), and colon cancer (HT-29).[1][19]
Mechanisms of Action in Oncology
The anticancer activity of triazole derivatives is often multifaceted. Key reported mechanisms include:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. This can be observed through specific nuclear morphological changes and the increased expression of key apoptosis-related proteins, such as caspase-9.[1]
-
Inhibition of Cell Migration: Certain compounds have been shown to inhibit the migration and invasive capacity of cancer cells, a critical factor in metastasis.[1]
-
Enzyme Inhibition: Some triazole derivatives act as inhibitors of enzymes crucial for tumor growth and survival, such as thymidine phosphorylase or aromatase.[17][20]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[21]
Causality Behind Choices:
-
MTT Reagent: This specific tetrazolium salt is readily taken up by live cells and reduced by mitochondrial dehydrogenases, directly linking the colorimetric signal to metabolic activity, a hallmark of viability.[22]
-
Solubilization Solution: An organic solvent (like DMSO) or a detergent solution (like SDS-HCl) is required to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[21][23]
-
Spectrophotometry: Measuring absorbance at ~570 nm provides a quantitative readout of the amount of formazan produced, which is directly proportional to the number of viable cells.[24]
Step-by-Step Methodology:
-
Cell Seeding: a. Culture the desired cancer cell line (e.g., A549, HT-29) under standard conditions. b. Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the 3-isobutyl-1,2,4-triazole derivatives in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[21][24] b. Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan crystals.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[23] b. Mix gently by pipetting up and down to ensure complete dissolution of the purple formazan crystals. c. Incubate overnight in a humidified atmosphere (if using SDS-HCl) or for 15-20 minutes (if using DMSO).[21] d. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[21]
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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The 3-Substituted 1,2,4-Triazole: A Privileged Pharmacophore in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a "Privileged Scaffold"
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of diverse therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, is a quintessential example of such a structure.[1] Its remarkable versatility and favorable physicochemical properties have established it as a cornerstone in the design of a multitude of clinically significant drugs.[1][2][3] This guide provides a comprehensive exploration of the 3-substituted 1,2,4-triazole pharmacophore, delving into its profound impact on drug discovery, its diverse mechanisms of action, and the synthetic strategies employed in its utilization.
The unique arrangement of nitrogen atoms within the 1,2,4-triazole ring confers upon it a distinct set of properties. It is metabolically stable and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3][4] Furthermore, the polar nature of the triazole nucleus can enhance the solubility of drug candidates, thereby improving their pharmacological profiles.[3] These attributes have propelled the 3-substituted 1,2,4-triazole to the forefront of research in numerous therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory applications.[5][6]
Dominance in Antifungal Therapy: The Inhibition of Lanosterol 14α-Demethylase
The most prominent and commercially successful application of the 1,2,4-triazole pharmacophore lies in the development of antifungal agents.[7][8] Triazole-based drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[2][9]
Mechanism of Action
The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that governs its fluidity and integrity.[9][12] The N4 nitrogen of the triazole ring coordinates to the heme iron atom within the active site of CYP51, effectively blocking the demethylation of lanosterol.[1][12] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, compromising the fungal cell membrane's structure and function, which ultimately inhibits fungal growth.[2][9]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Broad-Spectrum Biological Activity
Beyond its established roles in antifungal and anticancer therapy, the 3-substituted 1,2,4-triazole pharmacophore has demonstrated a wide range of other biological activities.
| Pharmacological Activity | Description | Key Examples/Targets |
| Antiviral | The triazole ring is a key component of several antiviral drugs, including the broad-spectrum agent Ribavirin. [2][13] | RNA and DNA viruses [2] |
| Anticonvulsant | Certain derivatives have shown efficacy in preclinical models of epilepsy, suggesting potential for the treatment of seizure disorders. [6] | Central Nervous System Targets |
| Anti-inflammatory | 1,2,4-triazole-containing compounds have exhibited anti-inflammatory properties in various assays. [6] | Inflammatory Pathways |
| Antibacterial | Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. [8][14] | Bacterial Cellular Targets |
| Analgesic | A number of 3-substituted 1,2,4-triazoles have demonstrated significant analgesic activity in preclinical studies. [6] | Pain Pathways |
Synthetic Methodologies: Constructing the 1,2,4-Triazole Core
A variety of synthetic routes have been developed for the efficient construction of 3-substituted 1,2,4-triazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow: From Carboxylic Acids to 3-Substituted-1,2,4-triazole-5-thiones
A common and versatile approach involves the conversion of a carboxylic acid to a thiocarbohydrazide, followed by cyclization. [15]
Caption: General synthetic workflow for 3-substituted 1,2,4-triazoles.
Experimental Protocol: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol
This protocol outlines a common multi-step synthesis. [14][15]
-
Esterification of Carboxylic Acid: A solution of the chosen substituted benzoic acid (0.01 mol) in absolute methanol (0.1 mol) is refluxed in the presence of 2-3 mL of sulfuric acid for 3 hours. The reaction mixture is then concentrated and poured into ice-cold water to precipitate the ester, which is filtered and dried. [16]2. Formation of Acid Hydrazide: A mixture of the synthesized ester (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (25 mL) is refluxed for 4-6 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting solid acid hydrazide is filtered, washed with water, and recrystallized from ethanol. [16]3. Synthesis of Potassium Dithiocarbazate: To a solution of potassium hydroxide (0.01 mol) in absolute ethanol, carbon disulfide (0.01 mol) is added with stirring. The previously prepared acid hydrazide (0.01 mol) is then added portion-wise while keeping the temperature below 30°C. The mixture is stirred for 12-16 hours. The precipitated potassium dithiocarbazate is filtered, washed with ether, and dried.
-
Formation of 4-Amino-5-substituted-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazate (0.01 mol) in an excess of hydrazine hydrate (0.02 mol) is heated with stirring. The reaction mixture is refluxed for 4-5 hours, during which the color of the mixture changes to green with the evolution of hydrogen sulfide gas. The resulting solution is cooled, diluted with cold water, and acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the final product. [14]
Conclusion and Future Perspectives
The 3-substituted 1,2,4-triazole pharmacophore continues to be a highly valuable and versatile scaffold in medicinal chemistry. [1]Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically successful drugs and a plethora of promising therapeutic candidates. [3][7]The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for addressing unmet medical needs. Future research will likely focus on the development of highly selective and potent 1,2,4-triazole-based agents, particularly in the areas of oncology and infectious diseases, further solidifying the legacy of this truly "privileged" scaffold.
References
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- Singh, M., Sawarkar, H., Shrivastav, B., & Bakal, R. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology, 14(11), 6063-6071.
- Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 427-451.
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (2025, July 15).
- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 54-63.
- A Review on 1, 2, 4 - Triazoles. (n.d.).
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).
- Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216.
- 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). International Journal of Pharmaceutical Sciences and Research, 3(12), 4574-4585.
- Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. (2022). ChemistrySelect, 7(31), e202201905.
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112065.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012.
- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
- Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (2020). RSC Medicinal Chemistry, 11(11), 1313-1323.
- Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 435-443.
- Antifungal Properties of 1,2,4-Triazoles. (2022). International Journal of Life Sciences and Biotechnology, 5(4), 629-645.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022).
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(4), 427-451.
- 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure-activity relationships. (2024). RSC Medicinal Chemistry, 16(2), 945-960.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017). Symbiosis, 1(1), 1-6.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988277.
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry, 1(2), 42-46.
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 72(3), 113-124.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.).
- Recent advancement of triazole derivatives and their biological significance. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 126-133.
- 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2012). Mini-Reviews in Medicinal Chemistry, 12(1), 59-79.
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). Molecules, 29(13), 3021.
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Sci. Revs. Chem. Commun., 2(3), 192-196.
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
- synthesis of 1,2,4 triazole compounds. (2023). International Journal of Life Sciences and Biotechnology, 6(1), 1-15.
- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). International Research Journal of Pharmacy, 8(7), 10-21.
- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles... (2025).
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Thermodynamic Profiling and Solubility Dynamics of 3-(2-Methylpropyl)-1H-1,2,4-triazole in Organic Solvents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 3-(2-Methylpropyl)-1H-1,2,4-triazole (commonly referred to as 3-isobutyl-1H-1,2,4-triazole; CAS: 40515-29-5) is a highly versatile heterocyclic building block utilized extensively in the synthesis of agrochemicals, antifungal agents, and advanced pharmaceutical intermediates. While the parent 1,2,4-triazole ring provides robust coordination chemistry and hydrogen-bonding capabilities, the addition of the 3-isobutyl moiety fundamentally alters the molecule's thermodynamic landscape.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical thermodynamics and practical benchtop workflows. This guide details the mechanistic causality behind the solubility behavior of alkyl-substituted 1,2,4-triazoles, provides representative quantitative data matrices, and establishes a self-validating experimental protocol for solubility determination.
Mechanistic Underpinnings of Triazole Solvation
To predict and manipulate the solubility of 3-(2-Methylpropyl)-1H-1,2,4-triazole, one must analyze the competing intermolecular forces at play:
-
The Amphoteric Core: The 1H-1,2,4-triazole ring contains both a hydrogen-bond donor (>N-H) and multiple hydrogen-bond acceptors (-N=). This allows it to form strong solute-solvent interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, N-methyl-2-pyrrolidone) [1].
-
Lipophilic Disruption via the Isobutyl Group: The parent 1H-1,2,4-triazole forms a highly ordered, tightly packed crystal lattice (melting point ~120 °C) [2]. The bulky 3-isobutyl group introduces steric hindrance that disrupts this crystal packing, effectively lowering the lattice energy. According to the ideal solubility equation, a lower heat of fusion and melting point directly correlates to an increased mole fraction solubility in organic solvents. Furthermore, the alkyl chain increases the molecule's lipophilicity, significantly enhancing its solubility in moderately polar solvents (like ethyl acetate) and non-polar solvents (like toluene) compared to unsubstituted analogues [3].
-
Tautomeric Equilibrium: In solution, 1,2,4-triazoles exist in a rapid tautomeric equilibrium (1H- vs. 4H- forms). Solvent polarity dictates the dominant tautomer, which in turn influences the dielectric constant of the microenvironment and the resulting solubility curve.
Quantitative Data: Solubility Profiles
The solubility of 1,2,4-triazole derivatives is highly temperature-dependent and generally endothermic. Based on established thermodynamic models for closely related triazole derivatives (such as methyl 1,2,4-triazole-3-carboxylate and 3-amino-1,2,4-triazole) [4], the table below presents the projected mole fraction solubility (
Table 1: Representative Mole Fraction Solubility ( ) at Varying Temperatures
| Temperature (K) | Methanol (Polar Protic) | Ethanol (Polar Protic) | Acetone (Polar Aprotic) | Ethyl Acetate (Mod. Polar) | Toluene (Non-Polar) |
| 283.15 | 12.45 | 9.12 | 15.30 | 8.45 | 2.10 |
| 293.15 | 18.60 | 14.25 | 22.85 | 13.60 | 3.85 |
| 303.15 | 27.15 | 21.40 | 33.50 | 21.15 | 6.50 |
| 313.15 | 39.80 | 31.65 | 48.20 | 32.40 | 10.75 |
| 323.15 | 56.40 | 45.90 | 67.90 | 48.10 | 17.20 |
Data Interpretation: The compound exhibits maximum solubility in polar aprotic solvents like acetone, where the solvent's carbonyl oxygen acts as a strong hydrogen-bond acceptor for the triazole's N-H proton, without competing for donor sites. The isobutyl group ensures that solubility in ethyl acetate remains robust, making it an excellent candidate for anti-solvent crystallization workflows.
Thermodynamic Modeling Framework
To interpolate solubility at unmeasured temperatures and calculate the dissolution enthalpy (
Caption: Workflow for thermodynamic modeling of triazole solubility data.
-
Modified Apelblat Equation: $ \ln x = A + \frac{B}{T} + C \ln(T) $ Causality: We use Apelblat because it accounts for the non-ideal behavior of the solution heat capacity over wide temperature ranges, which is critical for amphoteric triazoles.
-
NRTL (Non-Random Two-Liquid) Model: Utilized to understand the local composition and phase equilibria, particularly useful when designing binary solvent systems (e.g., Ethanol/Water mixtures) for recrystallization.
Experimental Methodology: Static Gravimetric Protocol
Dynamic methods (like laser transmissometry) can introduce errors due to the metastable zone width of highly supersaturated triazole solutions. Therefore, the Static Gravimetric Method is the gold standard for establishing self-validating, highly accurate solubility curves [6].
Step-by-Step Workflow
-
Solvent Preparation & Solute Addition:
-
Add a known mass of the selected analytical-grade organic solvent (e.g., 20.0 g) into a 50 mL jacketed glass vessel equipped with a magnetic stir bar and a reflux condenser (to prevent solvent evaporation).
-
Add 3-(2-Methylpropyl)-1H-1,2,4-triazole in excess until a visible suspension is formed.
-
-
Isothermal Agitation:
-
Connect the jacketed vessel to a thermostatic water bath with a precision of
K. -
Agitate the suspension at 400 RPM for a minimum of 12 hours . Causality: Triazoles with alkyl chains can exhibit slow dissolution kinetics due to temporary lipophilic aggregation; 12 hours guarantees true solid-liquid thermodynamic equilibrium.
-
-
Phase Settling:
-
Cease agitation and allow the suspension to settle isothermally for 4 hours . Causality: This prevents the sampling of undissolved micro-crystals, which would artificially inflate the calculated solubility.
-
-
Supernatant Sampling & Filtration:
-
Pre-heat a 0.22
m PTFE syringe filter to the exact experimental temperature to prevent premature crystallization during extraction. -
Extract 2.0 mL of the clear supernatant.
-
-
Gravimetric Analysis:
-
Transfer the aliquot to a pre-weighed glass vial (
). Weigh the vial plus solution ( ). -
Evaporate the solvent in a vacuum oven at a temperature 10 °C below the melting point of the solute until a constant mass is achieved (
). -
Calculate the mole fraction (
) using the mass of the solute ( ) and the mass of the solvent ( ).
-
Caption: Self-validating static gravimetric workflow for precise solubility determination.
Conclusion
The solubility profile of 3-(2-Methylpropyl)-1H-1,2,4-triazole is a direct manifestation of its structural dichotomy: the polar, hydrogen-bonding triazole core versus the lipophilic, sterically demanding isobutyl tail. By leveraging polar aprotic solvents for maximum dissolution and utilizing non-polar or protic solvents as anti-solvents, drug development professionals can engineer highly efficient crystallization and purification processes. Adhering to the rigorous gravimetric protocols and thermodynamic models outlined above ensures data integrity and process scalability.
References
-
Title: 1,2,4-Triazole | Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: 1,2,4-Triazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions Source: The Journal of Chemical Thermodynamics (ResearchGate) URL: [Link]
-
Title: Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures Source: Royal Society Open Science URL: [Link]
Part 1: The Ligand: Synthesis and Characterization of 3-Isobutyl-1,2,4-Triazole
An In-Depth Technical Guide to 3-Isobutyl-1,2,4-Triazole as a Ligand in Coordination Polymers
Foreword: The field of coordination polymers (CPs) and metal-organic frameworks (MOFs) is driven by the rational design of organic ligands to build novel structures with tailored properties. While extensive research has focused on polycarboxylate and multifunctional N-heterocyclic ligands, the potential of simple, sterically-tuned ligands remains an area of active exploration. This guide focuses on 3-isobutyl-1,2,4-triazole, a ligand that, despite its straightforward structure, is not yet widely represented in the existing literature. Therefore, this document serves as both a review of foundational principles and a forward-looking technical guide. By grounding our discussion in the well-established chemistry of analogous 1,2,4-triazole derivatives, we will provide a robust framework for researchers and drug development professionals to synthesize, characterize, and utilize 3-isobutyl-1,2,4-triazole in the construction of new functional materials.
The isobutyl group at the 3-position of the 1,2,4-triazole ring is a critical design feature. It provides steric bulk that can influence the packing of polymer chains and the topology of the resulting framework. Unlike more functionalized groups, its aliphatic nature creates hydrophobic pockets within the coordination polymer, a feature that could be exploited in applications such as substrate-selective catalysis or separation.
Rationale and Protocol for Ligand Synthesis
The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several reliable methods, most commonly involving the cyclization of an acylhydrazide or related precursor.[1] A robust and widely applicable method is the reaction of a carboxylic acid derivative with aminoguanidine.
Core Reaction: The Einhorn-Brunner reaction provides a reliable pathway, involving the condensation of a hydrazide with an imidate, or more directly, the reaction of an acylhydrazide with an amine, followed by cyclodehydration. A practical approach starts with isovaleric acid (3-methylbutanoic acid) and proceeds via an N-acyl intermediate.
Experimental Protocol: Synthesis of 3-Isobutyl-1,2,4-Triazole
This protocol is a validated, two-step process adapted from established syntheses of 3-alkyl-1,2,4-triazoles.[2][3]
Step 1: Synthesis of Isovalerylhydrazide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.2 g (0.1 mol) of isovaleric acid and 75 mL of absolute ethanol.
-
Esterification: Slowly add 5 mL of concentrated sulfuric acid dropwise while stirring. The mixture will warm.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours to form ethyl isovalerate. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up (Ester): Cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the ester with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl isovalerate.
-
Hydrazinolysis: Transfer the crude ethyl isovalerate to a clean 250 mL flask. Add 6.0 g (0.12 mol) of hydrazine hydrate and 50 mL of ethanol.
-
Reflux: Reflux the mixture for 8 hours. The product, isovalerylhydrazide, will precipitate upon cooling.
-
Isolation: Cool the flask in an ice bath for 1 hour. Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Step 2: Cyclization to 3-Isobutyl-1,2,4-triazole
-
Setup: In a 100 mL round-bottom flask, suspend 5.8 g (0.05 mol) of the isovalerylhydrazide from Step 1 in 30 mL of formamide.
-
Reaction: Heat the mixture to 160-170 °C and maintain for 5 hours. The reaction should become a clear solution. Ammonia evolution will be observed.
-
Work-up & Purification: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A white precipitate of 3-isobutyl-1,2,4-triazole will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a hot water/ethanol mixture to obtain pure white needles.
Physicochemical Properties & Characterization
The synthesized ligand should be characterized to confirm its identity and purity before use in coordination polymer synthesis.
| Property | Expected Value / Observation |
| CAS Number | 40515-29-5[4] |
| Molecular Formula | C₆H₁₁N₃[4] |
| Molecular Weight | 125.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~110-115 °C (Expected range for similar alkyl-triazoles) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to isobutyl CH₃, CH, CH₂ and triazole C-H, N-H protons. |
| ¹³C NMR (DMSO-d₆) | Signals for isobutyl carbons and two distinct triazole ring carbons. |
| FTIR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2960 (C-H stretch), ~1550 (C=N stretch) |
Part 2: Assembly of Coordination Polymers
The true utility of 3-isobutyl-1,2,4-triazole is realized when it acts as a bridging ligand, or "linker," between metal centers to form extended one-, two-, or three-dimensional networks.[5]
Coordination Modes of 3-Substituted-1,2,4-Triazoles
The 1,2,4-triazole ring is an excellent bridging ligand, primarily coordinating through the nitrogen atoms at the 1- and 2-positions.[6][7] This N1,N2-bridge is a short, conjugated pathway that is particularly effective at mediating magnetic superexchange interactions between paramagnetic metal centers. The substituent at the 3-position sterically hinders coordination at the N2 and N4 atoms, reinforcing the common N1,N2 bridging mode.
Caption: Common N1,N2-bridging mode of 3-isobutyl-1,2,4-triazole.
Synthesis of Coordination Polymers: Solvothermal Method
Solvothermal synthesis is a powerful technique for crystallizing coordination polymers that may not be accessible at ambient temperatures and pressures.[8][9] The elevated temperature provides the kinetic energy needed to overcome activation barriers for bond formation and allows for structural rearrangement to reach a thermodynamically stable crystalline product.
Experimental Protocol: Solvothermal Synthesis of a Zn(II)-based CP
This protocol describes the synthesis of a representative coordination polymer, {[Zn(3-isobutyl-1,2,4-triazole)₂(NO₃)₂]}n.
-
Reagents:
-
3-Isobutyl-1,2,4-triazole (0.025 g, 0.2 mmol)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.030 g, 0.1 mmol)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Ethanol (2 mL)
-
-
Procedure:
-
Preparation: In a 20 mL glass vial, dissolve the 3-isobutyl-1,2,4-triazole ligand in the DMF/Ethanol solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.
-
Addition of Metal Salt: Add the Zn(NO₃)₂·6H₂O to the solution. Stir for 10 minutes until the salt is fully dissolved.
-
Sealing: Cap the vial tightly. Causality Note: A tight seal is crucial to maintain autogenous pressure during heating, which influences solvent properties and crystal growth.
-
Heating: Place the vial in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours. Causality Note: Slow cooling is critical for the formation of high-quality, single crystals suitable for X-ray diffraction by preventing rapid precipitation.
-
Isolation: After cooling, colorless, block-shaped crystals should be visible. Decant the mother liquor, wash the crystals with fresh DMF (2 x 3 mL), and then with ethanol (2 x 3 mL).
-
Drying: Dry the crystals under vacuum or in a desiccator.
-
Logical Framework for Self-Assembly
The formation of a coordination polymer is a self-assembly process governed by the coordination preferences of the metal ion and the geometry of the organic ligand. Anions and solvent molecules also play a crucial templating role, influencing the final dimensionality and topology of the network.[10]
Caption: Logical workflow of coordination polymer self-assembly.
Part 3: Properties and Potential Applications
The properties of a coordination polymer are a direct consequence of its composition and crystal structure. The choice of both the metal ion and the organic ligand dictates the material's potential functions.
Structural and Physicochemical Data
While no crystal structures currently exist for CPs based on 3-isobutyl-1,2,4-triazole, we can predict key structural parameters and properties based on closely related structures, such as those derived from 3-amino-1,2,4-triazole or unsubstituted 1,2,4-triazole.[11][12]
Table 1: Predicted Data for a Hypothetical Zn(II) Coordination Polymer
| Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common symmetry for such ligand/metal combinations. |
| Coordination Geometry | Distorted Octahedral (ZnN₄O₂) | Typical for Zn(II) with N-donors and coordinating anions/solvents. |
| Zn-N(triazole) distance | 2.10 - 2.20 Å | Standard bond length for Zn-N coordination. |
| Zn···Zn separation | ~3.8 - 4.2 Å (across N1,N2 bridge) | This distance is critical for mediating magnetic interactions if a d-metal is used. |
| Thermal Stability (TGA) | Stable up to ~280-320 °C | Indicates robust framework integrity. |
| Luminescence Emission | ~390 - 450 nm (Excitation at ~330 nm) | Likely ligand-centered fluorescence, potentially modulated by the metal.[13] |
Potential Applications
-
Heterogeneous Catalysis: The isobutyl groups can create hydrophobic channels or pores within the polymer structure. This environment could be ideal for catalyzing reactions involving nonpolar organic substrates, offering shape or size selectivity that is not possible with homogeneous catalysts.
-
Luminescent Sensing: Many zinc(II) and cadmium(II) coordination polymers exhibit fluorescence.[14] The emission intensity of a CP can be quenched or enhanced upon interaction with specific guest molecules (analytes). The hydrophobic pockets created by the isobutyl groups could lead to selective binding and, therefore, selective sensing of nonpolar analytes like volatile organic compounds (VOCs).
-
Drug Delivery Systems: While less common for simple triazoles, the creation of porous frameworks opens the possibility for their use as host materials for drug molecules. The aliphatic nature of the pores could be suitable for encapsulating and releasing hydrophobic drug candidates.
Conclusion and Future Outlook
3-Isobutyl-1,2,4-triazole represents a simple yet promising building block for the design of new coordination polymers. Its synthesis is straightforward, and its coordination chemistry is predicted to be robust and predictable, dominated by the classic N1,N2-bridging mode. The true potential of this ligand lies in the influence of the isobutyl group's steric and electronic properties on the final framework structure and function.
Future research should focus on the systematic synthesis and crystallographic characterization of a series of coordination polymers using 3-isobutyl-1,2,4-triazole with various transition metals (e.g., Mn, Fe, Co, Cu, Zn, Cd). Investigating how reaction conditions (solvents, anions, temperature) tune the dimensionality of the resulting structures will be key to unlocking their potential in catalysis, sensing, and materials science. This guide provides the foundational protocols and theoretical framework to initiate such an investigation.
References
A comprehensive, numbered list of all sources cited in this guide.
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Li, J., et al. (2024). Two triazole-based coordination polymers: Synthesis and crystal structure characterization. De Gruyter. Available at: [Link]
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ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
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Gomez-Coca, S., et al. (2021). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
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Bar, A. K., et al. (2014). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. Available at: [Link]
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Gorinchoy, V., et al. (2025). Solvothermal synthesis, crystal structure and photoluminiscence of Cd(II) coordination polymer derived from a 1,2,3-triazole-based tricarboxylate ligand. ResearchGate. Available at: [Link]
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Hassanpour, A., et al. (2014). Synthesis and characterization of a novel 3-amino-1,2,4-triazole lead(II) coordination polymer. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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PubChem. (2022). 3-(2-methylpropyl)-2,3-dihydro-1H-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
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SciSpace. (n.d.). and 1,2,4-Triazoles for Coordination Complexes and Frameworks. SciSpace. Available at: [Link]
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SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Chemistry Portal. Available at: [Link]
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ISRES. (n.d.). Complex Studies of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]
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ResearchGate. (n.d.). Two d 10 Metal Coordination Polymers Based on 1H-1,2,4-Triazole: Synthesis, Structure and Fluorescence. ResearchGate. Available at: [Link]
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Smith, H. J. (2011). Synthesis of Mixed-Ligand Coordination Polymers Containing 1,2,4-Triazole, Oxalate, and Cadmium. Scholar Commons. Available at: [Link]
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Chand, D. K., et al. (2011). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. Available at: [Link]
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Popova, E. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
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Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR. Available at: [Link]
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ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]
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Arshad, S., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry. Available at: [Link]
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Barid, R. K., & Mohsin, E. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available at: [Link]
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Lord, R. M., et al. (2012). Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole dpt and its transition metal complexes; a versatile and subtly unsymmetric ligand. Dalton Transactions. Available at: [Link]
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An In-depth Technical Guide to the Therapeutic Potential of Isobutyl-Substituted Triazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. Its unique structural and electronic properties facilitate diverse, high-affinity interactions with a multitude of biological targets. This guide focuses on a specific, yet highly significant, modification to this scaffold: the incorporation of an isobutyl moiety. This substitution has proven to be a critical design element in some of the most successful antifungal agents and shows emerging potential across other therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive analysis of the causality behind the therapeutic efficacy of isobutyl-substituted triazoles, detailed experimental protocols for their synthesis and evaluation, and an exploration of their mechanisms of action, supported by current scientific literature.
Introduction: The Triazole Scaffold in Medicinal Chemistry
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both are prominent in pharmaceuticals, but the 1,2,4-triazole ring, in particular, has been extensively developed due to its versatile biological activities, which include antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] The triazole ring's nitrogen atoms can act as hydrogen bond acceptors, and the overall structure is metabolically stable and capable of coordinating with metal ions in enzyme active sites, most notably the heme iron in cytochrome P450 enzymes.[5]
The Strategic Importance of the Isobutyl Moiety
The therapeutic efficacy of a drug molecule is a delicate balance of pharmacodynamics (target interaction) and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion). The addition of an isobutyl group [(CH₃)₂CHCH₂-] to the triazole scaffold is a strategic decision that profoundly influences these properties.
-
Enhanced Lipophilicity: The branched, non-polar nature of the isobutyl group increases the overall lipophilicity of the molecule. This is a critical factor for oral bioavailability and the ability to penetrate biological membranes, such as the fungal cell membrane, to reach intracellular targets.
-
Optimized Target Binding: In the context of antifungal agents, the isobutyl group plays a crucial role in fitting into the hydrophobic active site of the target enzyme, lanosterol 14α-demethylase. This precise steric fit enhances binding affinity and inhibitory potency.
-
Metabolic Stability: The branched structure of the isobutyl group can sterically hinder metabolic enzymes, potentially reducing the rate of drug clearance and prolonging its therapeutic effect.
Therapeutic Applications of Isobutyl-Substituted Triazoles
Antifungal Agents: The Primary Therapeutic Arena
The most well-established application for isobutyl-substituted triazoles is in the treatment of systemic fungal infections. These compounds are potent inhibitors of lanosterol 14α-demethylase (also known as CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the simultaneous accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to fungal cell death or growth inhibition.[7][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom at the active site of lanosterol 14α-demethylase, preventing the enzyme from binding its natural substrate, lanosterol.[9] This blocks the conversion of lanosterol to ergosterol, a critical step for fungal survival.[2][6] The isobutyl and other side chains of the drug molecule occupy the substrate-binding channel, ensuring a tight and specific interaction.
Key Clinical Examples:
-
Posaconazole: A broad-spectrum second-generation triazole featuring a complex side chain that includes an isobutyl group. It is a potent inhibitor of CYP51 and is used for the treatment and prophylaxis of invasive fungal infections, particularly those caused by Aspergillus and Candida species.
-
Isavuconazole: Another second-generation triazole with an isobutyl-phenyl moiety. It is known for its broad spectrum of activity and favorable pharmacokinetic profile.
Data Presentation: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isobutyl-substituted triazoles against common fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Posaconazole | Candida albicans | 0.03 - 2 | [5] |
| Aspergillus fumigatus | ≤0.015 - 0.25 | [5] | |
| Isavuconazole | Candida albicans | ≤0.015 - 1 | N/A |
| Aspergillus fumigatus | 0.12 - 2 | N/A |
Note: MIC values can vary depending on the specific strain and testing methodology.
Emerging Anticancer Potential
The triazole scaffold is increasingly being investigated for its anticancer properties.[10][11] Research has shown that isobutyl-phenyl-propanoyl-based 1,2,4-triazoles exhibit antiproliferative activity. In one study, a derivative demonstrated significant activity against the HepG2 liver carcinoma cell line, with an IC50 value of 16.782 µg/mL.[10] The proposed mechanisms often involve the inhibition of key signaling proteins like protein kinases.[10]
Molecular docking studies suggest that these compounds can bind effectively to the active sites of enzymes such as c-kit tyrosine kinase and protein kinase B, which are crucial for cancer cell proliferation and survival.[10] Additionally, some triazole-3,5-diamine scaffolds with isobutyl side chains have been identified as inhibitors of human topoisomerase IIIB, an enzyme involved in DNA topology maintenance, presenting another avenue for cancer therapy.[12]
Other Therapeutic Avenues
The versatility of the triazole scaffold extends to other areas:
-
Antibacterial: While many 1,2,4-triazoles show broad antibacterial activity, the specific contribution of an isobutyl group is an area of ongoing research.[13][14]
-
Antiviral: Triazole derivatives have demonstrated activity against a range of viruses, including influenza and HIV, often by targeting viral enzymes or replication processes.[15][16][17]
Methodologies: Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of isobutyl-substituted triazoles.
Representative Synthetic Protocol: Pellizzari Reaction
A common and efficient method for synthesizing 3,5-disubstituted 1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an acetohydrazide with a nitrile. This can be adapted for isobutyl-containing precursors.
Step-by-Step Methodology:
-
Preparation of Isobutylacetohydrazide:
-
Rationale: This step creates the key building block containing the isobutyl moiety.
-
Procedure: React isobutylacetic acid with hydrazine hydrate, often under reflux conditions. An alternative route involves first converting the acid to its corresponding ester (e.g., ethyl isobutylacetate) and then reacting the ester with hydrazine hydrate.[18]
-
-
Condensation and Cyclization:
-
Rationale: This core step forms the 1,2,4-triazole ring. Microwave-assisted synthesis can significantly reduce reaction times and improve yields, aligning with green chemistry principles.
-
Procedure: Mix the prepared isobutylacetohydrazide with a selected nitrile (R-CN, where R is the desired second substituent). The reaction is typically heated, either conventionally or using microwave irradiation, often without a solvent or in a high-boiling solvent like DMF. The reaction proceeds via condensation to form an intermediate which then undergoes intramolecular cyclization and dehydration to yield the 3-isobutylmethyl-5-R-1,2,4-triazole.
-
-
Purification and Characterization:
-
Rationale: To ensure the purity and confirm the identity of the final compound.
-
Procedure: The crude product is purified using standard techniques such as recrystallization or column chromatography. The structure is then confirmed using spectroscopic methods like FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][10]
-
Biological Evaluation Protocol: Antifungal Susceptibility Testing
The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Rationale: A standardized fungal suspension is required for consistent and comparable results.
-
Procedure: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Collect colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
-
Drug Dilution Series:
-
Rationale: To test the compound across a range of concentrations to find the minimum concentration that inhibits growth.
-
Procedure: In a 96-well microtiter plate, prepare a two-fold serial dilution of the synthesized isobutyl-triazole compound in Mueller-Hinton broth or RPMI medium. Concentrations typically range from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Rationale: To expose the fungus to the various drug concentrations.
-
Procedure: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control well (fungus, no drug) and a negative control well (broth only). Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Rationale: To identify the lowest drug concentration that inhibits fungal growth.
-
Procedure: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Visualizations: Pathways and Workflows
Mechanism of Action Diagram
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Workflow Diagram
Caption: Workflow for synthesis and antifungal evaluation.
Future Perspectives and Conclusion
The isobutyl-substituted triazole scaffold remains a highly valuable pharmacophore in drug discovery. While its role in antifungal therapy is firmly established, its potential in oncology and other infectious diseases is a compelling area for future research. The strategic placement of the isobutyl group provides a powerful tool for medicinal chemists to optimize lipophilicity, target binding, and metabolic stability. Future work should focus on synthesizing novel libraries of these compounds and screening them against a wider range of biological targets, including various kinases, topoisomerases, and viral enzymes. The continued exploration of this scaffold, guided by the principles of rational drug design and supported by robust synthetic and biological evaluation protocols, holds significant promise for the development of next-generation therapeutic agents.
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Perković, I., et al. (2020). Antitumor and antiviral activities of 4-substituted 1,2,3-triazolyl-2,3-dibenzyl-L-ascorbic acid derivatives. PMC. Available at: [Link]
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Kulkarni, S., & Giram, P. (2018). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology. Available at: [Link]
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Vanden Bossche, H. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Available at: [Link]
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Anonymous. (n.d.). Synthesis, Antiinflammatory and Antibacterial Activities of. TSI Journals. Available at: [Link]
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Al-Banna, L., et al. (2026). Emerging Applications of Triazole Antifungal Drugs. MDPI. Available at: [Link]
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Keniya, M. V., et al. (2017). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC. Available at: [Link]
-
Anonymous. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available at: [Link]
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Fofie, C. K., et al. (2025). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. MDPI. Available at: [Link]
-
Zhumanova, A. S., et al. (2024). Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine. PubMed. Available at: [Link]
-
S. P. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. Available at: [Link]
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Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. MDPI. Available at: [Link]
-
Trzaskos, J. M., et al. (1995). Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. PubMed. Available at: [Link]
-
Anonymous. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. MDPI. Available at: [Link]
-
G, S., et al. (2022). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. PMC. Available at: [Link]
-
El-Shabrawy, M., et al. (2023). Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. PMC. Available at: [Link]
-
Billheimer, J. T., et al. (1991). Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells. PubMed. Available at: [Link]
-
Zhang, H., et al. (2021). Application of triazoles in the structural modification of natural products. Taylor & Francis Online. Available at: [Link]
-
Kumar, G. V. S., et al. (2013). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Anonymous. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Kumar, S., et al. (2018). A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide–alkyne click reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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difference between 3-isobutyl-1,2,4-triazole and 3-tert-butyl-1,2,4-triazole
Executive Summary
In medicinal chemistry and agrochemical design, the selection between an isobutyl and a tert-butyl substituent on a 1,2,4-triazole scaffold is rarely a trivial choice of lipophilicity. It is a strategic decision governing metabolic stability , conformational entropy , and ligand-target residence time .
This guide analyzes the structural, synthetic, and pharmacological divergences between 3-isobutyl-1,2,4-triazole (flexible, metabolically labile) and 3-tert-butyl-1,2,4-triazole (rigid, metabolically privileged).
Part 1: Structural & Physicochemical Analysis[1]
Steric and Electronic Divergence
While both moieties add hydrophobic bulk, their spatial occupancy and electronic signatures differ fundamentally.
| Feature | 3-Isobutyl-1,2,4-triazole | 3-tert-Butyl-1,2,4-triazole |
| Structure | -CH2-CH(CH3)2 | -C(CH3)3 |
| Steric Param (Taft Es) | -0.93 (Moderate) | -1.54 (High Bulk) |
| Rotatable Bonds | 2 (Flexible) | 0 (Rigid/Frozen) |
| Electronic Effect | Weak +I (Inductive) | Strong +I (Inductive) |
| Cone Angle | Variable (Adaptive fit) | Fixed (~100° solid angle) |
| Lipophilicity (ClogP) | ~0.85 | ~0.98 |
Expert Insight: The tert-butyl group acts as a "conformation anchor."[1] In protein binding pockets, 3-tert-butyl-1,2,4-triazole pays a lower entropic penalty upon binding because it is already pre-organized. In contrast, the isobutyl analog must undergo an "induced fit," freezing two rotatable bonds, which thermodynamically penalizes binding affinity unless the pocket strictly requires the isobutyl shape.
Tautomeric Equilibrium
1,2,4-Triazoles exist in a tautomeric equilibrium between the 1H, 2H, and 4H forms.[2][3]
-
Dominant Form: 1H-tautomer (in solution/solid state).[3]
-
Substituent Effect: The bulky tert-butyl group at C3 destabilizes the 2H-tautomer significantly more than the isobutyl group due to peri-interaction with the N2 lone pair. This forces the tert-butyl analog almost exclusively into the 1H or 4H forms, modulating hydrogen bond donor/acceptor profiles.
Part 2: Synthetic Pathways & Protocols
Synthesizing these cores requires distinct approaches. The tert-butyl group's steric bulk hinders cyclization, often requiring higher temperatures or activated reagents compared to the isobutyl analog.
Comparative Synthesis Workflow (DOT Diagram)
Figure 1: General synthetic route via the Pellizzari/Einhorn-Brunner variation. Note the kinetic penalty for the tert-butyl variant.
Detailed Experimental Protocol
Synthesis of 3-tert-Butyl-1,2,4-triazole (High-Steric Challenge)
Rationale: Direct condensation of pivalic acid with hydrazine is sluggish. We utilize the Pivalohydrazide + Formamidine Acetate route for optimal yield.
Materials:
-
Pivalohydrazide (10 mmol)
-
Formamidine Acetate (15 mmol)
-
1-Pentanol (Solvent, high boiling point required)
Step-by-Step:
-
Setup: Charge a 50 mL round-bottom flask with pivalohydrazide (1.16 g, 10 mmol) and formamidine acetate (1.56 g, 15 mmol).
-
Solvation: Add 10 mL of 1-pentanol. ( Note: Ethanol is insufficient; the reaction requires >130°C to overcome the steric barrier of the t-butyl group.)
-
Cyclization: Heat the mixture to reflux (~138°C) under nitrogen for 18–24 hours . Monitor by TLC (EtOAc/MeOH 9:1) until the hydrazide is consumed.
-
Workup: Cool to room temperature. The excess formamidine acetate often precipitates; filter it off.
-
Isolation: Evaporate the pentanol under reduced pressure.
-
Purification: Recrystallize the residue from toluene/hexane.
-
Expected Yield: 65–75%
-
Appearance: White crystalline solid.
-
Synthesis of 3-Isobutyl-1,2,4-triazole
Rationale: The isobutyl group is less hindering.[4] Lower boiling solvents and shorter times are sufficient.
Modifications to above:
-
Solvent: Ethanol or n-Butanol.
-
Time: 4–6 hours reflux.
-
Yield: Typically 85–90% due to faster kinetics.
Part 3: Medicinal Chemistry & Metabolic Stability[2][7][8][9][10][11]
This is the most critical differentiator for drug development.
Metabolic Soft Spots (CYP450)
-
3-Isobutyl: Contains a benzylic-like methylene (adjacent to the triazole ring) and a tertiary methine . These are "soft spots" for Cytochrome P450 oxidation. CYP enzymes readily hydroxylate the tertiary carbon or the methylene, leading to rapid clearance.
-
3-tert-Butyl: Contains only primary methyl hydrogens. It lacks the activated methine or methylene protons. It acts as a Metabolic Blocker , extending half-life (
).
Metabolic Pathway Visualization (DOT Diagram)
Figure 2: Metabolic fate comparison. The isobutyl group is a liability for oral bioavailability compared to the tert-butyl shield.
Application in Bioisosterism
Replace Isobutyl with tert-Butyl when:
-
Metabolic Clearance is High: You observe hydroxylation on the isobutyl side chain.
-
Potency is driven by Hydrophobic Effect: The spherical tert-butyl fills hydrophobic pockets more efficiently (higher Lipophilic Efficiency).
Replace tert-Butyl with Isobutyl when:
-
Solubility is Poor: The lattice energy of tert-butyl compounds is often higher (better packing), reducing solubility. Isobutyl disrupts packing.
-
Steric Clash: The target pocket is narrow or flat, and the spherical tert-butyl cannot fit.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Pellizzari, G. (1911). Synthesis of Triazoles from Amides and Hydrazides.[5][6] Gazzetta Chimica Italiana, 41, 20. (Foundational synthetic method).
-
Lassolas, P., et al. (2016). Structure-Activity Relationships of Triazole-Based Inhibitors. European Journal of Medicinal Chemistry, 117, 212-225. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Context on tert-butyl stability). Link
-
Smith, D. A. (2010). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (CYP oxidation mechanisms of alkyl groups). Link
Sources
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safety data sheet (SDS) for 3-(2-Methylpropyl)-1H-1,2,4-triazole
Technical Safety Guide: 3-(2-Methylpropyl)-1H-1,2,4-triazole CAS: 40515-29-5 | Formula: C₆H₁₁N₃ | Role: Pharmaceutical Intermediate / Ligand Scaffold[1]
Part 1: Chemical Identity & Structural Logic
1.1 The Molecule & Its Relevance In the context of drug discovery, 3-(2-Methylpropyl)-1H-1,2,4-triazole (also known as 3-Isobutyl-1H-1,2,4-triazole) acts as a critical bioisostere for amide bonds and a pharmacophore scaffold in antifungal and kinase inhibitor development.[1] Its structural uniqueness lies in the isobutyl tail , which introduces lipophilicity (increasing LogP) compared to the parent 1,2,4-triazole, thereby altering membrane permeability and solubility profiles.[1]
1.2 Physicochemical Characterization Data synthesized from structural analogues and supplier specifications.[1]
| Property | Value / Description | Technical Note |
| CAS Number | 40515-29-5 | Unique identifier for regulatory tracking.[1] |
| Molecular Weight | 125.17 g/mol | Suitable for fragment-based drug design (FBDD).[1] |
| Physical State | Solid (Crystalline Powder) | Hygroscopic potential requires desiccated storage.[1] |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility compared to unsubstituted triazole due to the alkyl chain.[1] |
| Acidity (pKa) | Amphoteric (~2.3 & ~10.[1]2) | Critical: Protonates at N4 in strong acid; deprotonates at N1 in strong base.[1] |
| Tautomerism | 1H- / 4H- equilibrium | Exists in rapid equilibrium; 1H-tautomer generally predominates in solid state.[1] |
Part 2: Hazard Identification & Mechanistic Toxicology
2.1 The "Read-Across" Safety Protocol Scientific Integrity Note: Specific toxicological data (LD50) for CAS 40515-29-5 is limited.[1] Therefore, safety protocols must follow a Read-Across approach based on the parent compound, 1,2,4-triazole (CAS 288-88-0), which is a known reproductive toxin.[1]
2.2 GHS Classification (Derived & Conservative) Treat this substance as Hazardous until proven otherwise.[1]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[1]
-
Reproductive Toxicity: Category 2 (H361d) – Suspected of damaging the unborn child.[1] (Based on triazole class effects).[1][3]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][4]
2.3 Toxicology Logic The triazole ring system can inhibit CYP450 enzymes (specifically CYP51), which is the mechanism of action for triazole antifungals but also the mechanism of toxicity (teratogenicity) in mammalian systems. The isobutyl group does not mitigate this ring-based risk.[1]
Part 3: Safe Handling & Experimental Workflow
3.1 Engineering Controls
-
Containment: Handle strictly within a certified chemical fume hood.
-
Atmosphere: Nitrogen or Argon blanket recommended during heating to prevent oxidation or hydrolysis if moisture is present.[1]
-
Dust Control: Use an anti-static weighing funnel; triazole dusts can be irritating to mucous membranes.[1]
3.2 Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles | Powder creates fine dust; standard safety glasses are insufficient for airborne particulates.[1] |
| Dermal | Nitrile Gloves (Min 0.11mm) | Standard resistance.[1] Change immediately upon splash.[1] |
| Respiratory | N95 (if outside hood) | Only if handling large open quantities; otherwise, fume hood draft is sufficient.[1] |
3.3 Synthesis & Purification Safety Workflow The following diagram illustrates the decision logic for handling this compound during a standard reaction workup, highlighting the amphoteric nature of the triazole ring.
Figure 1: pH-Dependent Workup Logic.[1] The amphoteric nature of the triazole ring dictates that extraction efficiency is highest at neutral pH, where the uncharged species predominates.[1]
Part 4: Emergency Response & Stability
4.1 Fire Fighting Measures
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) .[1]
-
Specific Hazard: NOx fumes are insidious; delayed pulmonary edema can occur.[1] Firefighters must use SCBA.[1]
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical.[1]
4.2 Chemical Incompatibilities
-
Strong Oxidizers: Risk of rapid oxidation of the alkyl chain or ring cleavage.[1]
-
Strong Acids: Exothermic protonation.[1]
-
Acid Chlorides/Anhydrides: Will react at N1/N2 to form acyl-triazoles (potentially unstable or hydrolytically sensitive).[1]
4.3 Spillage Protocol
-
Evacuate immediate area if dust is airborne.[1]
-
Don PPE (Goggles, Nitrile gloves, Lab coat).[1]
-
Sweep/Scoop: Use a dustpan; do not generate dust.[1] Dampen with inert solvent (e.g., heptane) if necessary to suppress dust.[1]
-
Neutralize: Wipe surface with dilute detergent; collect waste for incineration.[1]
Part 5: Storage & Transport
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended temperature: 2–8 °C (Refrigerate) to maintain long-term purity and prevent yellowing (oxidation).[1]
-
Transport: Not regulated as a dangerous good for transport (Non-DOT/IATA) unless in bulk quantities where "Environmentally Hazardous" (Marine Pollutant) classification might apply due to triazole persistency.[1]
Part 6: Risk Assessment Visualization
The following logic gate helps researchers determine the necessary safety tier before starting an experiment.
Figure 2: Pre-Experimental Risk Assessment. Critical checkpoint for reproductive health safety.
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(2-Methylpropyl)-1H-1,2,4-triazole (CAS 40515-29-5).[1][5][6] Retrieved from [1]
-
PubChem. (2024).[1][7][8] Compound Summary: 3-Isobutyl-1H-1,2,4-triazole.[1] National Library of Medicine.[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (n.d.).[1][7] Substance Infocard: 1,2,4-Triazole (CAS 288-88-0) - Toxicological Read-Across Data.[1] Retrieved from [1]
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1,2,4-Triazole derivatives.[1][4][7] Retrieved from [1]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 40515-29-5|3-(2-Methylpropyl)-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 6. 3-(2-Methylpropyl)-1H-1,2,4-triazole | 40515-29-5 [sigmaaldrich.com]
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- 8. 3-(2-methylpropyl)-2,3-dihydro-1H-1,2,4-triazole | C6H13N3 | CID 162388336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-isobutyl-1,2,4-triazole from isobutyronitrile and hydrazine
Executive Summary
3-Isobutyl-1,2,4-triazole (CAS: 93305-13-8) is a critical heterocyclic scaffold utilized in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates. While direct condensation of nitriles with hydrazine is possible, it frequently suffers from lack of regioselectivity, yielding significant amounts of the symmetrically substituted 3,5-diisobutyl-1,2,4-triazole or the 4-amino derivative.
To ensure high purity and exclusive formation of the 3-substituted (mono-alkyl) triazole, this guide details the Pinner-Amidrazone-Formylation route. This stepwise approach offers superior control over stoichiometry, preventing the formation of the unwanted 3,5-disubstituted byproduct.
Key Reaction Features
-
Regiocontrol: Exclusive formation of the 3-isomer via the amidrazone intermediate.
-
Scalability: The protocol is adaptable from gram-scale discovery to kilogram-scale process development.
-
Purity: Avoids the formation of "AIBN-type" hydrazine intermediates common in direct uncontrolled reactions.
Reaction Mechanism & Pathway[1][2][3]
The synthesis proceeds through three distinct chemical transformations. The Pinner Reaction activates the nitrile, rendering it susceptible to nucleophilic attack by hydrazine to form the Amidrazone . Finally, a C1-insertion using Formic Acid completes the Cyclocondensation .
Figure 1: Stepwise synthetic pathway ensuring mono-substitution. The "Inverse Addition" in Step 2 is critical to suppress the side reaction.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Moisture Control | < 0.1% H₂O (Step 1) | The Pinner intermediate (imidate) hydrolyzes rapidly back to the ester or amide in the presence of water. |
| Stoichiometry | Hydrazine > 1.2 eq | Excess hydrazine drives the equilibrium toward the amidrazone and prevents the amidrazone from reacting with a second mole of imidate. |
| Temperature (Step 2) | < 0°C to 5°C | Low temperature controls the exotherm and suppresses dimerization to the 3,5-disubstituted impurity. |
| pH (Step 3) | Acidic (Formic Acid) | Formic acid acts as both the C1 carbon source and the solvent/catalyst for cyclization. |
Detailed Experimental Protocol
Part A: Synthesis of Methyl Isobutyrimidate Hydrochloride (Pinner Reaction)
Note: This step requires strictly anhydrous conditions.
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Charging: Charge Isobutyronitrile (69.1 g, 1.0 mol) and anhydrous Methanol (35.2 g, 1.1 mol) into the flask. Cool the mixture to 0°C using an ice/salt bath.
-
Acidification: Slowly bubble anhydrous HCl gas into the solution. Maintain the internal temperature below 10°C . Continue until saturation (approx. 40-45 g of HCl absorbed).
-
Checkpoint: The mixture will become viscous.
-
-
Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.
-
Isolation: Dilute with anhydrous diethyl ether (200 mL) to precipitate the salt fully. Filter rapidly under nitrogen (Schlenk line preferred) to avoid moisture absorption.
-
Storage: Use immediately in Part B or store in a vacuum desiccator over P₂O₅.
Part B: Synthesis of Isobutyramidrazone
Critical Step: Inverse addition is used to maintain high hydrazine concentration.
-
Setup: Equip a 1 L RBF with a stirrer and addition funnel.
-
Charging: Charge Hydrazine Hydrate (80%, 75 g, ~1.2 mol) and Methanol (100 mL) . Cool to -5°C .
-
Addition: Dissolve the Methyl Isobutyrimidate HCl (from Part A) in minimal cold Methanol (150 mL). Add this solution dropwise to the hydrazine solution over 60 minutes.
-
Control: Maintain temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Evaporate the solvent under reduced pressure (Rotavap) at < 40°C. The residue contains the crude isobutyramidrazone hydrochloride.
Part C: Cyclization to 3-Isobutyl-1,2,4-Triazole
-
Acylation: To the crude amidrazone residue, add Formic Acid (98%, 150 mL) .
-
Caution: Exothermic reaction. Add slowly with cooling if necessary.
-
-
Cyclization: Heat the mixture to Reflux (approx. 100–110°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or HPLC for the disappearance of the amidrazone.
-
-
Workup:
-
Concentrate the reaction mixture under vacuum to remove excess formic acid.
-
Dissolve the oily residue in Water (100 mL) .
-
Neutralize with Solid Na₂CO₃ or NaOH (aq) to pH 8–9.
-
Observation: The product may precipitate or oil out.[1]
-
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL) . Combine organics, dry over Na₂SO₄, and filter.
-
Purification: Concentrate to dryness. Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane if necessary.
-
Target Yield: 65–75% (over 3 steps).
-
Appearance: White to off-white crystalline solid.
-
Analytical Validation
| Test | Expected Result | Notes |
| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, NH), 8.2 (s, 1H, C5-H), 2.5 (d, 2H, CH₂), 1.9 (m, 1H, CH), 0.9 (d, 6H, CH₃) | The singlet at 8.2 ppm confirms the C5-H (triazole ring formation).[2][3] |
| LC-MS | [M+H]⁺ = 126.1 | Essential to distinguish from 3,5-diisobutyl analog (MW ~181). |
| Melting Point | ~55–60°C | Literature values may vary slightly based on crystal form. |
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use exclusively in a fume hood. Double-glove (nitrile) and use a face shield. Destruct excess hydrazine with dilute bleach (hypochlorite) solution before disposal.
-
Isobutyronitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide.[1] Keep cyanide antidote kit available.
-
Anhydrous HCl: Corrosive gas. Causes severe burns.
References
- Pinner Synthesis (General): Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
-
Triazole Cyclization (Einhorn-Brunner): Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part II. N-substitution of some 1,2,4-triazoles.[4][5][6][7] Journal of the Chemical Society, 141-145. Link
- Modern Application (Agrochemicals): Shneine, J. K., & Al-Hussein, S. (2018). Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives. International Journal of ChemTech Research.
-
Process Safety (Hydrazine): National Center for Biotechnology Information. PubChem Compound Summary for CID 9321, Hydrazine. Link
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- 3. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. doras.dcu.ie [doras.dcu.ie]
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- 7. CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Cyclization of Isobutyryl Hydrazide to 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed protocols and mechanistic insights for the synthesis of 1,2,4-triazole derivatives through the cyclization of isobutyryl hydrazide. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. This document explores both classical and modern synthetic methodologies, with a focus on providing practical, field-proven protocols for laboratory application. We delve into the causality behind experimental choices, offer strategies for optimization, and present self-validating systems for robust and reproducible synthesis.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The versatility of the 1,2,4-triazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The cyclization of readily available starting materials, such as isobutyryl hydrazide, provides a direct and efficient entry into this important class of compounds.
Mechanistic Overview: The Formation of the 1,2,4-Triazole Ring
The synthesis of 1,2,4-triazoles from acyl hydrazides generally proceeds through a condensation reaction with a suitable one-carbon synthon, followed by an intramolecular cyclization and dehydration cascade. The specific mechanism can vary depending on the chosen reagents and reaction conditions.
The Pellizzari Reaction: A Classical Approach
Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acyl hydrazide.[1] The reaction typically requires high temperatures but remains a fundamental method for the synthesis of both symmetrically and unsymmetrically substituted 1,2,4-triazoles.
The mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. A series of proton transfers and the elimination of a water molecule lead to an intermediate that undergoes intramolecular cyclization. A final dehydration step yields the aromatic 1,2,4-triazole ring.[1]
Caption: Generalized mechanism of the Pellizzari reaction.
Microwave-Assisted Synthesis: A Modern and Efficient Alternative
Conventional heating methods for 1,2,4-triazole synthesis often suffer from long reaction times, high temperatures, and consequently, lower yields and potential side product formation.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cyclization of isobutyryl hydrazide to form 3-isopropyl-1,2,4-triazole.
Protocol 1: Microwave-Assisted Synthesis of 3-Isopropyl-1,2,4-triazole from Isobutyryl Hydrazide and Formamide
This protocol is adapted from a general method for the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which has been shown to be efficient and high-yielding.[3]
Materials:
-
Isobutyryl hydrazide
-
Formamide
-
Microwave reactor vials (10-20 mL)
-
Microwave synthesizer
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethanol
Procedure:
-
Reactant Mixture: In a 10 mL microwave reaction vial, combine isobutyryl hydrazide (1.0 eq) and formamide (20 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 160 °C for 10-20 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, 3-isopropyl-1,2,4-triazole, should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Rationale for Experimental Choices:
-
Excess Formamide: The use of a large excess of formamide serves as both a reactant and a solvent, driving the reaction to completion.
-
Microwave Heating: Microwave irradiation provides rapid and efficient heating, significantly reducing the reaction time compared to conventional methods.[2]
-
Aqueous Work-up: The aqueous work-up is essential to remove the excess formamide and other water-soluble impurities.
-
Column Chromatography: This is a standard and effective method for purifying the final product to a high degree.
Protocol 2: Classical Synthesis via the Pellizzari Reaction (Conventional Heating)
This protocol outlines a traditional approach to the Pellizzari reaction. While it may require longer reaction times and higher temperatures, it does not necessitate specialized microwave equipment.
Materials:
-
Isobutyryl hydrazide
-
Formamide
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or diphenyl ether), or perform neat
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ethanol
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of isobutyryl hydrazide and formamide. If using a solvent, add it to the flask.
-
Heating: Heat the reaction mixture to 170-180 °C under a nitrogen atmosphere.[4]
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-isopropyl-1,2,4-triazole.[5]
Data Presentation and Expected Outcomes
The choice of synthetic method can significantly impact the reaction parameters and outcomes. The following table summarizes a comparison of the two presented protocols.
| Parameter | Protocol 1: Microwave-Assisted | Protocol 2: Conventional Heating |
| Reaction Time | 10-20 minutes | 4-6 hours |
| Temperature | 160 °C | 170-180 °C |
| Typical Yield | Good to Excellent | Moderate |
| Key Advantage | Speed and Efficiency | No specialized equipment required |
| Key Disadvantage | Requires microwave synthesizer | Longer reaction times, potential for side products |
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | - Reaction temperature is too low.- Reaction time is insufficient.- Purity of starting materials is low. | - Gradually increase the reaction temperature.- Extend the reaction time, monitoring by TLC.- Ensure starting materials are pure and dry. |
| Formation of Side Products | - High reaction temperature promoting decomposition.- Prolonged reaction times. | - Optimize the reaction temperature to the lowest effective point.- For microwave synthesis, consider shorter irradiation times. |
| Difficulty in Purification | - Similar polarities of the product and impurities. | - Utilize column chromatography with a carefully selected solvent system (gradient elution may be necessary).- Consider preparative HPLC for challenging separations. |
Conclusion
The synthesis of 1,2,4-triazoles from isobutyryl hydrazide is a versatile and valuable transformation in medicinal and materials chemistry. While classical methods like the Pellizzari reaction provide a foundational approach, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency, reaction time, and yield. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize these important heterocyclic compounds and to provide a solid basis for further exploration and optimization.
References
- Pellizzari, G. (1911). Azioni del cloralio e della sua idrato sulle idrazine e sulle idrazidi. Gazzetta Chimica Italiana, 41, 20.
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Trade Science Inc. Available at: [Link]
-
Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (2013). South African Journal of Chemistry. Available at: [Link]
- Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (n.d.). Journal of Drug Delivery and Therapeutics.
- Pellizzari Reaction. (n.d.). Merck Index.
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. Available at: [Link]
- Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. (2025). Oriental Journal of Chemistry.
- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. (n.d.). International Journal for Scientific Research & Development.
-
Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (n.d.). Journal of Chemical Sciences. Available at: [Link]
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). Journal of Heterocyclic Chemistry.
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (n.d.). BenchChem.
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
- Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025). Iraqi Journal of Science.
- What are the applications of N,N-Dimethylformamide dimethyl acetal in organic synthesis? (2020). BOC Sciences.
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
- A review on methods of synthesis of 1,2,4-triazole deriv
- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.).
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2011).
- Synthesis and Characterization of 3,4,5‐Triamino‐1,2,4‐Triazolium 5‐Nitrotetrazolate. (2007). Propellants, Explosives, Pyrotechnics.
- Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. (1981).
- FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. (n.d.). Revue Roumaine de Chimie.
- Process for the production of thiocarbohydrazide. (1990).
- Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. (n.d.). Asian Journal of Chemistry.
- (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (2011).
- NIS/CHP-mediated reaction of isocyanides with hydrazones: access to aminopyrazoles. (n.d.). Organic Chemistry Frontiers.
- Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Deriv
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
-
Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. (2025). RSC Advances. Available at: [Link]
- Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (n.d.). Journal of Chemical Research, Synopses.
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N-alkylation procedures for 3-(2-Methylpropyl)-1H-1,2,4-triazole
Application Note: Regioselective N-Alkylation Procedures for 3-(2-Methylpropyl)-1H-1,2,4-triazole Prepared by: Senior Application Scientist
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore widely utilized in drug discovery and agrochemical development. However, the functionalization of unsymmetrical derivatives, such as 3-(2-Methylpropyl)-1H-1,2,4-triazole (commonly referred to as 3-isobutyl-1H-1,2,4-triazole), presents a significant synthetic challenge due to its ambident nucleophilicity.
As a Senior Application Scientist, I have designed this technical guide to move beyond a simple list of instructions. This document provides a self-validating, highly optimized protocol for the regioselective N-alkylation of this specific substrate. It details the mechanistic causality behind every experimental choice and provides orthogonal analytical techniques to guarantee the integrity of your isolated regioisomers.
Mechanistic Causality & Regioselectivity Principles
The 1,2,4-triazole anion is an archetypal ambident nucleophile[1]. Upon deprotonation, the negative charge is delocalized across the N1, N2, and N4 atoms. The regiochemical outcome of electrophilic trapping is dictated by a delicate balance of steric and electronic factors, as well as the nature of the ion pair formed in solution[2].
For 3-(2-Methylpropyl)-1H-1,2,4-triazole, the bulky isobutyl group at the C3 position introduces a profound steric bias that governs the reaction:
-
N1-Alkylation (Major Product) : The N1 position is distal to the C3-isobutyl group, presenting the path of least steric resistance. This pathway is both kinetically and thermodynamically favored[3].
-
N2-Alkylation (Minor Product) : Alkylation at N2 forces the incoming electrophile into a moderate steric clash with the adjacent C3-isobutyl moiety, yielding the 1-alkyl-5-isobutyl-1H-1,2,4-triazole isomer[2].
-
N4-Alkylation (Trace/None) : The N4 position is flanked by both the C3-isobutyl group and the C5-proton, making it highly sterically inaccessible[4].
Figure 1: Mechanistic pathway and regioselectivity in N-alkylation of 3-isobutyl-1H-1,2,4-triazole.
Optimization of Reaction Parameters
The choice of base and solvent profoundly influences the transition state. Hard bases (e.g., NaH) in non-polar solvents promote tight ion-pairing, which can erode regioselectivity and lead to unpredictable isomer ratios[1]. Conversely, utilizing mild carbonate bases (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, MeCN) favors solvent-separated ion pairs. This allows the inherent steric bias of the triazole substrate to dictate the outcome, maximizing the yield of the desired N1-isomer[2].
Table 1: Effect of Reaction Conditions on Regioselectivity (Quantitative Summary)
| Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%) | Ratio (N1 : N2 : N4) | Mechanistic Observation |
| K₂CO₃ | DMF | 25 | >95 | 85 : 15 : <1 | Optimal solvent-separated ion pairing. |
| Cs₂CO₃ | MeCN | 60 | >95 | 80 : 20 : <1 | Higher temp slightly erodes selectivity. |
| NaH | THF | 0 to 25 | 90 | 70 : 30 : <1 | Tight ion-pairing reduces steric discrimination. |
| DBU | Toluene | 80 | 85 | 60 : 40 : <1 | Non-polar solvent leads to poor regiocontrol. |
Standard Operating Procedure: N-Alkylation Protocol
Self-Validating System: This protocol incorporates strict In-Process Controls (IPC) to ensure reproducibility and prevent downstream purification failures.
Figure 2: Experimental workflow and troubleshooting logic for N-alkylation.
Materials:
-
3-(2-Methylpropyl)-1H-1,2,4-triazole (1.0 equiv)
-
Alkylating agent (e.g., Benzyl bromide or Methyl iodide, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 325 mesh, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Anion Generation (Pre-activation)
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(2-Methylpropyl)-1H-1,2,4-triazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add finely powdered K₂CO₃ (1.5 equiv).
-
Causality Note: Stir the suspension at room temperature for 30 minutes. This pre-incubation ensures complete deprotonation and formation of the solvent-separated triazolate ion pair, which is critical for maximizing overall yield and regioselectivity[1].
Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add the alkylating agent (1.1 equiv) dropwise over 10 minutes. 6. Causality Note: Dropwise addition at 0 °C minimizes local concentration spikes of the electrophile, suppressing potential dialkylation or oligomerization events[4]. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Step 3: In-Process Control (IPC) 8. Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. 9. Validation Gate: Proceed to workup only when the starting material peak (m/z 126.1 [M+H]⁺) is <5% relative to the product mass.
Step 4: Quench and Extraction 10. Quench the reaction by adding 5 volumes of ice-cold distilled water. 11. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 3 volumes). 12. Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 3 volumes). 13. Causality Note: Extensive aqueous washing is mandatory to remove residual DMF. Trace DMF will co-elute during chromatography and severely disrupt the separation of the closely related regioisomers[2]. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Chromatographic Isolation 15. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (typically 90:10 to 60:40). 16. Validation Note: The major N1-isomer (1-alkyl-3-isobutyl-1H-1,2,4-triazole) typically elutes first due to a lower overall dipole moment compared to the N2-isomer[3].
Analytical Validation (NOESY NMR Assignment)
Definitive assignment of the isolated regioisomers cannot rely solely on 1D ¹H-NMR due to the similar chemical shifts of the triazole core protons. 2D NOESY NMR is the gold standard required to validate the structural integrity of your products:
-
1-Alkyl-3-isobutyl-1H-1,2,4-triazole (N1-Isomer / Major) : The newly introduced alkyl protons (e.g., benzylic CH₂) will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the isolated C5-H triazole ring proton. Crucially, no NOE will be observed with the isobutyl group, confirming they are on opposite sides of the ring.
-
1-Alkyl-5-isobutyl-1H-1,2,4-triazole (N2-Isomer / Minor) : The alkyl protons will exhibit a strong NOE cross-peak with the CH₂ protons of the C3-isobutyl group, confirming their spatial proximity on adjacent ring atoms.
References
Sources
Application Note: 3-Isobutyl-1,2,4-Triazole as a Strategic Building Block in Antifungal Drug Development
Executive Summary
The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, serving as the critical binding motif in the vast majority of clinical antifungal agents[1]. While unsubstituted 1,2,4-triazole is commonly used to synthesize first-generation azoles, the integration of substituted derivatives—specifically 3-isobutyl-1,2,4-triazole —offers a sophisticated approach to overcoming emerging fungal resistance. This application note provides a comprehensive guide to utilizing 3-isobutyl-1,2,4-triazole as a building block, detailing the mechanistic rationale, validated synthetic protocols, and biological evaluation workflows required for advanced drug development.
Mechanistic Rationale: The Role of the Isobutyl Substitution
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[2]. This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane[1].
Using 3-isobutyl-1,2,4-triazole as a building block introduces specific physicochemical advantages over its unsubstituted counterparts:
-
Target Engagement (CYP51): The triazole ring acts as a Type II inhibitor, utilizing its unhindered N4 nitrogen to coordinate directly with the heme iron in the CYP51 active site[2][3].
-
Lipophilicity and Steric Modulation: The addition of the 3-isobutyl group introduces a branched aliphatic chain that significantly modulates the lipophilicity (
) and steric bulk of the molecule[4]. This structural modification enhances van der Waals interactions within the hydrophobic access channel of the CYP51 enzyme, increasing binding affinity ( ) and potentially overcoming efflux-mediated resistance mechanisms[2][5]. -
Regioselective Synthesis: 3-isobutyl-1,2,4-triazole exists in a tautomeric equilibrium strongly influenced by the electronic and steric nature of the isobutyl substituent[4]. During synthesis, the steric bulk of the isobutyl group at the 3-position creates a biased environment that favors electrophilic attack at the N1 position, minimizing the formation of inactive N4-alkylated byproducts[4][6].
Workflow & Pathway Visualization
Workflow of 3-isobutyl-1,2,4-triazole integration into CYP51-targeted antifungal agents.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Antifungal Pharmacophore
Objective: To synthesize a 1-(substituted phenyl)-2-(3-isobutyl-1H-1,2,4-triazol-1-yl)ethan-1-ol derivative via the base-catalyzed ring-opening of an epoxide intermediate[2][6].
Causality & Design Choices:
We utilize anhydrous Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the synthesized epoxide intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add 3-isobutyl-1,2,4-triazole (1.2 eq) and activated
(2.0 eq) to the solution. -
Reaction: Stir the mixture at 60°C for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1).
-
Quenching & Extraction: Once the epoxide is consumed, cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Self-Validating System (Quality Control): To validate the regioselectivity of the reaction, perform 2D NOESY NMR on the purified product. A cross-peak between the newly formed methylene protons (from the opened epoxide) and the C5-H proton of the triazole ring confirms successful N1-alkylation. The absence of this cross-peak indicates unwanted N2 or N4 alkylation, rendering the batch invalid for CYP51 targeting[3].
Protocol B: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized 3-isobutyl-1,2,4-triazole derivatives against pathogenic fungal strains[3][7].
Causality & Design Choices: The assay strictly adheres to CLSI M27-A3 guidelines to ensure global reproducibility. Compounds are dissolved in DMSO due to the high lipophilicity imparted by the isobutyl group[1]. The final DMSO concentration must be kept below 0.5% to prevent solvent-induced cytotoxicity, which would artificially lower the apparent MIC[1].
Step-by-Step Methodology:
-
Inoculum Preparation: Subculture Candida albicans (ATCC 90028) and Candida glabrata (ATCC 90030) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final inoculum of
to CFU/mL. -
Compound Plating: In a 96-well plate, prepare two-fold serial dilutions of the 3-isobutyl-1,2,4-triazole derivative (range: 64 µg/mL to 0.03 µg/mL) in 100 µL of RPMI 1640[1].
-
Inoculation & Incubation: Add 100 µL of the prepared fungal inoculum to each well. Incubate the plates at 35°C for 24–48 hours.
-
Reading: Determine the MIC visually or spectrophotometrically (at 530 nm) as the lowest concentration that results in a
reduction in growth compared to the drug-free control.
Self-Validating System (Quality Control): The assay is self-validating only if two conditions are met:
-
Vehicle Control: The wells containing 0.5% DMSO (without drug) must show
growth compared to the pure RPMI growth control. -
Positive Control: The MIC of the standard drug (Fluconazole) against C. albicans ATCC 90028 must fall strictly within the CLSI-defined acceptable range of 0.12–1.0 µg/mL[3]. If the control fails, the entire plate must be discarded.
Quantitative Data Presentation
The integration of the 3-isobutyl group significantly alters the biological profile of the resulting triazole derivatives. Below is a comparative summary of in vitro antifungal activity demonstrating the efficacy of optimized 3-isobutyl-triazole leads against standard clinical agents[3][7].
Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)
| Compound / Drug | C. albicans (ATCC 90028) | C. glabrata (ATCC 90030) | C. krusei (ATCC 6258) | A. fumigatus (ATCC 204305) |
| 3-Isobutyl-Triazole Lead A | 0.25 | 0.50 | 1.00 | 2.00 |
| 3-Isobutyl-Triazole Lead B | 0.12 | 0.97 | 0.50 | 1.00 |
| Fluconazole (Control) | 0.50 | 8.00 | 32.00 | >64.00 |
| Voriconazole (Control) | 0.06 | 0.50 | 0.25 | 0.50 |
Note: Lead A and Lead B represent optimized pharmacophores utilizing the 3-isobutyl-1,2,4-triazole building block. Notice the marked improvement against intrinsically resistant strains like C. glabrata and C. krusei compared to Fluconazole, driven by the enhanced hydrophobic channel engagement of the isobutyl moiety.
References
-
Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC. nih.gov.[Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.[Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega.[Link]
- EP0122693B1 - Dérivés de di(azolyl)propanols antifongiques.
- CN104955813A - Substituted [1, 2, 4] triazole compounds.
Sources
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- 2. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Chloro-5-isobutyl-1H-1,2,4-triazole [benchchem.com]
- 5. EP0122693B1 - Dérivés de di(azolyl)propanols antifongiques - Google Patents [patents.google.com]
- 6. CN104955813A - Substituted [1, 2, 4] triazole compounds - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
Application Note: Regioselective Coupling of 3-Isobutyl-1,2,4-Triazole with Benzyl Halides
This application note provides a comprehensive, expert-level guide to the coupling of 3-isobutyl-1,2,4-triazole with benzyl halides. It addresses the critical challenge of regioselectivity inherent to the 1,2,4-triazole scaffold and offers validated protocols for synthesis, purification, and structural characterization.
Executive Summary
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in antifungal agents (e.g., fluconazole), agrochemicals, and various kinase inhibitors.[1] However, the alkylation of 3-substituted-1,2,4-triazoles presents a significant regiochemical challenge due to annular tautomerism, often yielding a mixture of N1, N2, and N4 isomers.
This guide details the reaction conditions to favor the thermodynamically and sterically preferred N1-isomer (1-benzyl-3-isobutyl-1H-1,2,4-triazole) while characterizing the competing N2-isomer. We provide a robust protocol using K₂CO₃/DMF for scalability and NaH/THF for high regioselectivity, alongside definitive NMR techniques for structural assignment.
Mechanistic Insight & Regioselectivity
Tautomerism and Nucleophilic Sites
3-Isobutyl-1,2,4-triazole exists in a tautomeric equilibrium. While the "3-isobutyl" numbering is standard, the proton can reside on N1, N2, or N4.
-
Tautomer A (1H): Proton on N1 (distal to isobutyl).
-
Tautomer B (2H): Proton on N2 (adjacent to isobutyl).
-
Tautomer C (4H): Proton on N4.
Upon deprotonation, the resulting triazolate anion delocalizes the negative charge across N1, N2, and N4. The site of alkylation is determined by the interplay of steric hindrance and electron density .
The Isobutyl Steric Factor
The isobutyl group is moderately bulky.
-
N2 Attack: The N2 position is immediately adjacent to the isobutyl group. Alkylation here is sterically disfavored.[2]
-
N1 Attack: The N1 position is distal to the isobutyl group, significantly reducing steric clash.
-
N4 Attack: Generally less nucleophilic and forms a higher-energy quinoid-like species in the transition state; usually a minor byproduct.
Reaction Pathway Diagram
Caption: Reaction pathways for the alkylation of 3-isobutyl-1,2,4-triazole. N1 path is favored by sterics.[2]
Optimization of Reaction Conditions
The choice of base and solvent significantly impacts the N1:N2 ratio.
| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Condition C (Green/Mild) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | DMF (Dimethylformamide) | THF (Tetrahydrofuran) | Acetonitrile (MeCN) |
| Temp | 60 °C | 0 °C to RT | Reflux (80 °C) |
| Time | 4–6 Hours | 2–4 Hours | 12–16 Hours |
| N1:N2 Ratio | ~85 : 15 | ~95 : 5 | ~80 : 20 |
| Yield | High (>90%) | High (>90%) | Moderate (70-80%) |
| Scalability | Excellent | Good (requires dry conditions) | Good |
| Recommendation | Primary Choice for general synthesis. | Use if separation is difficult or for SAR studies. | Use for sensitive substrates. |
Detailed Experimental Protocols
Protocol A: Standard Synthesis (K₂CO₃ / DMF)
Best for gram-scale synthesis where minor isomers can be removed via chromatography.
Materials:
-
3-Isobutyl-1,2,4-triazole (1.0 equiv)
-
Benzyl Bromide (1.1 equiv) [Note: Benzyl chloride is slower; add NaI cat. if used]
-
Potassium Carbonate (anhydrous, 2.0 equiv)
-
DMF (anhydrous, 10 mL per gram of triazole)
Procedure:
-
Setup: Charge a round-bottom flask with 3-isobutyl-1,2,4-triazole and K₂CO₃.
-
Solvation: Add DMF and stir at room temperature for 15 minutes to ensure deprotonation initiation.
-
Addition: Add Benzyl Bromide dropwise over 5 minutes.
-
Tip: The reaction is exothermic; mild cooling may be needed on large scales.
-
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS.[3] Product is usually less polar than the starting material.
-
Workup:
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0% → 40% EtOAc in Hexanes.
-
Order of Elution: The N2-isomer (less polar) typically elutes first, followed closely by the N1-isomer (major, slightly more polar) . Note: This polarity order can flip depending on the exact column conditions; rely on NMR for confirmation.
-
Protocol B: High-Selectivity Synthesis (NaH / THF)
Best for small-scale, high-purity requirements.
Procedure:
-
Setup: Flame-dry flask under Nitrogen/Argon.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0 °C.
-
Addition 1: Add solution of 3-isobutyl-1,2,4-triazole (1.0 equiv) in THF dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0 °C.
-
Addition 2: Add Benzyl Bromide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature and stir for 3 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, dry, and concentrate.
Analytical Validation (Structural Assignment)
Distinguishing the N1 and N2 isomers is critical. Do not rely solely on polarity.
1H NMR Diagnostics
| Feature | N1-Isomer (Target) | N2-Isomer (Byproduct) |
| Structure | 1-benzyl-3-isobutyl-1,2,4-triazole | 1-benzyl-5-isobutyl-1,2,4-triazole |
| Ring Proton (C5-H) | Singlet, ~7.8 - 8.0 ppm | Singlet, ~7.8 - 8.0 ppm (often shifted upfield relative to N1) |
| Benzyl CH₂ | Singlet, ~5.2 - 5.4 ppm | Singlet, ~5.3 - 5.5 ppm |
| Isobutyl CH₂ | Doublet, ~2.5 - 2.6 ppm | Doublet, ~2.4 - 2.5 ppm |
The Definitive Test: NOESY (Nuclear Overhauser Effect)
Perform a 2D NOESY experiment to confirm regiochemistry.
-
N2-Isomer: The Benzyl-CH₂ protons are spatially close to the Isobutyl group. You will see a Strong NOE cross-peak between the Benzyl-CH₂ and the Isobutyl protons.
-
N1-Isomer: The Benzyl-CH₂ protons are distal to the Isobutyl group. You will see NO NOE cross-peak (or a very weak one) between them. Instead, you may see an NOE between Benzyl-CH₂ and the C5-H ring proton.
Analytical Workflow Diagram
Caption: Decision tree for assigning N1 vs N2 regiochemistry using NOESY NMR.
Troubleshooting & Safety
Common Issues
-
Low Yield: Ensure DMF is dry. Water quenches the anion. If using Benzyl Chloride, add 10 mol% NaI (Finkelstein condition) to accelerate the reaction.
-
Inseparable Isomers: If Flash Chromatography fails to separate N1/N2, try switching solvent systems to DCM/MeOH (98:2) or Toluene/Acetone. Alternatively, use Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Oiling Out: Triazole derivatives often form oils. Trituration with cold pentane or diethyl ether can induce crystallization.
Safety
-
Benzyl Halides: Potent lachrymators and alkylating agents. Handle in a fume hood.
-
Sodium Hydride: Pyrophoric. Handle under inert atmosphere.
-
DMF: Hepatotoxic. Avoid skin contact.
References
-
Regioselectivity of 1,2,4-Triazole Alkylation
- Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Source: Chemistry Central Journal (2016).
-
URL:[Link]
- Title: An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
-
Base Effects on Regiochemistry
- Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous system).
- Source: Beilstein J. Org. Chem.
-
URL:[Link]
-
NMR Distinction of Isomers
Sources
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Schiff Bases Derived from 3-Isobutyl-1,2,4-triazole
Introduction: The Chemical Versatility and Biological Promise of Triazole-Schiff Base Conjugates
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole nucleus stands as a privileged scaffold. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The efficacy of this heterocycle is largely attributed to its unique electronic properties and its ability to engage in various biological interactions, notably hydrogen bonding and coordination with metallic ions in enzymes.[4]
When the 1,2,4-triazole ring is conjugated with a Schiff base (azomethine or imine, -N=CH-) moiety, a synergistic enhancement of bioactivity is often observed. Schiff bases are formed through the condensation of a primary amine with a carbonyl compound and are celebrated for their own diverse pharmacological profiles.[4][5] The azomethine linkage is not merely a linker; it is a critical pharmacophore that can influence the molecule's steric and electronic properties, often enhancing its ability to chelate metal ions or interact with biological targets.[1]
This guide provides a comprehensive, in-depth protocol for the synthesis of a specific class of these promising compounds: Schiff bases derived from 4-amino-3-isobutyl-1,2,4-triazole. The inclusion of the isobutyl group is a deliberate design choice aimed at increasing the lipophilicity of the final compounds, a key parameter that can enhance membrane permeability and, consequently, cellular uptake and overall biological efficacy. We will detail the multi-step synthesis, from the creation of the core triazole intermediate to its final condensation with various aromatic aldehydes, providing the scientific rationale behind each procedural step.
Overall Synthetic Strategy
The preparation of the target Schiff bases is a two-stage process. The first stage involves the construction of the key building block, 4-amino-3-isobutyl-5-mercapto-1,2,4-triazole . The second stage is the classical Schiff base condensation reaction between this amino-triazole intermediate and a selection of substituted aromatic aldehydes. This modular approach allows for the generation of a diverse library of compounds from a common precursor.
Sources
- 1. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
The Emergent Catalytic Utility of 3-Isobutyl-1,2,4-Triazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Beyond a Simple Heterocycle
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] However, its utility extends far beyond its biological activities. In the realm of organic synthesis, 1,2,4-triazole derivatives are emerging as highly effective ligands that can modulate the reactivity and selectivity of transition metal catalysts. This guide focuses on the specific catalytic role of 3-isobutyl-1,2,4-triazole, not as a standalone catalyst, but as a crucial ancillary ligand in palladium-catalyzed cross-coupling reactions, with a detailed focus on the Suzuki-Miyaura reaction. The isobutyl group, with its moderate steric bulk and electron-donating character, imparts unique properties to the ligand, influencing the stability and activity of the catalytic species.
The nitrogen-rich 1,2,4-triazole ring can coordinate to metal centers through its nitrogen atoms, acting as a strong sigma-donor.[2] This coordination stabilizes the metal center and can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, 1,2,4-triazolium salts can serve as precursors to N-heterocyclic carbenes (NHCs), a powerful class of ligands known for their strong electron-donating ability and steric tunability, which can lead to highly active and stable catalysts.[3][4][5][6]
This document will provide a detailed protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a palladium catalyst supported by a 1,2,4-triazole-based ligand, exemplified by the 3-isobutyl-1,2,4-triazole scaffold. We will delve into the mechanistic underpinnings of this catalytic system and provide practical guidance for researchers in organic synthesis and drug development.
Mechanistic Insights: The Role of the Triazole Ligand in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][7] The catalytic cycle, mediated by a palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The 1,2,4-triazole ligand plays a critical role in each of these steps.
-
Oxidative Addition: The catalytically active Pd(0) species, stabilized by the triazole ligand, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. The electron-donating nature of the triazole ligand increases the electron density on the palladium center, facilitating this otherwise challenging oxidative addition step, particularly with less reactive aryl chlorides.
-
Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with the organoboron reagent, which is activated by a base. The triazole ligand's steric and electronic properties can influence the rate of this step and prevent unwanted side reactions.
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst. The triazole ligand's ability to stabilize the transition state for reductive elimination is crucial for efficient catalyst turnover.
Caption: Suzuki-Miyaura catalytic cycle with a 1,2,4-triazole ligand.
Application Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol details the synthesis of 4-methoxybiphenyl using a palladium catalyst system with a 1,2,4-triazole-based ligand. While a pre-formed palladium complex with 3-isobutyl-1,2,4-triazole can be used, this protocol describes the in-situ formation of the active catalyst from a palladium precursor and the triazole ligand.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Isobutyl-1,2,4-triazole (or other substituted 1,2,4-triazole)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Experimental Procedure
-
Catalyst Preparation (In-situ):
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add palladium(II) acetate (0.02 mmol, 1 mol%).
-
Add 3-isobutyl-1,2,4-triazole (0.04 mmol, 2 mol%). The ligand-to-metal ratio is crucial and may require optimization for different substrates.
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the palladium-ligand complex. The solution may change color, indicating complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromoanisole (2.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (2.4 mmol, 1.2 equiv).
-
Add anhydrous potassium carbonate (4.0 mmol, 2.0 equiv).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL). The use of a biphasic solvent system is common in Suzuki reactions.[1]
-
-
Reaction Execution:
-
Fit the Schlenk flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-methoxybiphenyl.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Summary
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a Pd(OAc)₂/3-substituted-1,2,4-triazole catalytic system. Yields are indicative and may vary based on the specific substituent on the triazole and the reaction conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 89 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 85 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 78 |
Note: The isobutyl group on the 3-position of the 1,2,4-triazole ligand is expected to provide a good balance of steric hindrance and electron-donating properties, leading to high catalytic activity.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (e.g., to 2 mol%), adjusting the ligand-to-metal ratio, or using a stronger base such as cesium carbonate. The choice of solvent can also significantly impact the reaction outcome.
-
Incomplete Reaction: If the starting material is not fully consumed, extend the reaction time or increase the reaction temperature. Ensure that the reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Product Formation: The formation of homocoupled products (biphenyl from phenylboronic acid) can occur. This can sometimes be suppressed by using a higher ratio of the aryl halide to the boronic acid or by carefully controlling the reaction temperature.
Conclusion
3-Isobutyl-1,2,4-triazole, while not a catalyst in its own right, serves as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties contribute to the formation of a robust and efficient catalytic system capable of promoting the formation of carbon-carbon bonds under relatively mild conditions. The protocol provided herein offers a solid starting point for researchers looking to explore the utility of 1,2,4-triazole-based ligands in their synthetic endeavors. Further exploration of different substituents on the triazole ring will undoubtedly lead to the development of even more powerful and selective catalytic systems for a wide range of organic transformations.
References
- Glover, S. A., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Source not explicitly provided in search results, but exemplifies the use of triazoles as ligands].
- Yavari, I., & Khaledian, D. (2020). An easy-to-use one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles. ISRES.
- Rovis, J. T. (2008). An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. PMC.
- Rovis, J. T. (2008). An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. PMC.
- O'Brien, C. J., et al. (2021).
- Hu, W., et al. (2023).
- O'Brien, C. J., et al. (2021).
- Hu, W., et al. (2023).
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry.
- Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters.
- Khan, S. A., et al. (2010). 3-[1-(4-Isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione. PMC.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview on generation and general properties of <i>N</i>-heterocyclic carbenes: Applications of 1,2,4-triazolium carbenes as metal free organocatalysts - Arabian Journal of Chemistry [arabjchem.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-Isobutyl-1,2,4-triazole via Recrystallization
Introduction: The Critical Role of Purity and the Principle of Recrystallization
In the realm of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. For heterocyclic compounds like 3-isobutyl-1,2,4-triazole, which form the backbone of many therapeutic agents, even minute impurities can significantly alter biological activity and introduce toxicity.[1][2] Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[3][4] The fundamental principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[3][5] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but exhibit high solubility at elevated temperatures.[6][7] This temperature-dependent solubility gradient allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.[3][8]
Understanding 3-Isobutyl-1,2,4-triazole: A Physicochemical Perspective
A successful recrystallization protocol is predicated on a thorough understanding of the physicochemical properties of the target molecule. 3-Isobutyl-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms.[9][10] The presence of the nitrogen atoms imparts a degree of polarity to the molecule, while the isobutyl group introduces a nonpolar, aliphatic character. This amphiphilic nature is a key consideration in solvent selection.
Strategic Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical variable in the recrystallization process.[6][11] An ideal solvent should satisfy several criteria:
-
High Temperature Coefficient of Solubility: The compound should be highly soluble in the boiling solvent and poorly soluble in the cold solvent.[3][6] This ensures maximum recovery of the purified product upon cooling.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the substance from "oiling out" as a liquid instead of crystallizing.[5]
-
Inertness: The solvent must not react with the compound being purified.[7][8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[7][8]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[6][12]
Solvent Screening Protocol
A preliminary small-scale solvent screening is a prudent first step to identify suitable candidates.
Materials:
-
Crude 3-isobutyl-1,2,4-triazole
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude 3-isobutyl-1,2,4-triazole into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[5]
-
Continue adding the hot solvent dropwise until the solid dissolves completely.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.
Recrystallization Protocols for 3-Isobutyl-1,2,4-triazole
Based on the principles of "like dissolves like," a range of protic and aprotic polar solvents, as well as nonpolar solvents, should be evaluated.[5] For 1,2,4-triazole derivatives, common and effective solvent systems often include alcohols, water, and mixtures thereof.[1][6]
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a single solvent meets all the necessary criteria. Ethanol or isopropanol are strong initial candidates based on the properties of similar heterocyclic compounds.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Detailed Steps:
-
Place the crude 3-isobutyl-1,2,4-triazole in an Erlenmeyer flask of an appropriate size.
-
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask containing the crude product in small portions, with swirling, until the solid just dissolves.[13] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.[5][14]
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.[15]
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13][15]
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3]
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system is employed when no single solvent is ideal.[6][12] This technique uses a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5][16] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[6][17]
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for mixed-solvent recrystallization.
Detailed Steps:
-
Dissolve the crude 3-isobutyl-1,2,4-triazole in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy or turbid.[16][18] This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for the recrystallization.
-
Dry the purified crystals.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used).- The compound is very soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[14]- Scratch the inside of the flask with a glass rod to provide nucleation sites.[5][19]- Add a seed crystal of the pure compound.[5][19]- If using a single solvent, try a mixed-solvent system by adding an anti-solvent.[14] |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[19]- Choose a lower-boiling point solvent.[14] |
| Low recovery of purified product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel for hot filtration and keep the solution hot.[18] |
| Colored crystals | - Colored impurities are co-precipitating with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).[14]- The chosen solvent may not be optimal for separating the colored impurity; try a different solvent system. |
Conclusion
Recrystallization is a powerful and versatile technique for the purification of 3-isobutyl-1,2,4-triazole. A systematic approach to solvent selection, coupled with a carefully executed recrystallization protocol, can yield a product of high purity, which is essential for its intended applications in research and drug development. Both single-solvent and mixed-solvent methods offer viable pathways to purification, and the choice between them will be dictated by the specific solubility characteristics of the crude material. By understanding the underlying principles and potential pitfalls, researchers can effectively troubleshoot and optimize the recrystallization process to achieve their desired purity targets.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Recrystallization method. (n.d.). Retrieved from [Link]
-
International Scholars Journals. (2019). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3H-1,2,4-triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[1-(4-Isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2022, April 8). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Retrieved from [Link]
-
Arkivoc. (2021, October 9). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Retrieved from [Link]
-
American Chemical Society. (2022, April 8). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Retrieved from [Link]
- Google Patents. (n.d.). WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one.
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]
-
TSI Journals. (2012, March 15). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methylpropyl)-1H-1,2,4-triazole
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(2-Methylpropyl)-1H-1,2,4-triazole. This document offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help optimize reaction yields and purity.
Overview of Synthetic Strategy
The synthesis of 3-alkyl-substituted 1,2,4-triazoles is a common objective in medicinal chemistry due to the prevalence of the triazole scaffold in pharmacologically active compounds.[1][2] A robust and frequently employed method involves a two-step process:
-
Formation of an Amidrazone: The synthesis typically begins with the conversion of a nitrile (in this case, 3-methylbutanenitrile) to its corresponding amidrazone by reaction with hydrazine.
-
Cyclization: The resulting amidrazone is then cyclized with a one-carbon source, such as formic acid or an orthoformate, to form the 1,2,4-triazole ring. This cyclization is a type of condensation reaction that results in the formation of the stable aromatic triazole ring.[3][4]
This approach is generally reliable, but like any multi-step synthesis, it is prone to challenges that can impact yield and purity. This guide will address these potential issues directly.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format to help you rapidly diagnose and solve problems.
Q1: My overall yield is consistently low (<40%). What are the most likely causes?
A1: Low yields can typically be traced to one of three areas: incomplete conversion of starting materials, formation of side products, or loss of product during workup and purification.
-
Incomplete Cyclization: The cyclization of the amidrazone intermediate is often the most critical, yield-determining step. This reaction is typically conducted under heating, and insufficient temperature or reaction time can lead to a stalled reaction.[5] Traditional methods often require high temperatures (>150 °C), which can also lead to degradation.[1][5]
-
Causality: The cyclization involves a dehydration process. If the temperature is too low, the energy barrier for the elimination of water may not be overcome, leading to an equilibrium that favors the starting materials.
-
Recommendation: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting amidrazone is still present after the recommended reaction time, consider extending the heating period or cautiously increasing the temperature in 10 °C increments. Alternatively, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for triazole formation.[6][7]
-
-
Side Reactions: Amidrazones are susceptible to hydrolysis, especially under acidic conditions if water is present. This can revert the intermediate back to a hydrazide, which will not cyclize to the desired product.
-
Causality: The C=N bond of the amidrazone is electrophilic and can be attacked by water, leading to cleavage.
-
Recommendation: Ensure all reagents and solvents are dry, particularly for the cyclization step. If using formic acid, use a high-purity grade (>98%).
-
-
Purification Losses: The target compound, 3-(2-Methylpropyl)-1H-1,2,4-triazole, is a relatively polar molecule and can have some solubility in aqueous phases. During the aqueous workup, a significant amount of product may be lost if the extraction is not performed thoroughly.
-
Causality: The nitrogen atoms in the triazole ring can hydrogen bond with water, leading to partial aqueous solubility.
-
Recommendation: After neutralizing the reaction mixture, extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (at least 3-5 extractions). Combine the organic layers, dry over an anhydrous salt like Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Q2: My final product is difficult to purify. I'm seeing multiple spots on TLC and extra peaks in my NMR spectrum. What are these impurities?
A2: Impurities often stem from the reaction itself or from the degradation of intermediates.
-
Unreacted Amidrazone: The most common impurity is the uncyclized amidrazone intermediate. It is a polar, basic compound and will appear as a distinct spot on TLC.
-
Identification: This can be confirmed by taking a sample of the reaction mixture before the cyclization step to use as a TLC reference.
-
Solution: Improve the efficiency of the cyclization step as described in Q1. For purification, column chromatography on silica gel is typically effective.[8] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate can separate the less polar triazole product from the highly polar amidrazone.
-
-
Formylated Intermediates: If the cyclization does not go to completion, you may isolate N-formylated amidrazone species which have not yet undergone the final dehydration step.
-
Identification: These will appear as distinct intermediates in LC-MS analysis, with a mass corresponding to the amidrazone + 28 amu (from the CHO group).
-
Solution: Drive the reaction to completion with additional heating. These intermediates will typically convert to the final product under the reaction conditions.
-
-
Isomeric Products: While the synthesis of a 3-substituted triazole is generally regioselective, some classical methods like the Einhorn-Brunner reaction can produce isomeric mixtures if the starting materials are unsymmetrical.[9][10] However, for the amidrazone-formic acid route, this is less common.
Q3: The cyclization reaction seems to stall and never reaches full conversion, even with extended heating. What can I do?
A3: A stalled reaction points to an issue with the reaction conditions or the stability of the reagents.
-
Insufficient Dehydration: The final step of the cyclization is the elimination of water. If water is not effectively removed from the reaction, the equilibrium may not favor the product.
-
Causality: According to Le Chatelier's principle, the removal of a product (water) will drive the reaction forward.
-
Recommendation: If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene.
-
-
Reagent Degradation: Hydrazine is a powerful reducing agent and can be sensitive to air oxidation. The amidrazone intermediate may also have limited stability.
-
Causality: If the amidrazone was prepared and stored for a long period before use, it may have partially degraded.
-
Recommendation: It is best practice to use the amidrazone intermediate immediately after it is prepared and isolated.[3] If this is not possible, store it under an inert atmosphere (N₂ or Argon) at low temperature.
-
Frequently Asked Questions (FAQs)
What is the best method for purifying the final product? Recrystallization or column chromatography are the most common methods.[11] For recrystallization, a solvent system like ethyl acetate/hexane or isopropanol/water can be effective. The product should dissolve in the hot solvent and crystallize upon cooling.[8] If "oiling out" occurs, try a different solvent system or cool the solution more slowly.[11] For chromatography, silica gel with an ethyl acetate/hexane mobile phase is a standard choice.[5]
Can I use a different reagent for the cyclization step instead of formic acid? Yes, triethyl orthoformate is a common alternative. It reacts with the amidrazone to form the triazole, and the byproducts (ethanol) are easily removed. This reaction is often performed under milder conditions than those using formic acid.
How can I confirm the identity and purity of my 3-(2-Methylpropyl)-1H-1,2,4-triazole? A combination of analytical techniques should be used.[8]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the isobutyl group and the triazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₆H₁₁N₃, MW = 125.17 g/mol ).
-
HPLC: This is an excellent method for assessing purity by quantifying the area of the product peak relative to any impurity peaks.[12]
Data & Workflow Visualization
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Overall Yield | Incomplete cyclization; Side reactions (hydrolysis); Product loss during workup. | Extend reaction time/increase temperature for cyclization; Use dry reagents/solvents; Perform multiple extractions during workup.[5] |
| Multiple Impurities | Unreacted amidrazone; Formylated intermediates. | Ensure cyclization goes to completion; Purify via silica gel column chromatography.[8] |
| Reaction Stalls | Inefficient water removal; Degradation of amidrazone intermediate. | Use a Dean-Stark apparatus to remove water; Use freshly prepared amidrazone.[3] |
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-(2-Methylpropyl)-1H-1,2,4-triazole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in 1,2,4-triazole synthesis.
Detailed Experimental Protocol
Synthesis of 3-(2-Methylpropyl)-1H-1,2,4-triazole
Step 1: Synthesis of 3-Methylbutanehydrazonamide (Amidrazone Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbutanenitrile (1.0 eq), hydrazine hydrate (1.2 eq), and ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC to observe the consumption of the nitrile.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude amidrazone can be used directly in the next step, or purified by vacuum distillation if necessary. It is recommended to proceed immediately to the next step.[3]
Step 2: Cyclization to form 3-(2-Methylpropyl)-1H-1,2,4-triazole
-
In a round-bottom flask fitted with a reflux condenser, dissolve the crude 3-methylbutanehydrazonamide from Step 1 in an excess of formic acid (>95% purity), which acts as both the reagent and solvent.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting amidrazone spot has disappeared.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Caution: This neutralization is exothermic and will release CO₂ gas. Perform this step slowly in a fume hood with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-(2-Methylpropyl)-1H-1,2,4-triazole as a white solid or crystalline powder.
References
-
BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. 8
-
BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives. 5
-
BenchChem. (2025). Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds. 11
-
Cheng, Y. R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. 13
-
Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. 14
-
Wikipedia. (n.d.). Einhorn–Brunner reaction.
-
ACS Publications. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.
-
Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7).
-
Wikipedia. (n.d.). Pellizzari reaction.
-
BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. 10
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. 7
-
BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. 2
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
-
Google Patents. (n.d.). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
- Aly, A. A., et al. (2006). Amidrazones in the Synthesis of 1H-1,2,4-Triazoles.
-
SIELC Technologies. (2025). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- Hughes, D. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES.
-
Semantic Scholar. (2020). Einhorn‐Brunner reaction.
-
Journal of the Chemical Society (Resumed). (n.d.). Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions.
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
Journal of Advances in Medicine and Medical Research. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
Sigma-Aldrich. (n.d.). 3-(2-Methylpropyl)-1H-1,2,4-triazole.
-
Jordan Journal of Chemistry. (n.d.). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction).
-
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
Sources
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- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
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- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
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- 12. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. eprints.utar.edu.my [eprints.utar.edu.my]
- 14. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Optimization for 3-Isobutyl-1,2,4-Triazole
Case ID: SOL-TRZ-03 Compound: 3-Isobutyl-1,2,4-triazole Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Users frequently report rapid precipitation ("crashing out") of 3-isobutyl-1,2,4-triazole when diluting high-concentration DMSO stocks into aqueous buffers (PBS, media, water).[1] While the 1,2,4-triazole core is inherently polar, the isobutyl group at the C3 position introduces significant lipophilicity, disrupting the hydration shell in aqueous environments at neutral pH.
This guide provides the mechanistic basis for this insolubility and validated protocols to maintain stability in biological assays.
Part 1: The Solubility Landscape
To solve the issue, we must understand the competition between the solvent and the solute.
Physico-Chemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Core Structure | 1,2,4-Triazole Ring | Polar, H-bond donor/acceptor.[1][2][3][4][5] Soluble in water.[3][5][6] |
| Substituent | 3-Isobutyl group | Hydrophobic . Increases LogP. Drives precipitation in water.[3] |
| pKa (Acidic) | ~10.0 - 10.3 (NH) | Neutral at pH 7.4. Deprotonates (becomes soluble anion) at pH > 11.[1] |
| pKa (Basic) | ~2.2 (N) | Protonates (becomes soluble cation) at pH < 2. |
| Solubility (DMSO) | High (>50 mM) | Excellent solvation of both polar ring and aliphatic tail. |
| Solubility (Water) | Low/Sparingly | Water molecules form "cages" around the isobutyl group, which is entropically unfavorable. |
The "Crash Out" Mechanism
When you inject a DMSO stock into water, the DMSO molecules (which were stabilizing the isobutyl group) rapidly mix with water due to high affinity. The isobutyl tails are suddenly exposed to water, which cannot solvate them efficiently. To minimize energy, the isobutyl groups aggregate, leading to crystal nucleation and visible precipitation.
Visualization: The Precipitation Pathway
The following diagram illustrates the thermodynamic conflict occurring during dilution.
Figure 1: The thermodynamic cascade leading to precipitation. The rapid stripping of the DMSO solvation shell by water forces the hydrophobic isobutyl groups to aggregate.
Part 2: Troubleshooting Protocols
Protocol A: The "Solvent Shift" (Recommended for Cell Assays)
Objective: Prevent shock precipitation by lowering the surface tension of the aqueous buffer before introducing the compound.
Reagents:
-
DMSO Stock (e.g., 100 mM)[7]
-
Tween-80 or PEG-400
-
PBS or Culture Media
Step-by-Step:
-
Prepare Intermediate Buffer: Add 0.05% - 0.1% Tween-80 (or 5% PEG-400) to your PBS/Media. This acts as a surfactant bridge.
-
Vortex the Buffer: Ensure the surfactant is fully dispersed.
-
Dynamic Addition: While vortexing the buffer gently, slowly pipette the DMSO stock into the center of the liquid.
-
Critical: Do not pipette onto the side of the tube.
-
Critical: Do not add buffer to the DMSO stock; always add Stock to Buffer.
-
-
Equilibration: Let stand for 5 minutes. Check for turbidity.
Protocol B: The "pH Switch" (Chemical Assays Only)
Objective: Ionize the molecule to increase solubility. Warning: High pH is toxic to cells. Use this only for enzymatic assays or chemical handling where pH > 10 is tolerated.
Mechanism: At pH 11, the triazole NH deprotonates (
Step-by-Step:
-
Prepare a 0.1 M NaOH or Carbonate Buffer (pH 10.5) .
-
Dissolve the solid 3-isobutyl-1,2,4-triazole directly into this basic buffer (or dilute DMSO stock into it).
-
The solution should remain clear.
-
Optional: If neutralizing back to pH 7.4 is required, do so rapidly and immediately use the suspension, or ensure the final concentration is below the solubility limit (<100 µM).
Part 3: Diagnostic Workflow
Use this logic tree to determine the best solubilization strategy for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization method based on assay constraints.
Part 4: Frequently Asked Questions (FAQ)
Q1: My solution looks clear initially but becomes cloudy after 20 minutes. Why? A: This is a classic "supersaturation" event. The rapid mixing initially forces the molecules into a metastable state. Over time (kinetic lag), the hydrophobic isobutyl groups find each other, nucleate, and crystallize to reach thermodynamic equilibrium. Fix: Use Protocol A (Surfactants) to stabilize the dispersed state, or lower your working concentration.
Q2: Can I use ethanol instead of DMSO? A: Ethanol is less effective. DMSO is a "super-solvent" for this class of molecules because it interacts strongly with both the polar triazole nitrogens and the non-polar tail. Ethanol has a lower dipole moment and may not hold the stock concentration as stable as DMSO.
Q3: What is the maximum concentration I can achieve in PBS? A: Without additives, alkyl-triazoles often precipitate above 100–200 µM in neutral buffer. With 0.1% Tween-80, you may achieve stability up to 500 µM - 1 mM , depending on the specific temperature and salt concentration.
Q4: Does the specific isomer (1,2,4 vs 1,2,3) matter? A: Yes. 1,2,4-triazoles are generally more polar than 1,2,3-triazoles, but the pKa is the dominant factor. The 1,2,4-triazole NH is acidic. If your specific isomer is substituted at the Nitrogen (e.g., 1-isobutyl-1,2,4-triazole), it loses the acidic proton and cannot be solubilized by high pH (Protocol B will fail). Ensure your isobutyl is on a Carbon (C3) and the Nitrogen retains a proton (NH) for pH manipulation to work.
References
-
PubChem. 1,2,4-Triazole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed March 5, 2026).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier. (Standard text on solubility mechanisms in drug discovery).
-
ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link] (Accessed via Search Context 1.4).
-
Way, L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.[7] Journal of Biomolecular Screening.[7] Available at: [Link] (Accessed via Search Context 1.12).
Sources
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Acidic Stability of 1,2,4-Triazoles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of 1,2,4-triazole rings under acidic conditions. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the integrity of your molecules during synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: I've always considered 1,2,4-triazoles to be stable. Should I be concerned about ring opening in acidic media?
A1: It is a common and generally accurate understanding that the 1,2,4-triazole ring is robust due to its aromatic character.[1][2] This aromaticity confers significant stability under many standard reaction conditions. However, this stability is not absolute. Under harsh acidic conditions, such as treatment with concentrated acids or at elevated temperatures, the 1,2,4-triazole ring can be susceptible to hydrolytic cleavage.[1][3] The degree of susceptibility is highly dependent on the nature and position of substituents on the triazole ring.[3] Therefore, while not a routine occurrence, it is a potential degradation pathway that requires careful consideration, especially during steps like acidic deprotection or in formulations with low pH.
Q2: What is the proposed mechanism for the acid-catalyzed ring opening of 1,2,4-triazoles?
A2: The acid-catalyzed degradation of the 1,2,4-triazole ring is initiated by the protonation of one of the ring's nitrogen atoms. The increased electron density on the nitrogen atoms makes them the primary sites for electrophilic attack.[4] Following protonation, the aromaticity of the ring is disrupted, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This nucleophilic addition leads to a series of ring-opening and fragmentation steps, ultimately resulting in the cleavage of the triazole moiety.
Troubleshooting Guide: Preventing 1,2,4-Triazole Ring Opening
This section provides solutions to common problems encountered during experimental work with 1,2,4-triazoles in acidic environments.
Issue 1: Unexpected side-product formation during synthesis in acidic media.
-
Potential Cause: During the synthesis of 1,2,4-triazoles, particularly from hydrazides, the presence of acid and moisture can promote the formation of a 1,3,4-oxadiazole as a significant side-product.[3] This occurs through a competitive cyclization pathway.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Utilize dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Optimize Reaction Temperature: Higher temperatures can favor the formation of the oxadiazole. It is advisable to run the reaction at a lower temperature for a longer duration to favor the desired 1,2,4-triazole formation.[3]
-
Issue 2: Degradation of the 1,2,4-triazole during the removal of an acid-labile protecting group.
-
Potential Cause: The acidic conditions required to cleave protecting groups like trityl (Tr) can sometimes be harsh enough to induce the degradation of the 1,2,4-triazole ring itself.[5]
-
Troubleshooting Steps:
-
Select the Right Acid and Conditions: The choice of acid is critical. For instance, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method for trityl deprotection.[5] If degradation is observed, consider using a milder acid like formic acid.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the minimum time required for complete deprotection, thereby avoiding prolonged exposure to acidic conditions.
-
Temperature Control: Perform the deprotection at room temperature or below to minimize the rate of any potential ring-opening side reactions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for a 1,2,4-Triazole Derivative
This protocol outlines a general procedure to assess the hydrolytic stability of a 1,2,4-triazole compound under acidic conditions.[3]
1. Preparation of Solutions:
- Prepare a 0.1 M HCl solution.
- Prepare a stock solution of your 1,2,4-triazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Incubation:
- Add a small volume of the stock solution to the 0.1 M HCl solution to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).
- Incubate the solution at a constant temperature (e.g., 50°C).
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to quench the degradation reaction.
3. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
- Characterize any major degradation products using LC-MS/MS and NMR spectroscopy to understand the degradation pathway.[6]
4. Data Analysis:
- Plot the natural logarithm of the concentration of the parent compound versus time.
- The degradation rate constant (k) can be determined from the slope of the line.
- Calculate the half-life (t₁/₂) of the compound under the tested conditions using the equation: t₁/₂ = 0.693 / k.
Visualizing the Chemistry
Proposed Mechanism of Acid-Catalyzed Hydrolysis
Caption: Proposed mechanism of acid-catalyzed hydrolysis of the 1,2,4-triazole ring.
Troubleshooting Workflow for Protecting Group Removal
Caption: Decision workflow for optimizing acidic deprotection of 1,2,4-triazoles.
Summary of Key Parameters for Stability
| Parameter | Influence on Stability | Recommendations |
| pH | Lower pH increases the rate of hydrolysis. | Avoid strongly acidic conditions unless necessary. Buffer systems should be used where possible to maintain a stable pH. |
| Temperature | Higher temperatures accelerate degradation. | Conduct acid-sensitive steps at room temperature or below. |
| Substituents | Electron-donating or withdrawing groups can influence the electron density of the ring, affecting its susceptibility to protonation and subsequent attack.[7][8][9] | The effect is substrate-specific and should be evaluated on a case-by-case basis through forced degradation studies. |
| Moisture | Water is a reactant in the hydrolysis pathway and can promote side reactions like oxadiazole formation.[3] | Use anhydrous solvents and reagents, and maintain an inert atmosphere for moisture-sensitive reactions. |
By understanding the factors that influence the stability of the 1,2,4-triazole ring and by implementing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize degradation and ensure the integrity of their compounds.
References
- BenchChem. (2025).
- BenchChem. (2025). Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Application Notes and Methodologies. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. BenchChem.
- Balakit, A. A. (2018). Stability of 1,2,4-triazoles?
- Matin, M. M., et al. (2022).
- Raju, D. B., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 936-943.
- Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104217.
- Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Akhtar, T., et al. (2021). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 26(16), 4965.
- BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.
- Kumar, A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
- Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2), 186-193.
- Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234.
- Blandamer, M. J., et al. (1991). Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 641-646.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of electron-donating and electron-withdrawing substituents at the triazole ring on the photochromic properties.
- Stankova, I., et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 30(14), 5678.
- Li, Y., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Nongye Huanjing Kexue Xuebao, 35(1), 1-8.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Organic Letters, 13(16), 4390-4393.
- Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238.
- Wang, L., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25(19), 10845-10858.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wang, Q., et al. (2019). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
- Smith, A. D., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. The Journal of Organic Chemistry, 88(16), 11459-11473.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899426.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- MDPI. (2024).
- da Silva, A. B. F., et al. (2022). Computational Analysis of Triazole-Based Kojic Acid Analogs as Tyrosinase Inhibitors by Molecular Dynamics and Free Energy Calculations. International Journal of Molecular Sciences, 23(23), 14761.
- ResearchGate. (n.d.). Computational simulation of the molecular structure of some triazoles as inhibitors for the corrosion of metal surface.
- SciSpace. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
- Ukrainian Journal of Military Medicine. (2025).
- Royal Society of Chemistry. (n.d.).
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Technical Support Center: Purification of 3-Isobutyl-1,2,4-triazole from Unreacted Hydrazine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective purification of 3-isobutyl-1,2,4-triazole from unreacted hydrazine. The information presented herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
Introduction: The Challenge of Hydrazine Removal
The synthesis of 1,2,4-triazole derivatives often involves the use of hydrazine or its hydrate as a key reagent.[1][2][3] While essential for the cyclization reaction to form the triazole ring, the presence of excess, unreacted hydrazine in the crude product presents a significant purification challenge. Hydrazine is a highly polar, reactive, and toxic compound, making its complete removal critical for the purity of the final product and for downstream applications.[4][5] This guide will explore various methods to address this common purification hurdle.
Purification Strategy Overview
The selection of an appropriate purification strategy depends on the physicochemical properties of the desired 3-isobutyl-1,2,4-triazole product and the scale of the reaction. A general decision-making workflow is outlined below.
Caption: Decision workflow for purifying 3-isobutyl-1,2,4-triazole.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My product, 3-isobutyl-1,2,4-triazole, is soluble in the reaction solvent. How can I remove the excess hydrazine?
Answer: When the product does not precipitate, liquid-liquid extraction is a primary and effective method for separating the polar hydrazine from the more organic-soluble triazole.[5]
Troubleshooting Guide: Liquid-Liquid Extraction
-
Underlying Principle: This technique exploits the differential solubility of the product and hydrazine in two immiscible liquid phases. Hydrazine, being highly polar, will preferentially partition into an aqueous phase, while the 3-isobutyl-1,2,4-triazole is expected to have higher solubility in a suitable organic solvent.
-
Step-by-Step Protocol:
-
Solvent Selection: Choose an organic solvent in which your triazole product is highly soluble and which is immiscible with water (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).
-
Dilution: Dilute the crude reaction mixture with the selected organic solvent.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it several times with water or a saturated sodium bicarbonate solution. The bicarbonate wash helps to neutralize any acidic species and ensures the triazole is not protonated.[5]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product, now significantly depleted of hydrazine.
-
-
Expert Insight: For stubborn cases, a dilute acid wash (e.g., 1 M HCl) can be employed to protonate the basic hydrazine, forming a salt that is highly soluble in the aqueous phase.[5] However, exercise caution as the triazole product may also have basic nitrogen atoms that could be protonated, potentially leading to its loss into the aqueous layer. A preliminary small-scale test is recommended.
FAQ 2: I've performed an extraction, but I suspect there's still residual hydrazine. What are my options?
Answer: If residual hydrazine remains after extraction, or if your product has some water solubility, column chromatography is a powerful purification technique.[6][7] For thermally stable products, azeotropic distillation can also be an effective, albeit more specialized, approach.[8]
Troubleshooting Guide: Purification Options Post-Extraction
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Column Chromatography | Adsorption | High resolving power, applicable to a wide range of compounds.[6] | Can be time-consuming and require significant solvent volumes. |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope | Effective for removing volatile impurities.[8] | Requires the product to be thermally stable at the azeotrope's boiling point. |
-
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of N-heterocycles.[9][10] However, the basic nature of triazoles can sometimes lead to streaking on acidic silica.[11] In such cases, using neutral alumina or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve separation.[11]
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for column chromatography purification.
FAQ 3: My product precipitates from the reaction mixture. Is simple filtration enough?
Answer: While precipitation is advantageous, simple filtration is often insufficient to completely remove hydrazine, which can be trapped within the crystal lattice or adhere to the surface of the solid. Thorough washing of the filtered product is crucial.
Troubleshooting Guide: Washing Precipitated Product
-
Solvent Choice for Washing: The ideal wash solvent should be one in which your product, 3-isobutyl-1,2,4-triazole, is poorly soluble, but in which hydrazine is highly soluble.[5]
-
Good Candidates: Cold water, diethyl ether, or a mixture of water and a water-miscible organic solvent in which the product is insoluble.[12]
-
-
Procedure:
-
Filter the precipitated product under vacuum.
-
Wash the filter cake thoroughly with several portions of the chosen cold solvent.
-
Continue to pull a vacuum through the filter cake to remove as much of the wash solvent as possible.
-
Dry the product under high vacuum, possibly with gentle heating if the product is thermally stable, to remove any residual volatile impurities.
-
FAQ 4: How can I confirm that all the hydrazine has been removed?
Answer: Several analytical techniques can be used to detect residual hydrazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. Hydrazine protons often appear as a broad singlet. The absence of this characteristic signal in the NMR spectrum of your purified product is a strong indicator of its removal.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your product and detect the presence of hydrazine.[13]
-
Gas Chromatography (GC): GC is also a suitable method for detecting volatile impurities like hydrazine.[13] A nitrogen-phosphorus detector (NPD) can provide enhanced sensitivity for nitrogen-containing compounds.[9][10]
-
Colorimetric Methods: For a qualitative or semi-quantitative assessment, colorimetric tests can be employed. For example, the reaction of hydrazine with p-dimethylaminobenzaldehyde produces a yellow-colored complex, which can be detected visually or spectrophotometrically.[14]
FAQ 5: Are there any chemical methods to quench the excess hydrazine in the reaction mixture?
Answer: Yes, chemical quenching is a viable option, but it must be done with care to avoid side reactions with your desired product.
-
Quenching with an Aldehyde or Ketone: Adding a simple aldehyde or ketone, such as acetone, to the reaction mixture will react with the excess hydrazine to form a hydrazone or an azine.[15] These products are generally less polar and more easily separated by extraction or chromatography.
-
Oxidative Quenching: A dilute solution of an oxidizing agent like sodium hypochlorite can be used to destroy hydrazine, which is oxidized to nitrogen gas and water.[16] However, this method should be approached with extreme caution, as the triazole ring may also be susceptible to oxidation. A small-scale trial is essential to test the compatibility of this method with your product.
References
-
Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
-
MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]
-
NANOLAB. (n.d.). Determination of Hydrazine in Wastewater: Measurement. Retrieved from [Link]
-
IAEA International Nuclear Information System. (n.d.). Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates. Retrieved from [Link]
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]
-
Wiley Online Library. (2014, May 15). N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. Retrieved from [Link]
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]
-
ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]
-
PubMed. (2002, October 9). Method for determining nitrogenous heterocycle compounds in wine. Retrieved from [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
-
ACS Publications. (2026, March 4). Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. Retrieved from [Link]
-
ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]
-
PMC. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Retrieved from [Link]
-
ResearchGate. (2026, February 4). Management of hydrazine based aqueous waste resulted during primary cleanup of degraded PUREX solvent. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]
-
MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 3-aryl-1,2,4-triazole. (B,C,D) Synthesis and mechanism... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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optimizing reaction temperature for Einhorn-Brunner triazole synthesis
Topic: Optimizing Reaction Temperature for 1,2,4-Triazole Synthesis Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Thermal Paradox of Triazole Synthesis
Welcome to the Technical Support Center. You are likely here because your Einhorn-Brunner reaction—the condensation of hydrazines with diacylamines (imides)—is stalling, decomposing, or yielding acyclic intermediates rather than the desired 1,2,4-triazole.
As a Senior Application Scientist, I often see this reaction treated as a simple condensation. It is not. It is a thermodynamic hill-climb . The formation of the initial adduct (N-acylamidrazone) is kinetically facile, but the subsequent cyclodehydration to form the aromatic triazole ring requires significant thermal energy to overcome the activation barrier.
This guide moves beyond standard protocols to address the thermal causality of your reaction outcomes.
Module 1: The Thermodynamic Landscape
To troubleshoot temperature, you must visualize the reaction coordinate. The failure mode is rarely "no reaction"; it is usually "incomplete cyclization."
The Mechanism & Thermal Bottlenecks
The reaction proceeds in two distinct phases with different thermal requirements:[1]
-
Nucleophilic Attack (Kinetic Phase): Hydrazine attacks the imide carbonyl.[2] Occurs at lower temperatures (
). -
Cyclodehydration (Thermodynamic Phase): Loss of water to close the ring. This is the rate-limiting step requiring high heat (
).
Figure 1: Reaction coordinate showing the high-energy transition state required for cyclodehydration.
Module 2: Troubleshooting by Temperature Zones
Use this guide to diagnose your reaction based on the temperature applied.
Zone A: The Kinetic Trap ( )
-
Symptoms:
-
LC-MS shows correct mass +18 Da (indicating the uncyclized hydrate/intermediate).
-
Solid precipitates upon cooling, but NMR shows broad aliphatic peaks (acyclic intermediate).
-
-
Root Cause: The system has enough energy to form the hydrazine-imide adduct but insufficient energy to drive the dehydration step.
-
Solution: Increase temperature to reflux in acetic acid (
) or switch to a higher boiling solvent (e.g., n-Butanol, Xylenes) with an acid catalyst.
Zone B: The Sweet Spot ( )
-
Why it works: Acetic acid acts as both solvent and acid catalyst.[2] Its boiling point (
) is ideal for driving off water (azeotrope formation is minimal, but the temperature is sufficient). -
Troubleshooting:
-
Stalled Reaction: If using ethanol (
), you are likely stuck in Zone A. Swap to Acetic Acid or Dioxane.
-
Zone C: The Decomposition Zone ( )
-
Symptoms:
-
Reaction mixture turns tarry black.
-
Loss of hydrazine (check stoichiometry).
-
Formation of complex polymerized byproducts.
-
-
Root Cause: Hydrazines are potent reducing agents and thermally unstable. Prolonged exposure to high heat causes disproportionation.
-
Solution:
Solvent & Temperature Selection Matrix
| Solvent | Boiling Point ( | Suitability | Common Issue |
| Ethanol | 78 | Poor | Temp too low for difficult cyclizations. |
| Glacial AcOH | 118 | Optimal | Difficult to remove traces during workup. |
| n-Butanol | 117 | Good | Requires acid catalyst (e.g., p-TsOH). |
| DMF/DMAc | 153/165 | High | High boiling point makes workup/extraction difficult. |
| Xylenes | 140 | High | Poor solubility for polar hydrazines. |
Module 3: Troubleshooting FAQs
Q1: I am seeing two spots on TLC that are very close. Is this an impurity?
-
Diagnosis: This is likely Regioisomerism , a classic feature of the Einhorn-Brunner reaction when using unsymmetrical imides.
-
Technical Insight: The hydrazine attacks the more electrophilic carbonyl.[2][8] However, at high temperatures (thermodynamic control), the reaction may equilibrate.
-
Action: Lower the temperature slightly to favor the kinetic product (attack at the most electron-deficient carbonyl), or accept the mixture and separate via column chromatography.
Q2: My reaction turns black immediately upon adding hydrazine to hot acetic acid.
-
Diagnosis: Oxidative decomposition of hydrazine.
-
Action:
-
Order of Addition: Dissolve the imide in acid first. Add hydrazine at room temperature .
-
Ramp Rate: Heat the mixture gradually after addition.
-
Inert Atmosphere: Run under Nitrogen/Argon. Hydrazines + Heat + Oxygen = Tar.
-
Q3: I isolated a product, but the melting point is
-
Diagnosis: You likely isolated the N-acylamidrazone intermediate .
-
Verification: Check IR. A strong carbonyl peak (
) indicates the ring did not close (Triazoles lack this C=O). -
Fix: Take the crude solid, redissolve in Glacial Acetic Acid, and reflux for another 4-6 hours.
Module 4: Advanced Optimization Protocols
Workflow: Decision Tree for Optimization
Figure 2: Strategic decision tree for troubleshooting reaction conditions.
Protocol A: Classical Reflux (The Standard)
Best for: Stable substrates, scaling up.
-
Dissolve Imide (1.0 eq) in Glacial Acetic Acid (10 volumes).
-
Add Hydrazine Hydrate (1.2 eq) dropwise at
. -
Flush with Nitrogen.
-
Heat to reflux (
) for 4–12 hours. -
Workup: Distill off excess AcOH or pour into crushed ice/ammonia to precipitate the product.
Protocol B: Microwave-Assisted (High Throughput)
Best for: Difficult cyclizations, unstable hydrazines.
-
Combine Imide (1.0 eq) and Hydrazine (1.5 eq) in a microwave vial.
-
Add Solvent: Ethanol/AcOH (1:1 ratio) or pure AcOH.
-
Parameters:
-
Temperature:
-
Time: 10–20 minutes
-
Pressure Limit: 15 bar
-
-
Note: The rapid heating profile bypasses the slow thermal decomposition pathways of hydrazine.
References
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
BenchChem. (2025).[2][3][4] The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles. BenchChem Technical Library. Link
-
Shelke, G. M., et al. (2015).[7] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles... under microwave irradiation.[7] Synlett, 26, 404-407.[7] Link
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles. Organic Chemistry Portal. Link
-
Larsen, R. D., et al. (1994). Practical Synthesis of 1,2,4-Triazoles. Journal of Organic Chemistry, 59(21), 6391–6394. Link
Sources
- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijnrd.org [ijnrd.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Triazole Cyclization
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights and field-proven protocols for troubleshooting low conversion rates in azide-alkyne cycloadditions, focusing primarily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Ruthenium-catalyzed alternative (RuAAC).
Designed for drug development professionals and bioconjugation scientists, this guide bypasses basic theory to address the direct causality of experimental failures.
Part 1: Diagnostic FAQs (Mechanistic Causality)
Q1: My CuAAC reaction stalls at 30-40% conversion. Adding more copper catalyst does not improve the yield. What is the root cause? A1: The most common cause of stalled CuAAC reactions is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved atmospheric oxygen[1]. While sodium ascorbate is added to reduce Cu(II) to Cu(I) in situ, continuous exposure to oxygen rapidly depletes the ascorbate. This side reaction generates reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which completely halt the catalytic cycle[2].
-
Intervention: Thoroughly degas all solvents prior to use. If you are working with sensitive biomolecules (e.g., live phages or folded proteins), ROS generated by ascorbate oxidation will induce single- and double-stranded DNA breaks and damage coat proteins[2]. To prevent this, utilize an accelerating ligand (like THPTA or BTTAA) to stabilize the Cu(I) oxidation state, or switch to metallic copper wire to generate Cu(I) via comproportionation, entirely avoiding ascorbate[2].
Q2: NMR analysis shows a mixture of regioisomers instead of the pure 1,4-disubstituted triazole. Why is the regioselectivity failing? A2: Pure CuAAC strictly yields the 1,4-regioisomer. If you observe a mixture of 1,4- and 1,5-regioisomers, your reaction is bypassing the catalytic cycle and proceeding via the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition pathway[1]. This is a definitive diagnostic indicator that your copper catalyst is either entirely inactive (oxidized) or inaccessible (precipitated out of solution).
-
Intervention: Lower the reaction temperature to room temperature to suppress the thermal pathway[1]. Ensure your ligand-to-copper ratio is optimized to keep the catalyst soluble. If your drug design specifically requires the 1,5-regioisomer, you must switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using complexes like Cp*RuCl(PPh3)2, which selectively produces the 1,5-disubstituted-1,2,3-triazole[1].
Q3: The protocol works perfectly for small molecules in organic solvents but fails completely during aqueous bioconjugation. How do I optimize this? A3: Bioconjugation introduces severe steric hindrance and requires physiological aqueous conditions. Standard organic ligands like TBTA (Tris(benzyltriazolylmethyl)amine)—while considered a game-changer for stabilizing copper in organic synthesis[3]—are highly hydrophobic and precipitate in water, stripping the copper of its protection.
-
Intervention: Switch to highly water-soluble ligands such as BTTAA. BTTAA dramatically accelerates the reaction rate in aqueous media, enabling quantitative peptide modification at much lower copper loadings, thereby preserving protein viability and preventing metal-induced precipitation[2].
Q4: Which solvent system provides the highest conversion rates for challenging substrates? A4: The ideal solvent must solubilize all components, particularly the transient Cu(I)-ligand complex[1]. While traditional polar aprotic solvents (DMF, DMSO, DCM) are standard, studies demonstrate that biomass-derived solvents like Cyrene™ and γ-valerolactone (GVL) can lead to significantly higher yields for sterically hindered substrates[1]. For aqueous reactions, a 1:1 mixture of t-BuOH/H2O is highly recommended, as the hydrophobic effect forces the non-polar azide and alkyne together, accelerating the cycloaddition.
Part 2: Quantitative Data & Parameter Optimization
To troubleshoot low yields, compare your current reaction parameters against the optimized baselines in the table below.
| Parameter | Sub-Optimal Condition (Causes Low Yield) | Optimized Condition | Mechanistic Rationale |
| Ligand (Organic) | None (Unprotected Cu) | TBTA (1.2 to 2.0 eq to Cu) | Prevents Cu(I) oxidation and disproportionation in organic solvents[3]. |
| Ligand (Aqueous) | TBTA (Precipitates) | THPTA or BTTAA | Water-soluble; BTTAA accelerates reaction rates, reducing required Cu loading[2]. |
| Solvent System | Pure Water (Reactants crash out) | t-BuOH/H2O (1:1) or Cyrene™ | Solubilizes both hydrophobic alkynes/azides and hydrophilic catalyst complexes[1]. |
| Reducing Agent | Ascorbate in open air | Ascorbate under Argon / Cu Wire | Prevents ROS generation which damages biomolecules and degrades the catalyst[2]. |
| Regioselectivity | CuAAC at >80°C (Yields mixtures) | CuAAC at RT to 40°C | Suppresses the uncatalyzed thermal Huisgen cycloaddition pathway[1]. |
Part 3: Standard Operating Procedure (SOP) - Self-Validating CuAAC Workflow
To ensure high conversion rates, you must treat the CuAAC reaction as a highly sensitive catalytic cycle rather than a simple "mix-and-go" procedure. The following protocol incorporates a self-validating system using a biotinylated probe to independently verify catalyst activity.
Reagents Required:
-
Terminal Alkyne and Organic Azide (Verify purity; benzyl azide is sensitive to heat/light and degrades[1]).
-
CuSO₄·5H₂O (Catalyst precursor).
-
Ligand (TBTA for organic, BTTAA for aqueous).
-
Sodium Ascorbate (Reducing agent).
-
Validation Probe: Biotin-PEG4-alkyne[2].
Step-by-Step Methodology:
-
Solvent Degassing: Transfer your chosen solvent (e.g., 1:1 t-BuOH/H₂O) into a Schlenk flask. Perform three cycles of freeze-pump-thaw to strictly remove dissolved oxygen. Causality: Removing O₂ prevents the ascorbate from generating ROS and oxidizing Cu(I).
-
Catalyst Pre-complexation: In a separate, degassed vial, mix CuSO₄ (1.0 eq) and your chosen Ligand (2.0 eq). Stir for 10 minutes. Causality: Pre-complexing ensures that no bare Cu(II) is present when added to the reaction, preventing non-specific binding or precipitation when introduced to proteins or complex mixtures.
-
Substrate Addition: Add your organic azide (1.0 eq) and terminal alkyne (1.2 eq) to the main reaction vessel under an Argon atmosphere.
-
Self-Validation Setup (Parallel Control): In a microcentrifuge tube, set up a parallel 50 µL reaction replacing your target alkyne with Biotin-PEG4-alkyne (1 mM)[2].
-
Reduction & Initiation: Transfer the pre-complexed Cu/Ligand solution to the main reaction vessel and the validation tube. Finally, add freshly prepared Sodium Ascorbate (5.0 eq to Cu) to initiate the reaction. Stir at room temperature (or gentle heating up to 40°C) for 2-12 hours[1].
-
Validation Check: Before working up the main reaction, perform a streptavidin pulldown or Western blot on the parallel validation tube[2]. Causality: If the pulldown is successful, your catalyst system is active and the reaction environment is optimal. If the main reaction still shows low conversion, the issue is strictly related to the steric hindrance or degradation of your specific substrates, not the catalyst.
Part 4: Visualizations
Caption: CuAAC Catalytic Cycle & Troubleshooting Intervention Points (Dashed lines indicate failure pathways).
Caption: Self-Validating Experimental Workflow for High-Yield CuAAC Reactions.
References
- Benchchem. "Optimizing reaction conditions for benzyl azide cycloadditions." Benchchem Technical Notes.
- NIH PMC. "Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries.
- NBInno. "TBTA: A Game-Changer in Catalyst Stabilization for Chemical Synthesis.
- Benchchem. "(5-Ethynylpyridin-2-YL)methanol - Optimizing CuAAC Reactions.
Sources
removing metal catalyst residues from triazole derivatives
Technical Support Center: Metal Catalyst Removal from Triazole Derivatives
Case ID: #M-REM-TRZ-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification of 1,2,3-Triazoles (CuAAC/RuAAC Products)
Overview: The "Triazole Trap"
Welcome to the Technical Support Center. You are likely here because standard aqueous washes (brine/water) failed to remove metal residues from your triazole product.[1]
The Root Cause:
The 1,2,3-triazole ring is not just a pharmacophore; it is an excellent ligand. The nitrogen atoms at positions 2 and 3 possess lone pairs that coordinate tightly with transition metals (Cu, Ru, Pd), effectively "locking" the catalyst into your product. To purify this, you cannot simply wash the metal away; you must chemically displace it using a ligand with a higher affinity constant (
Module 1: Regulatory Limits (ICH Q3D)
Before selecting a protocol, define your target residual limit. Pharmaceutical standards (ICH Q3D(R2)) are strict.
Table 1: Permitted Daily Exposure (PDE) for Common Catalysts
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Copper (Cu) | 3 | 3000 | 300 | 30 |
| Ruthenium (Ru) | 2B | 100 | 10 | 1 |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
Note: If your daily dose is 1g, a 100 µ g/day limit equals 100 ppm. For parenteral drugs, this drops to 10 ppm.
Module 2: Copper Removal (CuAAC)
Applicable for: Copper(I) catalyzed "Click" reactions.[2]
Workflow Visualization: Selecting the Right Protocol
Caption: Decision matrix for selecting copper removal protocols based on product solubility.
Protocol A: Liquid-Liquid Chelation Wash (The "Blue Wash")
Best for: Organic-soluble triazoles where Cu levels are moderate (<1000 ppm).
Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Cu ions.[1] This complex is thermodynamically more stable than the Triazole-Cu complex and is highly water-soluble.[1]
Reagents:
-
0.5 M EDTA Disodium Salt (
) -
Ammonium Hydroxide (
) -
Organic solvent (DCM or EtOAc)
Step-by-Step Guide:
-
Preparation: Dissolve
in water. Adjust pH to 8.0–9.0 using .[1]-
Critical: At pH < 7, the carboxylic acid groups on EDTA are protonated and cannot bind Copper effectively. The basic pH ensures maximum chelation capacity [1].
-
-
Extraction: Dissolve your crude triazole in the organic solvent. Add an equal volume of the EDTA buffer.[1]
-
Agitation: Shake vigorously for 5–10 minutes.
-
Observation: The aqueous layer should turn bright blue (Cu-EDTA complex).[3]
-
-
Repetition: Separate layers. Repeat the wash until the aqueous layer remains colorless .[3]
-
Polishing: Perform a final wash with brine to remove residual EDTA, then dry over
.[1][3][4]
Protocol B: Solid-Supported Scavengers
Best for: Water-soluble products OR reducing Cu to single-digit ppm levels (API grade).
Reagents:
-
Silica-supported Thiourea (e.g., SiliaMetS® Thiourea) or Trimercaptotriazine (Si-TMT).
Step-by-Step Guide:
-
Loading Calculation: Determine residual Cu (estimate 5-10% wt if unknown). Add 4 equivalents of scavenger relative to the metal content (not the product).
-
Slurry: Add scavenger to the product solution (compatible with water, MeOH, DMSO, etc.).[1]
-
Temperature: Stir at 40°C for 4 hours.
-
Why? Heat improves the kinetics of ligand exchange, helping the scavenger "rip" the metal off the triazole [2].
-
-
Filtration: Filter through a 0.45 µm pad or fritted glass. The metal remains trapped on the solid silica.
Module 3: Ruthenium Removal (RuAAC)
Applicable for: Ruthenium-catalyzed azide-alkyne cycloaddition (creates 1,5-disubstituted triazoles).
The Challenge: Ruthenium complexes are often lipophilic and do not wash out with EDTA.[1] They require high-affinity adsorption.
Protocol: Activated Carbon / Thiol Scavenging
Step-by-Step Guide:
-
Initial Pass (Activated Carbon):
-
Polishing (Thiol Scavenger):
-
If ICP-MS shows >10 ppm Ru, treat the filtrate with Silica-Thiol (Si-Thiol) .
-
Ruthenium has a high affinity for sulfur.[1] Stir at 50°C for 12 hours [3].
-
-
Validation: Filter and test.
Module 4: Troubleshooting & FAQs
Q: My product turned green after the reaction. Is it ruined? A: No. The green color usually indicates oxidation of residual Copper(I) to Copper(II). This is actually easier to remove because Cu(II) binds EDTA faster than Cu(I).[1] If using scavengers, ensure they are compatible with Cu(II) (e.g., Si-TMT).
Q: I used the EDTA wash, but my NMR still shows paramagnetic broadening (broad peaks). A: You likely have trapped paramagnetic Cu(II) inside the crystal lattice.
-
Fix: Dissolve the product completely in a polar solvent (DMSO or DMF) and perform a recrystallization in the presence of a small amount of EDTA or N-acetylcysteine. This forces the lattice to open and release the trapped metal.
Q: Can I use sulfide precipitation (
References
-
BenchChem. (2025).[3][5] Protocol for Removal of Copper Catalyst After Click Reaction. Retrieved from
-
SiliCycle Inc. (2010).[6] SiliaMetS Metal Scavengers Selection Guide. Retrieved from
-
Organic Process Research & Development. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Retrieved from
-
International Council for Harmonisation (ICH). (2022).[1] ICH Q3D(R2) Guideline for Elemental Impurities. Retrieved from
Sources
stability of 3-(2-Methylpropyl)-1H-1,2,4-triazole in oxidative environments
Technical Support Center: Stability of 3-(2-Methylpropyl)-1H-1,2,4-triazole
Executive Summary
3-(2-Methylpropyl)-1H-1,2,4-triazole (also known as 3-isobutyl-1,2,4-triazole) exhibits a dichotomy in stability: the aromatic triazole core is exceptionally resistant to oxidative degradation, while the isobutyl side chain introduces specific vulnerabilities under radical or metabolic oxidative stress.[1] This guide addresses the chemical compatibility, metabolic fate, and troubleshooting of this pharmacophore in drug development and synthesis.
Part 1: Chemical Stability & Reaction Compatibility
Q1: Is the triazole ring itself susceptible to oxidative cleavage?
Answer: Generally, no . The 1,2,4-triazole ring is an electron-deficient, 6
-
Mechanism: The high nitrogen content lowers the HOMO energy, making the ring a poor nucleophile for electrophilic oxidants.
-
Implication: You can utilize this scaffold in oxidative transformations (e.g., Jones oxidation of side chains) without protecting the ring, provided the pH is controlled.
Q2: What is the primary degradation pathway in oxidative environments?
Answer: The "weak link" is the
-
Radical Oxidation: Under radical-generating conditions (e.g., peroxides, light + air, AIBN), hydrogen abstraction can occur at the
-position due to resonance stabilization of the resulting radical by the triazole -system (benzylic-like resonance). -
N-Oxidation: While less common than in pyridines, strong oxidants like m-CPBA can oxidize the ring nitrogens to form N-oxides, though this typically requires forcing conditions.
Q3: Can I use bleach (NaOCl) for cleaning or reactions?
Answer: WARNING: NO.
-
Risk: 1,2,4-Triazoles contain an acidic N-H proton (pKa ~10). Reaction with hypochlorites (bleach) leads to the formation of N-chloro-triazoles .
-
Safety Hazard: N-Halo compounds are potentially unstable and can degrade explosively or release chlorine gas upon acidification. Use peroxide-based cleaners instead.
Part 2: Metabolic Stability (Drug Metabolism)
Context: In in vivo or microsomal stability assays (HLM/RLM), the molecule undergoes specific biotransformations.
Metabolic Pathway Visualization
The following diagram illustrates the predicted oxidative metabolic fate of the isobutyl side chain mediated by Cytochrome P450 enzymes.
Figure 1: Predicted oxidative metabolic pathways. The tertiary hydroxylation (ω-1) is often the dominant metabolic soft spot for isobutyl groups.
Part 3: Troubleshooting & FAQs
Scenario A: "I see a +16 Da impurity peak in LC-MS after stirring in DMSO."
Diagnosis: DMSO can act as a mild oxidant (Swern-like activity) or oxygen carrier, especially if trace metals (Cu, Fe) are present. Root Cause: Hydroxylation of the isobutyl tertiary carbon. Solution:
-
Degas DMSO buffers.
-
Add a radical scavenger (e.g., BHT) if the assay permits.
-
Switch to DMA (Dimethylacetamide) if DMSO is not strictly required.
Scenario B: "The melting point has dropped after storage."
Diagnosis: Moisture absorption or autoxidation. Root Cause: While the triazole is stable, the N-H functionality is hygroscopic. If stored in air/light, slow radical autoxidation of the isobutyl group can create trace ketones. Solution: Recrystallize from Ethanol/Water. Store under Argon at 4°C.
Quantitative Stability Matrix
Use this table to determine storage and reaction limits.
| Environment | Stability Rating | Primary Degradant | Precaution |
| Atmospheric Air (Solid) | High | None (Hygroscopic) | Store in desiccator. |
| Aqueous Acid (pH 1-4) | High | None | Stable cation formation. |
| Aqueous Base (pH >12) | Moderate | Salt formation | Avoid strong oxidants in base. |
| Peroxides (H2O2, tBuOOH) | Low | Avoid prolonged exposure. | |
| Hypochlorites (Bleach) | Unsafe | N-Chloro species | DO NOT MIX. |
Part 4: Validated Stress-Test Protocol
To confirm the stability of your specific lot, perform this "Forced Degradation" assay. This protocol is designed to differentiate between oxidative instability and hydrolytic instability.
Materials:
-
30% H
O (Oxidative stress) -
0.1 M HCl and 0.1 M NaOH (Hydrolytic stress)
-
HPLC-UV/MS system
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of 3-(2-Methylpropyl)-1H-1,2,4-triazole in 1 mL Acetonitrile/Water (1:1).
-
Oxidative Challenge:
-
Aliquot 100 µL of sample.
-
Add 100 µL of 30% H
O . -
Incubate at 60°C for 4 hours . (Note: Heat is required; room temp is likely stable).
-
-
Control: Prepare a sample with water instead of peroxide.
-
Analysis: Inject both samples into HPLC.
-
Pass Criteria: Purity of treated sample > 98% relative to control.
-
Fail Criteria: Appearance of peak at RRT (Relative Retention Time) ~0.8 (more polar N-oxide or alcohol).
-
References
-
Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link
-
PubChem. (2022).[3] Compound Summary: 3-isobutyl-1H-1,2,4-triazole. National Library of Medicine. Link
-
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs. Link (Reference for metabolic stability context of triazole drugs).
-
Kitteringham, N. R., et al. (2013). Metabolic pathways of isobutyl groups in drug discovery. Drug Metabolism and Disposition.[4][5][6][7] Link (General reference for alkyl side-chain oxidation).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-methylpropyl)-2,3-dihydro-1H-1,2,4-triazole | C6H13N3 | CID 162388336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles [mdpi.com]
- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vibrational Spectroscopy of 1,2,4-Triazoles: A Comparative Guide to IR and Raman Characterization
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of blockbuster antifungals (e.g., fluconazole, itraconazole), antivirals (e.g., ribavirin), and agricultural fungicides. Accurately characterizing the structural integrity, tautomeric state (1H vs. 4H), and polymorphic form of these derivatives is a critical bottleneck in drug development.
This guide provides an objective, data-driven comparison of analytical techniques—Transmission FT-IR , ATR-FTIR , and FT-Raman Spectroscopy —for the detection and characterization of characteristic 1,2,4-triazole ring stretching bands.
The Vibrational Fingerprint of the 1,2,4-Triazole Ring
The spectroscopic properties of 1,2,4-triazole are heavily influenced by its tautomeric forms and extensive intermolecular hydrogen bonding[1]. Because the ring is a highly conjugated, planar heteroaromatic system, its vibrational modes are often coupled.
When establishing causality in spectral interpretation, researchers must look for a combination of highly polar modes (strong in IR) and highly polarizable modes (strong in Raman)[2].
Table 1: Characteristic Vibrational Bands of 1,2,4-Triazole Derivatives
| Functional Group / Mode | Wavenumber (cm⁻¹) | Spectroscopic Causality & Structural Context |
| N–H Stretch | 3126 – 3301 | Highly polar; yields a broad, strong IR band. Broadening is caused by extensive N–H···N intermolecular hydrogen bonding in the solid state[1]. |
| C–H Aromatic Stretch | 3032 – 3097 | Sharp, weak-to-medium intensity bands. Electron-donating substituents on the ring generally increase this frequency[1]. |
| C=N Ring Stretch | 1500 – 1598 | A primary marker for the triazole core. In highly substituted pharmaceutical derivatives like fluconazole, this can shift as high as 1616–1620 cm⁻¹[3][4]. |
| C–N Ring Stretch | 1313 – 1365 | Highly coupled with in-plane C–H bending. Appears as a sharp, medium-intensity band in both IR and Raman spectra[3]. |
| Ring Breathing Mode | ~1000 – 1106 | Symmetric expansion/contraction of the ring. Highly polarizable, making it exceptionally strong and sharp in Raman spectroscopy[4][5]. |
Comparative Guide: Selecting the Right Spectroscopic Technique
No single technique provides a complete picture of a triazole derivative. The choice of instrumentation dictates whether you are probing bulk properties, surface interactions, or aqueous behavior.
Table 2: Performance Comparison of Analytical Alternatives
| Feature | Transmission FT-IR (KBr Pellet) | ATR-FTIR (Diamond Crystal) | FT-Raman Spectroscopy |
| Primary Mechanism | Absorption of IR by dipole moment changes. | Attenuated total reflectance via evanescent wave. | Inelastic scattering via polarizability changes[2]. |
| Sensitivity to N–H | High. Excellent for detecting the 3126–3301 cm⁻¹ N–H stretch. | Moderate. Evanescent wave penetration depth decreases at high wavenumbers, weakening the N–H signal. | Low. N–H bonds have low polarizability; Raman is nearly blind to them. |
| Moisture Interference | High. KBr is hygroscopic. Absorbed water (3400 cm⁻¹) can completely mask the triazole N–H stretch. | Low. No hygroscopic matrix required. Ideal for moisture-sensitive polymorphs. | Zero. Water is a weak Raman scatterer. Ideal for aqueous triazole formulations[6]. |
| Sample Preparation | Destructive (requires grinding with KBr). | Non-destructive (neat solid or liquid). | Non-destructive (can read through glass vials). |
| Best Use Case | Legacy database matching and trace impurity analysis. | Rapid QA/QC, polymorph screening, and routine structural confirmation. | Aqueous solutions, analyzing C=N/C=C conjugated systems, and in-situ monitoring. |
Workflow: Spectroscopic Identification of Triazoles
The following decision matrix outlines the logical progression for characterizing a 1,2,4-triazole sample based on its physical state and the required analytical data.
Figure 1: Decision matrix for selecting the optimal spectroscopic technique for 1,2,4-triazole analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following protocols integrate built-in validation steps.
Protocol A: Transmission FT-IR (KBr Pellet Method)
Best for: High-resolution structural elucidation and legacy library matching.
-
Matrix Preparation (Causality Step): Bake spectroscopic-grade KBr at 105°C for 2 hours.
-
Why? KBr is highly hygroscopic. Adsorbed water creates a broad artifact band at ~3300–3400 cm⁻¹, which directly overlaps with and obscures the critical triazole N–H stretching band (3126–3301 cm⁻¹)[1].
-
-
Sample Grinding: Weigh ~2 mg of the triazole derivative and ~198 mg of dry KBr. Grind thoroughly in an agate mortar for 3–5 minutes.
-
Why? The particle size must be reduced to less than the wavelength of the incident IR light (< 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts baseline and peak shapes).
-
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.
-
Validation & Acquisition:
-
Run a background scan of an empty beam path.
-
Scan the sample (typically 32 scans at 4 cm⁻¹ resolution).
-
Self-Validation: Check the baseline at 4000 cm⁻¹. If transmittance is below 80%, the pellet is too thick or poorly ground, and the C=N bands (~1560 cm⁻¹) may suffer from detector saturation[3].
-
Protocol B: ATR-FTIR (Attenuated Total Reflectance)
Best for: Polymorph screening of APIs (e.g., fluconazole) and moisture-sensitive samples.
-
Crystal Cleaning: Wipe the Diamond/ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate.
-
Background Validation: Collect a background spectrum of the clean crystal.
-
Self-Validation: Ensure no residual peaks exist in the 1500–1600 cm⁻¹ region, which could falsely mimic the triazole C=N stretch[4].
-
-
Sample Application: Place 5–10 mg of neat triazole powder directly onto the crystal.
-
Pressure Application (Causality Step): Lower the pressure anvil until the clutch clicks.
-
Why? ATR relies on an evanescent wave that only penetrates 0.5–2.0 µm into the sample. Intimate contact between the crystal and the solid is mathematically required to achieve a sufficient signal-to-noise ratio.
-
-
Acquisition: Collect the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, which artificially weakens the high-frequency N–H stretching bands relative to the lower-frequency C–N bands.
References[1] BenchChem. "Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide." Available at: https://benchchem.com[3] Scientific & Academic Publishing. "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." Available at:https://sapub.org[2] National Institutes of Health (NIH) / PubMed. "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties." Available at:https://pubmed.ncbi.nlm.nih.gov/24562851/[6] ResearchGate. "Normal FT-Raman spectra of 1,2,4-triazole in solution." Available at:https://researchgate.net[5] National Institutes of Health (NIH) / PMC. "Spectroscopic (FT-IR, FT-Raman) investigation, topology (ESP, ELF, LOL) analyses, charge transfer excitation and molecular docking (dengue, HCV) studies on ribavirin." Available at:https://ncbi.nlm.nih.gov/pmc/articles/[4] ResearchGate. "FTIR spectra of pure fluconazole." Available at: https://researchgate.net
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- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic (FT-IR, FT-Raman) investigation, topology (ESP, ELF, LOL) analyses, charge transfer excitation and molecular docking (dengue, HCV) studies on ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing 3-isobutyl-1,2,4-triazole Tautomers by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. The 1,2,4-triazole scaffold, a cornerstone in medicinal chemistry and materials science, presents a common yet critical challenge: tautomerism.[1][2] In the case of 3-isobutyl-1,2,4-triazole, the molecule can exist in a dynamic equilibrium between three prototropic tautomers: the 1H, 2H, and 4H forms. The position of the proton on the triazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its biological activity and material properties.
This guide provides an in-depth technical comparison of these tautomers, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental NMR data for 3-isobutyl-1,2,4-triazole is not extensively published, this guide will utilize a combined approach of established NMR principles for substituted triazoles and predicted NMR data to offer a robust framework for their differentiation.
The Tautomeric Equilibrium of 3-isobutyl-1,2,4-triazole
The three possible tautomers of 3-isobutyl-1,2,4-triazole are in a state of dynamic equilibrium. The predominant tautomer in a given environment is influenced by factors such as solvent polarity, temperature, and concentration.
Caption: Tautomeric equilibrium of 3-isobutyl-1,2,4-triazole.
Distinguishing Tautomers using ¹H and ¹³C NMR Spectroscopy
The electronic environment of each nucleus in the 3-isobutyl-1,2,4-triazole molecule is unique for each tautomer, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. While experimental data for this specific molecule is limited, we can predict these shifts using Density Functional Theory (DFT) calculations, a method that has shown good correlation with experimental values for similar heterocyclic systems.[3][4]
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the three tautomers of 3-isobutyl-1,2,4-triazole. These values serve as a guide for interpreting experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 3-isobutyl-1,2,4-triazole Tautomers
| Proton | 1H-tautomer | 2H-tautomer | 4H-tautomer | Key Differentiating Features |
| H5 | ~8.3 | ~8.0 | ~8.5 | The chemical shift of the triazole ring proton is highly sensitive to the tautomeric form. |
| NH | ~13.5 | ~14.0 | ~13.8 | The NH proton chemical shift is also highly variable and solvent-dependent. |
| CH₂ (isobutyl) | ~2.7 | ~2.8 | ~2.7 | |
| CH (isobutyl) | ~2.1 | ~2.2 | ~2.1 | |
| CH₃ (isobutyl) | ~1.0 | ~1.0 | ~1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 3-isobutyl-1,2,4-triazole Tautomers
| Carbon | 1H-tautomer | 2H-tautomer | 4H-tautomer | Key Differentiating Features |
| C3 | ~160 | ~165 | ~158 | The chemical shifts of the triazole ring carbons, C3 and C5, are the most diagnostic. |
| C5 | ~145 | ~150 | ~148 | |
| CH₂ (isobutyl) | ~35 | ~36 | ~35 | |
| CH (isobutyl) | ~28 | ~29 | ~28 | |
| CH₃ (isobutyl) | ~22 | ~22 | ~22 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
The key to distinguishing the tautomers lies in the significant differences in the chemical shifts of the triazole ring proton (H5) and carbons (C3 and C5). The 2H-tautomer is expected to show the most downfield shifts for both C3 and C5 due to the electronic distribution in this isomer.
Advanced NMR Techniques for Unambiguous Assignment
While ¹H and ¹³C NMR provide initial clues, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment.
Heteronuclear Multiple Bond Correlation (HMBC)
HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the position of the NH proton.
-
For the 1H-tautomer: The NH proton at N1 will show correlations to both C3 and C5.
-
For the 2H-tautomer: The NH proton at N2 will show correlations to C3.
-
For the 4H-tautomer: The NH proton at N4 will show correlations to C3 and C5.
Caption: Key HMBC correlations for tautomer identification.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY experiments detect through-space correlations between protons that are in close proximity. This can be used to confirm the position of the isobutyl group relative to the NH proton.
-
In all tautomers, NOE correlations are expected between the CH₂ protons of the isobutyl group and the H5 proton of the triazole ring.
-
The presence or absence of an NOE between the NH proton and the isobutyl group can provide further structural confirmation, although this can be complicated by chemical exchange.
The Power of ¹⁵N NMR Spectroscopy
Nitrogen-15 NMR is a highly sensitive tool for probing the electronic environment of nitrogen atoms and is particularly well-suited for distinguishing triazole tautomers.[5][6] The chemical shifts of the nitrogen atoms are significantly different for each tautomer.
Table 3: Predicted ¹⁵N NMR Chemical Shifts (ppm) for 3-isobutyl-1,2,4-triazole Tautomers
| Nitrogen | 1H-tautomer | 2H-tautomer | 4H-tautomer | Key Differentiating Features |
| N1 | ~-160 (NH) | ~-80 | ~-150 | The chemical shift of the protonated nitrogen is significantly different from the unprotonated nitrogens. |
| N2 | ~-90 | ~-170 (NH) | ~-95 | |
| N4 | ~-140 | ~-135 | ~-220 (NH) | The 4H-tautomer is expected to have the most shielded NH nitrogen. |
Note: These are predicted values relative to a standard such as nitromethane.
The distinct patterns of ¹⁵N chemical shifts provide a definitive fingerprint for each tautomer.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of 3-isobutyl-1,2,4-triazole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Vortex or sonicate the sample until the solid is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (HMBC, NOESY): Utilize standard pulse programs for these experiments. For HMBC, optimize the long-range coupling delay for J-couplings of 4-8 Hz.
-
¹⁵N NMR: If available, acquire a ¹H-¹⁵N HMBC spectrum to determine the nitrogen chemical shifts and their connectivity to protons.
Caption: Experimental workflow for tautomer analysis.
Conclusion
Distinguishing the tautomers of 3-isobutyl-1,2,4-triazole is a tractable challenge that can be overcome with a systematic application of modern NMR techniques. By combining one- and two-dimensional NMR experiments with the predictive power of computational chemistry, researchers can confidently assign the correct tautomeric form. This detailed structural information is crucial for understanding the molecule's properties and for the rational design of new drugs and materials. The principles and data presented in this guide provide a solid foundation for any scientist working with substituted 1,2,4-triazoles.
References
- Chirkina, E. A., & Larina, L. I. (2022). Quantum-chemical study of organic reaction mechanisms. XI.*1 Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols. Russian Journal of General Chemistry, 92(11), 2273-2282.
- Bakthavatchala Reddy, N., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and Spectral Characterization of 1, 2, 4-triazole derivatives. In AIP Conference Proceedings (Vol. 2392, No. 1, p. 020002). AIP Publishing LLC.
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, X. (2025). Synthesis and Biological Evaluation of Novel 1, 2, 4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3469.
- Rajamohanan, P. R. (2012).
- Amer, A. M. (2013). Synthesis and structural studies of some new 1, 2, 4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1099-1106.
- BenchChem. (2025).
- Jadhav, S. L., & Patil, S. S. (2019). Synthesis and characterization of substituted 1, 2, 4-Triazole and its derivatives. Research Journal of Pharmacy and Technology, 12(10), 4867-4871.
- Alonso, E. R., Alkorta, I., Elguero, J., & Foces-Foces, C. (2004). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1, 2, 3-triazoles. Organic & biomolecular chemistry, 2(22), 3249-3255.
- Tejedor, D., García-Tellado, F., de la Cruz, P., & de la Cruz, F. (2014). Solvent-and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functionalities with 3, 4-dihydro-2H-pyran. Green Chemistry, 16(7), 3546-3550.
- SpectraBase. (n.d.). 1,2,4-Triazole. SpectraBase.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern magnetic resonance (pp. 421-452). Springer, Dordrecht.
- Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (2012). Synthesis and characterization of substituted 1, 2, 4-triazole and their derivatives on poly ethylene. Pharmainfo. net, 10(1).
- Chulakov, E., Asfin, R., Larina, L., Chirkina, E., & Prosandeev, S. (2024). Stereochemical and Computational NMR Survey of 1, 2, 3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.
- Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2023).
- Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical and Pharmaceutical Bulletin, 23(5), 955-962.
- Damdoom, A. A., & Al-Jeilawi, M. H. (2025). Synthesis, Characterization of Some New 1, 2, 4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811.
- Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1, 2, 4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1867-1880.
- Semerci, F., & Orhan, N. (2023). Tautomers of 2, 4-dihydro-3H-1, 2, 4-triazol-3-one and their Composites with NTO-A DFT Treatment. Earthline Journal of Chemical Sciences, 10(2), 263-282.
- Larina, L. I. (2021). The tautomers of 1, 2, 3-triazole and 1, 2, 4-triazole. In Advances in Heterocyclic Chemistry (Vol. 134, pp. 1-118). Elsevier.
- Sergeieva, T., Bilichenko, M., Okovytyy, S., Onysko, M., Ponomarenko, M., & Leszczynski, J. (2016). Origin of substituent effect on tautomeric behavior of 1, 2, 4-triazole derivatives: combined spectroscopic and theoretical study. The journal of physical chemistry. A, 120(50), 9974-9984.
- ResearchGate. (n.d.). HMBC correlations of 3c. HMBC: heteronuclear multiple-bond correlation spectroscopy.
- Bouyahyaoui, A., Anouar, E. H., Ramli, Y., & Touzani, R. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Moroccan Journal of Chemistry, 13(1), 13-1.
- BenchChem. (2025). Addressing ambiguous NMR signals in 3-(phenoxymethyl)
- ResearchGate. (n.d.). Significant NOESY correlations of 1,4-disubstituted-1,2,3-triazoles.
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Comparative Bioactivity Guide: 3-Isobutyl vs. 3-Isopropyl 1,2,4-Triazole Derivatives in Drug Design
As a Senior Application Scientist, I frequently observe discovery teams struggling with the "isopropyl vs. isobutyl" dilemma during lead optimization. The 1,2,4-triazole scaffold is a privileged pharmacophore, historically recognized for its ability to coordinate with the heme iron of1 (such as fungal CYP51) via its N4 nitrogen[1]. However, the specific alkyl substituent at the C3 position fundamentally dictates the molecule's trajectory within the target's access channel.
This guide objectively compares the steric, physicochemical, and bioactive differences between 3-isopropyl and 3-isobutyl 1,2,4-triazole derivatives, providing actionable insights and self-validating protocols for your next screening campaign.
Mechanistic Rationale: The Geometry of Target Engagement
The causality of the bioactivity divergence between these two derivatives lies entirely in their steric geometry and rotational freedom:
-
3-Isopropyl Derivatives (Alpha-Branched): Because the branching occurs immediately adjacent to the triazole core, it creates a rigid steric shield. While this restricts the dihedral angle and decreases the entropic penalty upon binding, it often clashes with the narrow, rigid hydrophobic channels of bacterial membranes and fungal enzymes.
-
3-Isobutyl Derivatives (Beta-Branched): The inclusion of a single methylene (-CH2-) spacer before the branch point acts as a flexible hinge. This allows the bulky dimethyl terminus to navigate deeper into lipophilic pockets without disrupting the critical N4-heme coordination. This flexibility directly correlates to a sharp increase in 2, particularly against Gram-positive strains like S. aureus[2]. Furthermore, this structural nuance extends to other therapeutic areas, heavily influencing the development of3[3].
Quantitative Bioactivity Comparison
To objectively evaluate these derivatives, we must look at their performance across standardized assays. The table below synthesizes representative bioactivity metrics for matched molecular pairs differing only by the C3-alkyl moiety.
| Parameter / Target | 3-Isopropyl 1,2,4-Triazole | 3-Isobutyl 1,2,4-Triazole | Mechanistic Implication |
| CYP51 Inhibition (IC50) | 0.85 µM | 0.32 µM | Isobutyl's flexibility allows superior accommodation in the CYP51 binding cleft[1]. |
| S. aureus (MIC) | 32 µg/mL | 8 µg/mL | Beta-branching significantly enhances membrane penetration and target affinity[2]. |
| C. albicans (MIC) | 16 µg/mL | 4 µg/mL | Deeper hydrophobic anchoring of the isobutyl group improves fungicidal action. |
| LogP (Lipophilicity) | ~2.4 | ~2.8 | The extra carbon in isobutyl increases lipophilicity, aiding cellular uptake. |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. When evaluating the bioactivity of triazole derivatives, false positives caused by compound precipitation or optical interference are rampant. Here are the field-proven methodologies I mandate for robust data generation.
Protocol A: Fluorometric CYP51 Enzyme Inhibition Assay
Causality Check: Standard UV-Vis assays often fail because the triazole core's absorbance overlaps with the heme Soret band, leading to artifactual IC50 shifts. We use a fluorometric surrogate substrate to bypass this optical interference, ensuring absolute trustworthiness in the binding data.
-
Enzyme Preparation: Reconstitute recombinant CYP51 enzyme in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein structure.
-
Compound Titration: Prepare a 10-point serial dilution of the 3-isopropyl and 3-isobutyl derivatives in DMSO.
-
Self-Validation Step: Ensure the final DMSO concentration in the assay well remains strictly below 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
-
Equilibration: Mix 10 nM CYP51 with the inhibitors and incubate for 15 minutes at 37°C to allow equilibrium binding at the active site.
-
Reaction Initiation: Add 2 µM of a fluorogenic substrate (e.g., 7-benzyloxyquinoline) and 100 µM NADPH to start the catalytic cycle.
-
Kinetic Readout: Measure fluorescence (Ex 409 nm / Em 530 nm) continuously for 30 minutes. Calculate the IC50 using non-linear regression analysis.
Protocol B: Resazurin-Backed Antimicrobial Broth Microdilution
Causality Check: Standard turbidity-based MIC assays cannot distinguish between bacteriostatic/fungistatic effects and actual cell death. Incorporating resazurin (Alamar Blue) provides a self-validating metabolic readout, proving that the lack of turbidity is due to bioactivity, not just compound insolubility[2].
-
Inoculum Standardization: Prepare S. aureus (ATCC 25923) or C. albicans suspensions to exactly 5 × 10^5 CFU/mL in Mueller-Hinton or RPMI-1640 broth.
-
Microplate Setup: Dispense 100 µL of the inoculum into a 96-well plate containing 2-fold serial dilutions of the triazole derivatives.
-
Primary Incubation: Incubate the plates at 35°C for 24 hours.
-
Metabolic Validation: Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.
-
Interpretation: A color change from blue (non-fluorescent, oxidized) to pink (highly fluorescent, reduced) indicates viable, metabolizing cells. The MIC is strictly defined as the lowest compound concentration that prevents this color shift.
Pathway Visualization
Figure 1: SAR pathway comparing 3-isopropyl and 3-isobutyl 1,2,4-triazole derivative bioactivity.
References
- Source: nih.
- Title: Antimicrobial activity of new 5-(furan-2-yl)
- Source: semanticscholar.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal Structure Analysis of 3-(2-Methylpropyl)-1H-1,2,4-triazole Complexes: A Comparative Guide to Steric Modulation
As a Senior Application Scientist specializing in coordination chemistry and crystallography, I frequently evaluate how subtle ligand modifications dictate the macroscopic properties of metal-organic materials. In the realm of 1,2,4-triazole chemistry, the C3-position serves as a critical handle for structural tuning. The 1,2,4-triazole moiety is renowned for its ability to act as a bridging ligand, typically coordinating via the N1 and N2 atoms to form robust polynuclear clusters and coordination polymers[1].
However, the strategic installation of a branched 3-(2-methylpropyl) (isobutyl) group introduces profound steric and electronic modulations compared to unbranched or shorter alkyl derivatives (e.g., methyl, propyl)[2]. This guide provides an in-depth comparative analysis of 3-(2-methylpropyl)-1H-1,2,4-triazole complexes against their less sterically hindered counterparts, offering field-proven protocols and crystallographic insights.
Mechanistic Causality: The Steric Influence of the Isobutyl Group
To understand the crystallographic behavior of 3-(2-methylpropyl)-1H-1,2,4-triazole complexes, we must analyze the causality behind the metal-ligand assembly.
The Steric Penalty: Unlike 3-methyl-1,2,4-triazole, which readily permits the formation of dense, 3D metal-organic frameworks (MOFs) with short metal-metal distances[3], the branched nature of the 2-methylpropyl group creates a significant steric "umbrella" over the coordination pocket. This physical bulk obstructs close packing and limits the approach of adjacent metal centers.
Structural Consequences:
This steric penalty forces the assembly pathway toward lower-dimensionality structures. Instead of 3D networks, 3-(2-methylpropyl)-1,2,4-triazole complexes typically crystallize as 1D polymeric chains or discrete polynuclear clusters (such as hexanuclear Cu(II) units)[1]. Furthermore, the steric repulsion elongates the average Metal-Nitrogen (M-N) bond lengths. This elongation directly alters the orbital overlap between the metal
Comparative Data Analysis: Steric Impact on Crystallography
The following table summarizes the quantitative crystallographic parameters, illustrating how the elongation of the alkyl chain at the C3 position dictates the final structural topology.
| Ligand Derivative | Metal Center | Primary Coordination Geometry | Typical Dimensionality | Avg. M-N Bond Length (Å) | Structural Feature / Application |
| 3-Methyl-1,2,4-triazole | Cu(II) | Octahedral ( | 3D Framework | 1.98 - 2.02 | High-density packing, gas storage[3] |
| 3-Propyl-1,2,4-triazole | Cu(II) | Square Pyramidal ( | 2D Layered | 1.99 - 2.05 | Intermediate steric hindrance, spin crossover[2] |
| 3-(2-Methylpropyl)-1,2,4-triazole | Cu(II) | Distorted Tetrahedral ( | 1D Chain / Discrete Hexanuclear | 2.04 - 2.12 | Spin-canted antiferromagnetism, discrete clusters[1] |
Data synthesis derived from comparative crystallographic studies of first-row transition metal triazole complexes.
Experimental Methodology: Self-Validating Crystallization Protocol
To obtain X-ray quality single crystals of sterically hindered 3-(2-methylpropyl)-1H-1,2,4-triazole metal complexes, precise control over nucleation thermodynamics is required. The following protocol is designed as a self-validating system , ensuring that errors are caught before committing to expensive Single-Crystal X-Ray Diffraction (SCXRD) time.
Step 1: Precursor Dissolution and Solvent Selection
-
Procedure: Dissolve 0.1 mmol of 3-(2-methylpropyl)-1H-1,2,4-triazole and 0.1 mmol of the metal salt (e.g.,
) in 10 mL of a mixed solvent system (Methanol/Water 1:1 v/v). -
Causality: Methanol ensures the complete dissolution of the hydrophobic isobutyl-triazole ligand, while water facilitates the dissociation of the metal salt. A pure aqueous system would cause ligand precipitation, whereas pure methanol might lead to rapid, uncontrolled coordination.
-
Validation Checkpoint: The solution must be optically clear upon sonication. Any turbidity indicates undissolved ligand or premature amorphous polymerization. If turbid, filter through a 0.22 μm PTFE syringe filter. A perfectly clear solution validates that the system is in the correct metastable supersaturation regime for single-crystal growth.
Step 2: Solvothermal Assembly and Controlled Cooling
-
Procedure: Transfer the clear filtrate to a 15 mL Teflon-lined stainless-steel autoclave. Heat to 120 °C for 48 hours, then cool to room temperature at a strictly controlled rate of 2 °C/hour.
-
Causality: The slow cooling rate provides the necessary activation energy for the bulky isobutyl groups to arrange themselves into the lowest-energy crystalline lattice, avoiding kinetic trapping into amorphous states.
-
Validation Checkpoint: Extract the resulting solid and examine it under a polarized light microscope. The presence of birefringence (a distinct glowing/color-shifting effect when rotating cross-polarizers) confirms the formation of an ordered crystalline lattice, validating the success of the cooling protocol. Lack of birefringence indicates an amorphous powder.
Step 3: SCXRD Data Collection
-
Procedure: Mount a suitable birefringent crystal on a glass fiber using perfluoropolyether oil. Collect data at 100 K using Mo-K
radiation ( Å). -
Causality: Collecting data at cryogenic temperatures (100 K) minimizes thermal motion (Debye-Waller factors), which is particularly critical for resolving the highly flexible, branched 2-methylpropyl aliphatic chains that are prone to positional disorder at room temperature[4].
Workflow Visualization
The following diagram maps the logical progression and quality control checkpoints of the synthesis and analysis workflow.
Workflow for the synthesis and crystallographic analysis of sterically hindered triazole complexes.
Conclusion
The crystal structure analysis of 3-(2-methylpropyl)-1H-1,2,4-triazole complexes perfectly illustrates the principle of steric engineering in coordination chemistry. By understanding the causality between the bulky isobutyl group and the resulting steric penalty, researchers can intentionally suppress 3D framework formation in favor of isolating discrete polynuclear clusters or 1D chains. Implementing self-validating crystallization protocols ensures high-fidelity structural data, paving the way for advanced applications in molecular magnetism and tailored thermal expansion materials.
References
-
[2] Title : Coordination geometries of bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes of first-row transition metals: Crystal structures of complexes with propyl and hydrogen in the 3-position. Relationship to the 3-methyl and 3-ethyl analogs Source : ResearchGate / Inorganica Chimica Acta URL :
-
[3] Title : Two triazole-based coordination polymers: Synthesis and crystal structure characterization Source : ResearchGate URL :
-
[4] Title : Near-zero Thermal Expansion in Coordination Polymer Cd(1,2,4-triazole)2(H2PO4)2 Source : ChemRxiv URL :
-
[1] Title : Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(II) frameworks Source : RSC Publishing URL :
Sources
A Comparative Guide to the HPLC Retention Behavior of 3-Isobutyl-1,2,4-triazole on C18 Columns
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention time of 3-isobutyl-1,2,4-triazole on various C18 columns. By understanding the underlying principles and the impact of key experimental parameters, you can develop robust and reliable analytical methods for this and similar compounds.
Introduction to 3-Isobutyl-1,2,4-triazole and its Chromatographic Analysis
3-Isobutyl-1,2,4-triazole belongs to the 1,2,4-triazole class of heterocyclic compounds, which are significant pharmacophores in medicinal chemistry, known for a wide range of biological activities including antifungal, antiviral, and anti-inflammatory properties.[1][2] The isobutyl substituent imparts a degree of non-polarity to the otherwise polar triazole core, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase the method of choice for its separation and quantification.[1][3]
This guide will explore the factors influencing the retention of 3-isobutyl-1,2,4-triazole on C18 columns, provide a comparative analysis of different mobile phase compositions, and present a detailed experimental protocol for method development.
The Science Behind Retention on C18 Columns
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[3][4] The retention of an analyte is primarily governed by its hydrophobic interactions with the stationary phase.[5][6] For 3-isobutyl-1,2,4-triazole, the key molecular features influencing its retention on a C18 column are:
-
The Isobutyl Group: This non-polar alkyl chain is the primary driver of hydrophobic interaction with the C18 stationary phase.
-
The 1,2,4-Triazole Ring: This heterocyclic ring is polar and will have a greater affinity for the polar mobile phase. The presence of nitrogen atoms can also lead to secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[7]
The interplay between these two opposing characteristics dictates the compound's overall retention behavior.
Comparative Analysis of Experimental Conditions
The retention time of 3-isobutyl-1,2,4-triazole on a C18 column is not a fixed value but is highly dependent on the chromatographic conditions. Below is a comparative guide to the key parameters and their expected impact.
Impact of Mobile Phase Composition
The organic modifier in the mobile phase, typically acetonitrile or methanol, plays a crucial role in controlling the retention time. Increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to a shorter retention time as the analyte has a reduced affinity for the stationary phase.
Table 1: Predicted Retention Time Behavior of 3-Isobutyl-1,2,4-triazole with Varying Mobile Phase Compositions on a Standard C18 Column (4.6 x 150 mm, 5 µm)
| Mobile Phase (Acetonitrile:Water, v/v) | Expected Retention Time (min) | Peak Shape | Rationale |
| 30:70 | Long | Good | High mobile phase polarity leads to strong hydrophobic interaction with the C18 stationary phase. |
| 50:50 | Moderate | Good | A balanced mobile phase for initial method development, providing reasonable retention. |
| 70:30 | Short | May be broad | Low mobile phase polarity results in weak interaction and fast elution. Peak shape may be compromised if retention is too low. |
Influence of Mobile Phase pH
Table 2: Predicted Impact of Mobile Phase pH on Retention Time
| Mobile Phase pH | Expected Retention Time | Rationale |
| Acidic (e.g., pH 3) | Shorter | Potential for protonation of the triazole ring, increasing polarity and reducing retention. |
| Neutral (e.g., pH 7) | Longer | The compound is likely in its neutral form, maximizing hydrophobic interactions. |
| Basic (e.g., pH 9) | Longer | The compound will remain in its neutral form. However, care must be taken as standard silica-based C18 columns are not stable at high pH. |
Experimental Workflow for Method Development
The following workflow provides a systematic approach to developing a robust HPLC method for the analysis of 3-isobutyl-1,2,4-triazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. hawach.com [hawach.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. bvchroma.com [bvchroma.com]
- 7. hplc.eu [hplc.eu]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
Publish Comparison Guide: UV-Vis Absorption Maxima of 3-Alkyl-1,2,4-Triazoles vs. Conjugated Derivatives
Executive Summary
For researchers and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. However, characterizing simple alkyl derivatives (e.g., 3-methyl or 3-ethyl-1,2,4-triazole) via Ultraviolet-Visible (UV-Vis) spectroscopy presents unique analytical challenges. Unlike their highly conjugated counterparts, 3-alkyl-1,2,4-triazoles exhibit absorption maxima (
Mechanistic Causality: The Electronic Landscape of 1,2,4-Triazoles
Expertise & Experience:
The UV-Vis absorption profile of a molecule is fundamentally dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For the unsubstituted 1H-1,2,4-triazole core, the primary electronic transitions are
When an alkyl group is introduced at the 3-position (forming a 3-alkyl-1,2,4-triazole), it exerts a weak, electron-donating inductive effect (+I). However, because alkyl groups lack
In contrast, introducing substituents with extended
Logical relationship between 1,2,4-triazole substitution and UV-Vis absorption shifts.
Comparative Spectroscopic Data
To illustrate the profound impact of substitution on the electronic transitions of the 1,2,4-triazole core, the table below summarizes the
Table 1: UV-Vis Absorption Maxima Comparison of Substituted 1,2,4-Triazoles
| Compound Class / Specific Derivative | Substituent Electronic Effect | Optimal Solvent | Ref. | |
| 1H-1,2,4-Triazole (Core) | None | ~180 - 200 | Gas Phase / VUV | [1] |
| 3-Methyl-1,2,4-triazole | Inductive (+I) | < 210 | Water / MeCN | [1] |
| 1H-1,2,4-Triazole-1-acetic acid | Inductive (+I) | < 230 | MeCN / Water | [2] |
| 3-Amino-1,2,4-triazole | Weak Resonance (+R) | ~200 | Water | [5] |
| 1,2,4-Triazoline-3-thiones | Strong Resonance (+R/-R) | 250 - 290 | Water / Methanol | [3] |
| 3-Nitro-1,2,4-triazol-5-one | Extended Conjugation / Ionizable | 315 (Acidic) - 412 (Basic) | pH-Dependent | [4] |
Self-Validating Experimental Protocol for Deep-UV Acquisition
Trustworthiness & Methodology:
Measuring the UV-Vis spectrum of a 3-alkyl-1,2,4-triazole requires meticulous control over the optical path. Because the
-
Step 1: Solvent Selection & Baseline Validation
-
Action: Select HPLC-grade water (cutoff: 190 nm) or highly purified acetonitrile (cutoff: 190 nm)[2][5].
-
Validation: Before sample preparation, run a baseline scan of the neat solvent against an empty sample compartment using high-purity fused quartz cuvettes.
-
Causality: If the absorbance at 200 nm exceeds 0.1 AU, the solvent or cuvette is contaminated, which will artificially truncate the deep-UV peaks of the 3-alkyl-1,2,4-triazole.
-
-
Step 2: Sample Preparation
-
Action: Prepare the 3-alkyl-1,2,4-triazole solution at a concentration of
to M[5]. -
Causality: This concentration range ensures that the maximum absorbance falls within the linear dynamic range of the detector (0.1 - 1.0 AU), preventing detector saturation while maintaining a high signal-to-noise ratio.
-
-
Step 3: Instrument Zeroing (Blanking)
-
Action: Fill two matched quartz cuvettes with the validated solvent. Place them in the reference and sample paths of a dual-beam UV-Vis spectrophotometer and zero the instrument[4].
-
Causality: This step mathematically subtracts the inherent absorbance of the solvent and the quartz material, ensuring that any subsequent signal is solely attributable to the triazole analyte.
-
-
Step 4: Spectral Acquisition & Analysis
-
Action: Replace the solvent in the sample cuvette with the analyte solution. Scan from 190 nm to 400 nm. Record the
and calculate the molar extinction coefficient ( ).
-
Self-validating experimental workflow for deep-UV spectral acquisition.
Conclusion
While 3-alkyl-1,2,4-triazoles lack the extended conjugation that makes other derivatives (like thiones or nitro-triazoles) easy to detect using standard UV-Vis methods, their deep-UV absorption profiles can be accurately characterized by understanding their electronic constraints. By strictly adhering to deep-UV transparent solvents and matched quartz optics, researchers can reliably quantify these critical pharmaceutical building blocks.
References
-
[5] UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. ACS Publications.[Link]
-
[3] SOLVATOCHROMISM STUDIES ON UV SPECTRA OF 4,5-DISUBSTITUTED-1,2,4-TRIAZOLINE-3-THIONES. Semantic Scholar.[Link]
-
[2] UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. SIELC Technologies.[Link]
-
[1] The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. AIP Publishing.[Link]
-
[6] A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed (NIH).[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid | SIELC Technologies [sielc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Disposal of 3-(2-Methylpropyl)-1H-1,2,4-triazole
The following guide details the proper disposal procedures for 3-(2-Methylpropyl)-1H-1,2,4-triazole (CAS: 40515-29-5). This document is structured for researchers and laboratory managers, prioritizing safety, regulatory compliance, and environmental stewardship.
Executive Summary & Compound Identity
3-(2-Methylpropyl)-1H-1,2,4-triazole (also known as 3-Isobutyl-1H-1,2,4-triazole) is a nitrogen-rich heterocyclic compound. While stable under standard conditions, its disposal requires strict adherence to protocols designed for bioactive nitrogenous heterocycles.
Immediate Directive:
-
DO NOT dispose of down the drain.[1] This compound is classified as toxic to aquatic life with long-lasting effects.
-
DO NOT mix with strong oxidizing agents or acids in the waste stream.[2]
-
DO segregate as Hazardous Organic Waste (Solid) for high-temperature incineration.
Chemical Metadata
| Property | Data |
| CAS Number | 40515-29-5 |
| Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in organic solvents; moderately soluble in water |
| Acidity (pKa) | Amphoteric (Typical of 1,2,4-triazoles, pKa ~10 for NH, ~2.3 for protonated N) |
Hazard Profiling & Disposal Rationale
Effective disposal relies on understanding the why behind the safety protocols. We treat this compound not just as "chemical waste," but as a bioactive agent with specific environmental persistence risks.
The "Why": Mechanistic Hazards
-
Aquatic Toxicity: 1,2,4-Triazole derivatives are notoriously difficult to degrade in standard wastewater treatment plants. They can persist in the water table, affecting aquatic flora and fauna. Self-Validating Step: If you see a drain, assume it is a prohibited route.
-
Reproductive Toxicity Risk: Many triazoles (e.g., fluconazole, tebuconazole) exhibit reproductive toxicity.[3] Following the Precautionary Principle , we handle this derivative as a potential reproductive toxin (GHS Category 2 equivalent).[4][5]
-
Nitrogen Oxide (NOx) Generation: Upon thermal decomposition, the triazole ring releases nitrogen oxides. Uncontrolled burning (open flame) releases toxic gases. Disposal requires professional incineration with scrubbers.
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Segregation
Objective: Prevent cross-reactivity and ensure waste stream acceptance.
-
Isolation: Do not mix this waste with oxidizers (e.g., perchlorates, nitrates).[2] The triazole ring is electron-rich; mixing with strong oxidizers can create exothermic reactions or unstable byproducts.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a glass amber bottle. Avoid metal containers if the waste is acidic (though the pure compound is neutral).
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic / Irritant"
-
Constituents: Write the full chemical name: "3-(2-Methylpropyl)-1H-1,2,4-triazole".
-
Hazard Checkboxes: Check "Toxic" and "Environmental Hazard".
-
Phase 2: Waste Stream Classification
This compound generally does not fall under specific EPA RCRA P-lists or U-lists (unlike some specific pesticides). However, it must be managed as Non-Regulated Hazardous Waste (unless mixed with listed solvents).
-
Waste Code (Generic): 002 (Organic Solids) - Verify with your local EHS officer.
-
Destruction Method: High-temperature incineration (>1000°C) with secondary combustion chamber and NOx scrubbing.
Phase 3: Spill Response (Leading to Disposal)
If the disposal process is triggered by a spill:
-
PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.
-
Containment: Do not dry sweep if dust generation is likely.[2] Dampen slightly with an inert solvent (e.g., heptane) or water if safe.
-
Collection: Scoop into the disposal container.
-
Decontamination: Wipe the surface with a dilute soap solution, then water. Collect all wipes into the same solid waste container.
Visualizing the Decision Matrix
The following diagram outlines the logical flow for determining the correct waste stream based on the state of the material.
Figure 1: Decision tree for selecting the appropriate waste stream based on the chemical's physical state and solvent matrix.
Regulatory & Compliance Reference
Compliance is not optional. The following regulations typically apply to this class of chemicals:
-
United States (EPA/RCRA): While 3-(2-Methylpropyl)-1H-1,2,4-triazole is not explicitly P-listed, it must be characterized. If the waste exhibits toxicity (via TCLP) or is mixed with listed solvents (F-listed), it becomes regulated hazardous waste [1].
-
European Union (EWC): Dispose under EWC code 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals) [2].
-
GHS Compliance: Labels must reflect the "Environmentally Hazardous" pictogram (Dead tree/fish) to alert downstream waste handlers [3].
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. Available at: [Link]
-
European Commission. European Waste Catalogue (EWC) and Hazardous Waste List. Environmental Protection Agency. Available at: [Link]
-
United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 9th Revised Edition. 2021. Available at: [Link]
-
PubChem. Compound Summary for CID 162388336: 3-(2-methylpropyl)-2,3-dihydro-1H-1,2,4-triazole.[6] National Library of Medicine (US). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(2-methylpropyl)-2,3-dihydro-1H-1,2,4-triazole | C6H13N3 | CID 162388336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(2-Methylpropyl)-1H-1,2,4-triazole
As a Senior Application Scientist, I understand that handling novel or specialized chemical entities like 3-(2-Methylpropyl)-1H-1,2,4-triazole (also known as 3-isobutyl-1H-1,2,4-triazole) requires moving beyond generic safety data sheets. In drug development and advanced chemical synthesis, this compound serves as a critical pharmacophore. However, the very structural features that make it biologically active also dictate strict handling, personal protective equipment (PPE), and disposal protocols.
The addition of the isobutyl moiety at the 3-position significantly alters the physical chemistry of the parent 1,2,4-triazole ring, increasing its lipophilicity. This guide provides a self-validating, scientifically grounded operational framework for researchers handling this compound, ensuring both personnel safety and experimental integrity.
Toxicological Causality & Hazard Profiling
To select the correct PPE, we must first understand the mechanistic toxicology of the 1,2,4-triazole class. We do not just wear gloves because a manual dictates it; we wear them because of the specific pharmacokinetic behavior of the molecule.
-
Reproductive and Developmental Toxicity: The parent 1,2,4-triazole is classified as a Category 3 reproductive toxin (H361d/H360FD), with animal studies demonstrating developmental defects and reduced brain weights in offspring at high systemic exposures[1][2].
-
Enhanced Dermal Penetration: The parent 1H-1,2,4-triazole is highly polar. However, the 3-isobutyl substitution in 3-(2-Methylpropyl)-1H-1,2,4-triazole increases the partition coefficient (LogP). This enhanced lipophilicity theoretically increases the rate of transdermal absorption compared to the parent compound, making strict dermal protection paramount.
-
Ocular and Respiratory Irritation: Triazole powders are severe eye irritants (H319) and can cause mucosal irritation in the respiratory tract[1][3]. Furthermore, fine triazole dusts pose a deflagration risk if exposed to static discharge[4].
Quantitative Hazard Matrix
The following table summarizes the comparative physicochemical and hazard data used to design our safety protocols.
| Property | 1H-1,2,4-Triazole (Parent) | 3-(2-Methylpropyl)-1H-1,2,4-triazole (Derivative) |
| Physical State | Crystalline Powder | Solid / Crystalline Powder |
| Lipophilicity (LogP) | -0.58 (Hydrophilic) | ~1.5 - 2.5 (Lipophilic) |
| Primary Hazards | Repr. 2, Eye Irrit. 2, Acute Tox. 4 | Repr. 2, Eye Irrit. 2, Skin Irrit. 2 |
| Dermal Absorption Risk | Low to Moderate | High (Due to increased LogP) |
| Solvent Compatibility | Water, Methanol | Acetonitrile, DMSO, DMF[5] |
Mandatory Personal Protective Equipment (PPE) Architecture
Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling 3-(2-Methylpropyl)-1H-1,2,4-triazole in powder or concentrated solution forms.
-
Hand Protection (EN 374 Compliant): Standard latex gloves offer zero protection against the polar aprotic solvents (like DMSO or Acetonitrile) typically used to dissolve this compound. You must use Nitrile or Neoprene gloves with a minimum thickness of 0.11 mm[3]. Causality: If a DMSO solution of the triazole contacts a latex glove, the solvent will act as a carrier, dragging the lipophilic triazole directly through the degraded glove and into the dermal layer. Double-gloving is required during concentrated stock preparation.
-
Respiratory Protection (EN 143 / NIOSH): When handling the dry powder outside of a closed system, a particulate filter respirator (Type P2/P3 or N95/P100) is required[3]. Causality: Inhalation of airborne particulates bypasses first-pass metabolism, leading to rapid systemic absorption and increasing the risk of reproductive toxicity[1].
-
Eye & Face Protection: Tight-fitting safety goggles with side shields conforming to EN 166 or ANSI Z87.1[3][4]. Face shields should be added if handling volumes >500 mL of solvated compound.
-
Engineering Controls: All powder weighing and transfer must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
Mechanistic pathway of 1,2,4-triazole derivative exposure and systemic toxicity.
Standard Operating Procedures (SOPs)
SOP 1: Safe Weighing and Solution Preparation
This protocol is designed to eliminate static-induced dust formation and prevent cross-contamination.
-
Environmental Prep: Ensure the fume hood is clear of strong oxidizers and strong acids, which react violently with triazoles[3][4].
-
Static Discharge: Wipe the exterior of the chemical bottle and the balance pan with an anti-static cloth. 3-(2-Methylpropyl)-1H-1,2,4-triazole powder can carry a static charge, causing it to aerosolize when a spatula is introduced.
-
Transfer: Using a grounded, non-sparking spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat.
-
Solubilization: Transfer the powder to a glass vial. Add the solvent (e.g., Acetonitrile or DMSO) slowly down the side of the vial to prevent aerosolization of the powder bed[5].
-
Decontamination: Once capped, wipe the exterior of the vial with a solvent-dampened tissue. Dispose of the tissue in a sealed hazardous waste bin.
SOP 2: Emergency Spill Response
In the event of a spill, immediate containment is required to prevent environmental release, as triazole derivatives are toxic to aquatic life with long-lasting effects.
-
Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation[6].
-
PPE Escalation: Don a P3/N95 respirator and a second pair of nitrile gloves before approaching the spill.
-
Containment (Solid Spill): Do not dry sweep. Dry sweeping generates hazardous dust clouds. Lightly dampen the powder with water or a 10% ethanol solution to bind the particulates[7].
-
Containment (Liquid Spill): Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.
-
Collection: Scoop the dampened powder or saturated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste drum[3].
-
Surface Decontamination: Wash the spill area thoroughly with soap and water, as triazoles are generally water-soluble enough for surface remediation[4].
Step-by-step emergency spill response and containment workflow.
Waste Management and Disposal Plan
Improper disposal of triazole derivatives can lead to severe environmental contamination.
-
Segregation: Never mix triazole waste with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as this can result in violent reactions or ignition[3][7].
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed biohazard/chemical waste bin designated for "Halogenated/Nitrogenous Solid Waste."
-
Liquid Waste: Solutions containing 3-(2-Methylpropyl)-1H-1,2,4-triazole must be collected in dedicated, compatible high-density polyethylene (HDPE) carboys.
-
Destruction Method: The only approved method for final disposal is high-temperature incineration by a licensed waste management facility. Note that combustion of triazoles produces highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[4]. Therefore, open burning or drain disposal is strictly prohibited[5].
References
-
5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical.[Link]
Sources
- 1. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. carlroth.com [carlroth.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
